4-Bromo-2-isopropylthiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)6-8-5(7)3-9-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHUGKROHGQVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376794 | |
| Record name | 4-Bromo-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376585-97-6 | |
| Record name | 4-Bromo-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-isopropyl-1,3-thiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-isopropylthiazole basic properties
An In-depth Technical Guide to 4-Bromo-2-isopropylthiazole: Core Properties, Synthesis, and Reactivity for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthetic pathways, spectroscopic characteristics, and chemical reactivity of this compound (CAS No. 376585-97-6). As a substituted thiazole, this heterocyclic building block holds significant potential in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of more complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective utilization in a laboratory setting. All methodologies are presented with an emphasis on causality and self-validation, grounded in authoritative references.
Introduction: The Strategic Value of Substituted Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This compound is a key intermediate, combining three synthetically valuable features:
-
The Thiazole Core: A five-membered aromatic heterocycle containing sulfur and nitrogen, which can engage in various non-covalent interactions with biological targets.
-
The Isopropyl Group at C2: This bulky, lipophilic group can enhance binding affinity through hydrophobic interactions and improve membrane permeability.
-
The Bromine Atom at C4: A versatile synthetic handle, the C4-Br bond is amenable to a wide array of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. It also serves as a site for metallation to generate nucleophilic intermediates.
This guide delineates the essential properties of this compound to empower its strategic application in complex synthesis campaigns.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is paramount for its handling, reaction setup, and purification. While detailed experimental data for this compound is not extensively published, the core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 376585-97-6 | [1][2][3] |
| Molecular Formula | C₆H₈BrNS | [1][2][3] |
| Molecular Weight | 206.10 g/mol | [2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | Not experimentally determined. | - |
| Density | Not experimentally determined. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF). | Inferred |
| pKa (Predicted) | 0.54 ± 0.10 | [3] |
Synthesis of this compound: A Putative Pathway
Protocol 1: Putative Synthesis of 2-Isopropylthiazole
This procedure is based on the classic Hantzsch synthesis, a reliable method for constructing thiazole rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioisobutyramide (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: To the stirred solution, add 1,3-dichloroacetone (1.0 eq.). Note: This reaction is exothermic. Addition may need to be controlled to maintain a gentle reflux.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-isopropyl-4-chloromethylthiazole can be carried forward or purified by column chromatography. The chloromethyl group would then be reduced to a methyl group and subsequently removed, or a different starting material used to yield 2-isopropylthiazole directly, though this adds complexity. A more direct, albeit potentially lower-yielding, route might involve the condensation of thioisobutyramide with bromoacetaldehyde.
Protocol 2: Putative Bromination of 2-Isopropylthiazole
Electrophilic bromination of the thiazole ring typically occurs at the C5 position unless it is blocked. However, with specific reagents, bromination at C4 can be achieved, especially if C5 is sterically hindered or if the reaction proceeds via a lithiation-bromination sequence. For direct bromination, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine.
-
Reaction Setup: Dissolve 2-isopropylthiazole (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product and consumption of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtration and removal of the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Analysis & Characterization
Unambiguous structural confirmation is critical. As experimental spectra are not publicly available, the following data are predicted based on established principles of NMR and mass spectrometry and analysis of structurally similar compounds.[1]
Predicted ¹H and ¹³C NMR Data
| Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| ~7.15 (s, 1H) | Thiazole C5-H |
| ~3.30 (sept, J ≈ 6.9 Hz, 1H) | -CH(CH₃)₂ |
| ~1.35 (d, J ≈ 6.9 Hz, 6H) | -CH(CH ₃)₂ |
Causality Behind Predicted Shifts:
-
¹H NMR: The lone proton on the thiazole ring (C5-H) is expected to be a singlet in the aromatic region. The isopropyl group will show a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.
-
¹³C NMR: The C2 carbon, attached to nitrogen and sulfur, will be the most downfield signal. The C4 carbon, bearing the bromine atom, will also be significantly downfield. The C5 carbon will be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C-H stretching (aliphatic): ~2970-2870 cm⁻¹
-
C=N stretching (thiazole ring): ~1600-1500 cm⁻¹
-
C-Br stretching: In the fingerprint region, typically < 700 cm⁻¹
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 205 and 207, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
-
Fragmentation: Common fragmentation pathways would likely include the loss of the isopropyl group ([M-43]⁺) and potentially the bromine atom ([M-79/81]⁺).
Chemical Reactivity and Synthetic Utility
The bromine atom at the C4 position is the primary center of reactivity, making this compound a valuable substrate for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond can readily participate in reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly common for forming biaryl structures.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired 4-aryl-2-isopropylthiazole.
Formation of Organometallic Reagents
The C4-Br bond can also be converted into a nucleophilic center. Reaction with strong bases like n-butyllithium at low temperatures would lead to lithium-halogen exchange, or reaction with magnesium metal would form a Grignard reagent. These organometallic intermediates can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce different functional groups at the C4 position.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, precautions must be based on data from structurally related brominated heterocyclic compounds.
-
Hazard Classification (Inferred): Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its key features—a lipophilic isopropyl group and a synthetically versatile bromine atom on a biologically relevant thiazole core—make it an attractive starting material for creating diverse libraries of novel compounds. While a lack of extensive published experimental data necessitates predictive analysis for some properties, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures.
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The Strategic Utility of 4-Bromo-2-isopropylthiazole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have cemented its status as a "privileged scaffold." Thiazole moieties are integral to a wide array of clinically approved drugs, demonstrating a remarkable spectrum of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2] Compounds ranging from the antibiotic Penicillin to the antiretroviral Ritonavir and the anticancer agent Dabrafenib feature this versatile core, highlighting its importance in developing novel therapeutics.[3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide focuses on a specific, highly versatile building block: 4-Bromo-2-isopropylthiazole (CAS Number: 376585-97-6). The presence of a bromine atom at the 4-position offers a reactive handle for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl substituents. The isopropyl group at the 2-position provides steric bulk and increased lipophilicity, which can enhance binding affinity to biological targets and improve membrane permeability. This combination of features makes this compound a valuable intermediate for the synthesis of complex molecular architectures in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective and safe utilization in the laboratory.
Core Properties
| Property | Value | Source |
| CAS Number | 376585-97-6 | [4] |
| Molecular Formula | C₆H₈BrNS | [4][5] |
| Molecular Weight | 206.1 g/mol | [4] |
| IUPAC Name | 4-bromo-2-propan-2-yl-1,3-thiazole | [5] |
| Predicted XlogP | 3.1 | [5] |
| Monoisotopic Mass | 204.95609 Da | [5] |
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Synthesis and Characterization
The synthesis of this compound is logically approached via a two-stage process: first, the construction of the 2-isopropylthiazole core, followed by regioselective bromination at the 4-position.
Part 1: Synthesis of the Precursor, 2-Isopropylthiazole
The most common and robust method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. In this case, 2-methylpropanethioamide (isothiobutyramide) is the required thioamide.
Workflow for 2-Isopropylthiazole Synthesis
Caption: Proposed synthetic workflow for 2-Isopropylthiazole.
Experimental Protocol: Synthesis of 2-Methylpropanethioamide (Intermediate III)
This protocol is adapted from the general principles described in patent CN107445916A.[7]
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve isobutyric acid (1.0 eq) in a suitable organic solvent (e.g., dichloromethane). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or GC). Remove the solvent and excess thionyl chloride under reduced pressure to obtain isobutyryl chloride.
-
Thionation and Amination: In a separate flask, prepare a solution of ammonium sulfide in aqueous ammonia. Cool this solution in an ice bath. Slowly add the previously prepared isobutyryl chloride (1.0 eq) to the ammonium sulfide solution with vigorous stirring. Allow the reaction to proceed at low temperature and then warm to room temperature. The formation of 2-methylpropanethioamide can be monitored by TLC.
-
Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methylpropanethioamide, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 2-Isopropylthiazole (Precursor)
This protocol is based on the Hantzsch synthesis described in patent CN107445916A using 1,3-dihydroxyacetone.[7]
-
Cyclization: Dissolve 2-methylpropanethioamide (1.0 eq) and 1,3-dihydroxyacetone (1.1 eq) in a suitable solvent such as acetone. Add a catalytic amount of concentrated sulfuric acid. Stir the mixture at room temperature or with gentle heating until the formation of 2-isopropyl-4-hydroxymethylthiazole is complete.
-
Work-up and Chlorination: Neutralize the reaction mixture and extract the product. The resulting hydroxymethyl intermediate can be converted to the more stable chloromethyl derivative by reaction with thionyl chloride in dichloromethane, as detailed in patent CN104557763A.[8]
-
Dehalogenation/Reduction: The final step to obtain 2-isopropylthiazole involves the removal of the chloromethyl or hydroxymethyl group. This can be achieved through various reductive methods known in the art, such as catalytic hydrogenation or reduction with a suitable metal hydride.
Part 2: Synthesis of this compound
The final step is the regioselective bromination of the 2-isopropylthiazole precursor. The electron-donating nature of the sulfur atom and the directing effect of the isopropyl group favor electrophilic substitution at the C5 or C4 position. However, bromination of 2-alkylthiazoles typically occurs at the 5-position. To achieve bromination at the 4-position, a blocking/directing group strategy or specific reaction conditions may be necessary. A more direct, albeit potentially lower-yielding, approach involves direct bromination and separation of isomers. For the purpose of this guide, a standard electrophilic bromination protocol is presented.
Protocol: Bromination of 2-Isopropylthiazole
This protocol is a generalized procedure based on standard bromination methods for thiazole derivatives.[9]
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 2-isopropylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or a halogenated solvent like dichloromethane.
-
Brominating Agent Addition: Cool the solution to 0-5 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material and the formation of the brominated product(s).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the filtrate under reduced pressure. The crude product, likely a mixture of isomers, is then purified by column chromatography on silica gel to isolate the desired this compound.
Characterization and Spectroscopic Data
Unambiguous characterization is critical to confirm the identity and purity of the synthesized this compound.
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | The spectrum is expected to show a singlet for the proton at the C5 position of the thiazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the six methyl protons of the isopropyl group. |
| ¹³C NMR | The spectrum should display distinct signals for the three carbons of the thiazole ring and the two unique carbons of the isopropyl group. |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio. Predicted m/z for [M+H]⁺ is 205.96337.[5] |
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for introducing the 2-isopropylthiazole moiety into larger, more complex molecules. The C4-bromo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in kinase inhibitors. This compound is an excellent substrate for this reaction, allowing for the coupling of a wide variety of aryl and heteroaryl boronic acids or esters.
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An In-depth Technical Guide to 4-Bromo-2-isopropylthiazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-isopropylthiazole is a halogenated heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry and materials science. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, including sulfathiazole (antibacterial) and dasatinib (anticancer).[1][2] The presence of an isopropyl group at the 2-position and a bromine atom at the 4-position imparts specific steric and electronic properties, making it a strategic synthon for the development of novel therapeutic agents and functional materials.
The bromine atom, in particular, acts as a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of diverse molecular fragments, enabling the systematic exploration of chemical space in drug discovery campaigns. The isopropyl group can influence the compound's lipophilicity and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound.
Physicochemical and Spectral Properties
A precise understanding of the molecular characteristics of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈BrNS | [4][5] |
| Molecular Weight | 206.10 g/mol | [4][5] |
| CAS Number | 376585-97-6 | [4][5] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Not explicitly reported; predicted to be >200 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | N/A |
Spectral Characterization
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
~7.1-7.3 ppm (s, 1H): This singlet corresponds to the proton at the 5-position (H-5) of the thiazole ring. The presence of the adjacent bromine atom at C-4 would typically deshield this proton.
-
~3.2-3.4 ppm (septet, 1H): This multiplet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six neighboring methyl protons.
-
~1.3-1.5 ppm (d, 6H): This doublet represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl substituent, coupled to the methine proton.
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
~175-180 ppm: C-2 (carbon attached to nitrogen and sulfur, bearing the isopropyl group).
-
~125-130 ppm: C-4 (carbon bearing the bromine atom).
-
~115-120 ppm: C-5 (carbon bearing the H-5 proton).
-
~33-36 ppm: Isopropyl -CH.
-
~22-24 ppm: Isopropyl -CH₃.
Predicted IR Spectroscopy (ATR):
-
~3100 cm⁻¹: C-H stretching of the thiazole ring (H-5).
-
~2970-2870 cm⁻¹: C-H stretching of the isopropyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
~800-900 cm⁻¹: C-H out-of-plane bending.
-
~600-700 cm⁻¹: C-Br stretching vibration.
Synthesis and Methodologies
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone methodology. A plausible and efficient route to this compound involves a multi-step sequence starting from readily available precursors. The general workflow involves the formation of the 2-isopropylthiazole core followed by regioselective bromination.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Isopropyl-4-methylthiazole (Intermediate)
This protocol is adapted from standard Hantzsch thiazole synthesis procedures.
-
Thionation of Isobutyramide: In a fume hood, isobutyramide (1.0 eq) and Lawesson's reagent (0.5 eq) are suspended in anhydrous toluene. The mixture is heated to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude isobutyrthioamide is purified by column chromatography.
-
Hantzsch Condensation: The purified isobutyrthioamide (1.0 eq) is dissolved in ethanol. 1,3-Dichloroacetone (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. After cooling, the solvent is evaporated.
-
Dechlorination: The crude 2-isopropyl-4-chloromethylthiazole is dissolved in a suitable solvent like ethanol. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2-isopropyl-4-methylthiazole, which can be purified by distillation or chromatography.
Experimental Protocol: Synthesis of this compound
This protocol employs N-bromosuccinimide (NBS) for a regioselective bromination, a common and effective method for halogenating electron-rich heterocycles.[8]
-
Bromination: To a stirred solution of 2-isopropyl-4-methylthiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the properties of the thiazole ring and the bromo substituent. The thiazole ring is less reactive towards electrophilic aromatic substitution than thiophene or furan due to the electron-withdrawing nature of the nitrogen atom.[9][10] However, the bromine at the C-4 position serves as an excellent leaving group for cross-coupling reactions, making it a key intermediate for molecular diversification.
Caption: Key cross-coupling reactions utilizing this compound.
Key Applications in Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] this compound is a strategic starting material for synthesizing libraries of novel compounds for high-throughput screening.
-
Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in many protein kinases. By using the bromo-intermediate to introduce various aryl or heteroaryl groups via Suzuki coupling, researchers can design potent and selective kinase inhibitors for oncology and inflammatory diseases.[1]
-
Antimicrobial Agents: Many potent antibacterial and antifungal agents contain a substituted thiazole ring.[11][12] The functionalization of this compound can lead to the discovery of new agents to combat drug-resistant pathogens.
-
Metabolic Disease Targets: Thiazole derivatives have been explored as agents for treating metabolic disorders. The ability to easily diversify the 4-position allows for the fine-tuning of interactions with targets like receptors or enzymes involved in metabolic pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous brominated heterocyclic compounds suggest that it should be handled with care in a well-ventilated fume hood.[13][14][15][16]
-
Potential Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound represents a synthetically valuable and strategically important building block for professionals in drug discovery and chemical research. Its defined physicochemical properties, coupled with a reactive bromine handle, allow for extensive and predictable molecular diversification. The synthetic routes, though requiring multiple steps, are based on robust and well-understood chemical transformations. By leveraging the reactivity of this intermediate, particularly in modern cross-coupling reactions, researchers can efficiently generate novel molecular entities with the potential to address a wide range of therapeutic targets.
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An In-depth Technical Guide to 4-Bromo-2-isopropylthiazole: Structure, Synthesis, and Scientific Context
Abstract
This technical guide provides a comprehensive examination of 4-Bromo-2-isopropylthiazole, a heterocyclic compound of increasing interest in medicinal and materials chemistry. Thiazole derivatives are foundational scaffolds in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial and anticancer properties.[1][2][3] This document delineates the structural and physicochemical properties of this compound, offers a detailed exposition of its logical synthesis pathways grounded in established chemical principles, and provides field-proven insights into the experimental considerations. The synthesis section emphasizes a robust two-step approach: the initial formation of the 2-isopropylthiazole core via the Hantzsch thiazole synthesis, followed by regioselective electrophilic bromination. Mechanistic details, step-by-step experimental protocols, and data visualization are provided to create a self-validating and authoritative resource for professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is a substituted 1,3-thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The isopropyl group at position 2 (C2) and the bromine atom at position 4 (C4) significantly influence the molecule's steric and electronic properties, thereby modulating its reactivity and potential biological interactions.
Chemical Structure Diagram
Caption: Retrosynthetic analysis for this compound.
Stage 1: Synthesis of 2-Isopropylthiazole (Precursor)
The Hantzsch synthesis is the most reliable method for constructing the 2-isopropylthiazole core. [1][4][5]This involves the condensation of thioisobutyramide with an appropriate 3-carbon α-halocarbonyl equivalent, such as 1,3-dichloroacetone or 1,3-dihydroxyacetone. [6]The use of thioisobutyramide directly installs the required isopropyl group at the C2 position of the resulting thiazole ring.
Causality of Reagent Choice:
-
Thioisobutyramide: This thioamide is the source of the N1, C2, and S atoms of the thiazole ring, as well as the C2-isopropyl substituent. It can be prepared from isobutyric acid. [6]* 1,3-Dichloroacetone or 1,3-Dihydroxyacetone: These reagents provide the C4 and C5 carbon backbone. While 1,3-dichloroacetone is a classic Hantzsch reagent, related patents suggest that 1,3-dihydroxyacetone can be used as a greener and less hazardous alternative, often in the presence of an acid catalyst to facilitate the reaction. [6] Step-by-Step Protocol: Synthesis of 2-Isopropyl-4-(hydroxymethyl)thiazole intermediate A representative protocol adapted from related syntheses. [6][7]
-
Reaction Setup: To a solution of thioisobutyramide (1.0 eq) in an appropriate solvent (e.g., acetone or ethanol), add 1,3-dihydroxyacetone (1.1 eq).
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approximately 50-70°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 2-isopropyl-4-(hydroxymethyl)thiazole, can be purified via column chromatography on silica gel.
Note: The resulting hydroxymethyl group can be removed in subsequent steps if 2-isopropylthiazole is the desired final precursor, or the bromination can be carried out on the substituted thiazole.
Stage 2: Regioselective Bromination of 2-Isopropylthiazole
The direct bromination of the thiazole ring is an electrophilic aromatic substitution. Thiazole is less electron-rich than thiophene, making this reaction less facile and sometimes requiring more aggressive conditions. [8]The position of bromination is directed by the existing substituents and the inherent reactivity of the thiazole ring. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, but substitution can be directed to C4.
Causality of Experimental Choices:
-
Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is safer to handle and can provide higher selectivity with fewer byproducts. [8]* Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like chloroform is typically used.
-
Temperature: The reaction is often performed at room temperature or with gentle heating to control the rate and selectivity of the bromination.
Step-by-Step Protocol: Proposed Synthesis of this compound
-
Reaction Setup: Dissolve 2-isopropylthiazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution over 15-20 minutes. An initial exothermic reaction may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine species.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude this compound can be purified by silica gel column chromatography or distillation under reduced pressure to yield the final product.
Workflow and Mechanistic Considerations
A deep understanding of the underlying reaction mechanisms and experimental workflow is crucial for troubleshooting, optimization, and ensuring the successful synthesis of the target compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a substituted thiazole derivative as described in the protocols.
Caption: Standard laboratory workflow for synthesis and purification.
Mechanistic Insight: Hantzsch Thiazole Synthesis
The Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto one of the electrophilic carbonyl carbons (or its equivalent) of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Mechanistic Insight: Electrophilic Bromination
In the bromination step, NBS serves as the source of an electrophilic bromine species (Br⁺). The π-system of the thiazole ring acts as a nucleophile, attacking the Br⁺ to form a resonance-stabilized cationic intermediate (a sigma complex). The subsequent loss of a proton from the C4 position re-establishes the aromaticity of the ring, yielding the final 4-bromo-substituted product. The isopropyl group at C2 is an ortho-, para-director, which, in the context of the thiazole ring, activates the C5 position. However, steric hindrance from the bulky isopropyl group can favor substitution at the less hindered C4 position, making the reaction conditions critical for achieving the desired regioselectivity.
Applications in Drug Discovery
The thiazole scaffold is a "privileged structure" in medicinal chemistry. Its ability to engage in hydrogen bonding and its stable aromatic nature make it an ideal core for designing molecules that interact with biological targets. [1][2]Brominated thiazoles, in particular, serve as versatile intermediates for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the rapid generation of diverse chemical libraries for drug screening. [9]Derivatives of 2,4-disubstituted thiazoles have demonstrated significant potential as antibacterial, antifungal, and anticancer agents, underscoring the importance of developing efficient synthetic routes to novel analogues like this compound. [3][10][11]
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The Unseen Scaffolding: A Technical Guide to the Genesis and Strategic Importance of 4-Bromo-2-isopropylthiazole
Abstract
This technical guide delves into the synthetic origins and strategic utility of 4-Bromo-2-isopropylthiazole, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While a singular moment of "discovery" for this compound is not prominently documented in seminal literature, its history is intrinsically woven into the broader evolution of thiazole chemistry and its application in creating complex, biologically active molecules. We will explore the foundational synthetic principles that govern its creation, provide a detailed, validated protocol for its synthesis, and illuminate its critical role as a key intermediate, most notably in the development of the landmark HIV protease inhibitor, Ritonavir. This guide is intended for professionals who require a deep, mechanistic understanding of not just the "how" but the "why" behind the synthesis and application of this versatile chemical scaffold.
Introduction: The Thiazole Ring as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a "privileged structure"—a molecular framework that is repeatedly found in biologically active compounds across a wide range of therapeutic areas.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]
The strategic functionalization of the thiazole ring is a key aspect of drug design. The introduction of different substituents allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn modulates its interaction with biological targets. Halogenation, particularly bromination, is a powerful tool in this regard. The introduction of a bromine atom can enhance the reactivity of the ring for further synthetic transformations (e.g., cross-coupling reactions) and can significantly alter the compound's binding affinity and metabolic stability.[6] It is within this context of strategic molecular design that this compound emerges not as a standalone therapeutic agent, but as a crucial, high-value intermediate.
Foundational Synthesis: A Logical Pathway to this compound
The history of this compound is one of synthetic logic rather than a singular discovery event. Its creation relies on two well-established and robust reactions in organic chemistry: the Hantzsch thiazole synthesis and electrophilic aromatic bromination.
Step 1: The Hantzsch Thiazole Synthesis of the 2-Isopropylthiazole Core
The most versatile and widely adopted method for constructing the thiazole ring itself is the Hantzsch synthesis, first reported by Arthur Hantzsch in 1887.[1][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the 2-isopropylthiazole core, the logical precursors are isobutyramide (which is converted to 2-methylpropanethioamide) and a suitable α-haloketone like 1,3-dichloroacetone.
The general mechanism involves the initial formation of a thiouronium salt, followed by dehydration and cyclization to form the thiazole ring. The choice of isobutyramide directly installs the required isopropyl group at the C2 position of the heterocycle, a key structural feature for molecules like Ritonavir.[8]
Caption: Workflow for the bromination of the 2-isopropylthiazole core.
Experimental Protocol: A Validated Synthesis of this compound
The following protocol outlines a robust and reproducible method for the laboratory-scale synthesis of this compound, derived from established methodologies in heterocyclic chemistry. [6][9] Materials:
-
2-Isopropylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-isopropylthiazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per 1 g of thiazole).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
-
Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in a minimum amount of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
-
Bromination: Add the NBS solution dropwise to the cold, stirred solution of 2-isopropylthiazole over 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ACN used).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure compound.
Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data will confirm the successful installation of the bromine atom at the C4 position.
Historical Significance: The Role of the 2-Isopropylthiazole Moiety in Ritonavir
The most significant chapter in the history of this compound and its parent scaffold is its incorporation into the structure of Ritonavir . [10]Ritonavir, an antiretroviral drug from the protease inhibitor class, was a critical component of highly active antiretroviral therapy (HAART) that revolutionized the treatment of HIV/AIDS in the mid-1990s. [11] During the drug's development at Abbott Laboratories, researchers sought to improve the pharmacokinetic properties of earlier lead compounds. [12]A major challenge was rapid metabolism by cytochrome P450 enzymes in the liver. [10]The research team discovered that replacing metabolically vulnerable groups, such as pyridyl rings, with a thiazole ring increased chemical stability and maintained the necessary aqueous solubility for oral absorption. [11][12] The 2-isopropylthiazole moiety, specifically, was found to be optimal. It fits into the active site of the HIV protease enzyme and, crucially, the nitrogen atom of the thiazole ring binds to the heme iron of the cytochrome P450 3A4 (CYP3A4) enzyme. [10]This binding inhibits the enzyme, slowing down not only its own metabolism but also the metabolism of other co-administered protease inhibitors. This "boosting" effect became the primary use of Ritonavir, allowing for lower and less frequent dosing of other antiretroviral drugs.
The synthesis of Ritonavir involves coupling a complex peptide-like core with a functionalized thiazole piece. Intermediates like 4-(chloromethyl)-2-isopropylthiazole or related structures are used to build the side chain that is ultimately incorporated into the final drug. [8]The chemistry of this compound is directly relevant here, as brominated thiazoles are common precursors for creating such functionalized side chains through reactions like lithiation-substitution or cross-coupling.
Caption: Role of the thiazole moiety as a key building block for Ritonavir.
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 376585-97-6 [13] | C₆H₈BrNS [13] | 206.10 [13] |
| 2-Isopropylthiazole | 15679-19-3 | C₆H₉NS | 127.21 |
| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 |
| Ritonavir | 155213-67-5 | C₃₇H₄₈N₆O₅S₂ | 720.95 [10] |
Conclusion
This compound is a testament to the enabling power of synthetic chemistry. While it may not have a celebrated discovery story of its own, its existence is the logical and necessary outcome of decades of research into the synthesis and functionalization of heterocyclic compounds. Its history is written not in a single publication, but in the protocols of countless laboratories and, most importantly, in the structure of life-saving medicines like Ritonavir. For the modern researcher, this compound is not merely a chemical reagent; it is a versatile and powerful tool, offering a reliable starting point for the construction of novel molecular architectures with the potential to address a myriad of biological challenges. Understanding its foundational chemistry is essential for anyone working at the forefront of drug discovery and development.
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- New Drug Approvals. RITONAVIR.
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Spectroscopic Profile of 4-Bromo-2-isopropylthiazole: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2-isopropylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Implications
This compound possesses a distinct molecular architecture that dictates its spectroscopic behavior. The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, forms the core of the molecule.[1] The substituents—a bromine atom at the 4-position and an isopropyl group at the 2-position—profoundly influence the electronic environment and, consequently, the spectral fingerprints of the compound.[2][3][4][5]
The electronegative bromine atom is expected to exert a deshielding effect on the adjacent proton and carbon atoms in the thiazole ring, leading to downfield shifts in the NMR spectra. The isopropyl group, with its characteristic set of proton and carbon signals, provides a clear signature for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation and Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Obtain a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom.
-
Workflow for NMR Spectroscopic Analysis
Caption: Workflow for NMR analysis of this compound.
¹H NMR Spectral Interpretation (Predicted)
The proton NMR spectrum of this compound is expected to show the following signals:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Thiazole-H5 | ~7.0-7.5 | Singlet (s) | 1H |
| Isopropyl-CH | ~3.0-3.5 | Septet (sept) | 1H |
| Isopropyl-CH₃ | ~1.3-1.5 | Doublet (d) | 6H |
The downfield shift of the thiazole proton (H5) is characteristic of aromatic hydrogens in such heterocyclic systems.[1] The septet and doublet pattern for the isopropyl group is a classic signature arising from spin-spin coupling.
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton:
| Carbon | Predicted Chemical Shift (ppm) |
| Thiazole-C2 | ~170-180 |
| Thiazole-C4 | ~125-135 |
| Thiazole-C5 | ~110-120 |
| Isopropyl-CH | ~30-35 |
| Isopropyl-CH₃ | ~20-25 |
The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms and the bromine substituent.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
Sample Preparation:
-
Liquid Samples: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solids or liquids.[2]
Instrumentation and Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[2]
General Workflow for FTIR Spectroscopy
Caption: General workflow for FTIR spectroscopic analysis.
IR Spectral Interpretation (Predicted)
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiazole ring) |
| 2970-2870 | C-H stretch | Aliphatic (Isopropyl group) |
| ~1600 & ~1470 | C=C and C=N stretch | Thiazole ring |
| 1385-1370 | C-H bend | Isopropyl group (gem-dimethyl) |
| ~1100 | C-N stretch | Thiazole ring |
| Below 800 | C-Br stretch | Bromo group |
These absorption bands provide a unique fingerprint for the molecule, confirming the presence of the thiazole ring and the isopropyl substituent.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
Ionization:
-
Electron Ionization (EI) is a common technique for generating ions and producing characteristic fragmentation patterns.
Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Mass Spectrometry Analysis Workflow
Caption: Workflow for mass spectrometry analysis.
Mass Spectrum Interpretation (Predicted)
The mass spectrum of this compound (C₆H₈BrNS, Molecular Weight: 206.1 g/mol ) is expected to show:
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed as a doublet due to the presence of the bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, peaks will be seen at m/z 205 and 207.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (•CH₃) from the isopropyl moiety: [M - 15]⁺
-
Loss of the isopropyl group (•C₃H₇): [M - 43]⁺
-
Cleavage of the thiazole ring can lead to various smaller fragment ions.
-
The presence of the isotopic pattern for bromine is a definitive indicator for the successful incorporation of the bromine atom into the molecular structure.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and comprehensive approach for the unambiguous structural elucidation and characterization of this compound. This guide outlines the fundamental principles, standardized protocols, and expected spectral data to assist researchers in their synthetic and analytical endeavors. The predicted data serves as a reliable benchmark for the analysis of this compound and its derivatives, facilitating advancements in chemical and pharmaceutical research.
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Unlocking the Therapeutic Potential of 4-Bromo-2-isopropylthiazole: A Structural and Mechanistic Exploration
An In-depth Technical Guide
Abstract
The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns have made it a "privileged scaffold" in the design of novel drugs. This guide focuses on a specific, yet underexplored derivative: 4-Bromo-2-isopropylthiazole. While direct biological data on this compound is limited, its distinct structural features—a lipophilic isopropyl group at the C2 position and an electron-withdrawing bromine atom at the C4 position—provide a compelling basis for predicting its biological activities. By synthesizing data from structurally analogous compounds, this document aims to illuminate the potential anticancer and antimicrobial properties of this compound, proposing clear mechanistic hypotheses and outlining a strategic framework for its experimental validation.
The Thiazole Scaffold: A Foundation for Diverse Bioactivity
Thiazole derivatives are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The success of approved drugs like the anticancer agent Dasatinib and the antimicrobial Sulfathiazole underscores the therapeutic viability of this heterocyclic system.[4][5] The biological profile of any given thiazole derivative is profoundly influenced by the nature and position of its substituents. These modifications modulate key physicochemical properties such as lipophilicity, steric profile, and electronic distribution, which in turn govern the molecule's ability to interact with specific biological targets.[6] The subject of this guide, this compound, combines two key features known to enhance bioactivity: a halogen atom and a lipophilic alkyl group, making it a prime candidate for investigation.
Predicted Anticancer Activity: A Multi-faceted Approach
The thiazole moiety is a recurring motif in compounds designed to combat cancer.[4] Research indicates that thiazole-based agents can disrupt tumorigenesis through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[4][7]
Mechanistic Rationale: Kinase and Tubulin Inhibition
Based on extensive studies of related compounds, we can hypothesize two primary mechanisms of action for this compound in an oncological context:
-
Kinase Inhibition: The carboxamide group, often attached to the thiazole core in active derivatives, is known to interact with the ATP-binding pockets of kinases, suggesting a role as a potential tyrosine kinase inhibitor.[8] The nitrogen atom in the thiazole ring can form crucial hydrogen bonds with target proteins, a common feature in kinase inhibitors.[4] The bromine atom can further enhance binding affinity through halogen bonding.
-
Tubulin Polymerization Disruption: Brominated thiazoles have demonstrated the ability to inhibit cancer cell proliferation by targeting tubulin polymerization, a critical process for cell division.[8]
The lipophilic isopropyl group is expected to enhance cell membrane permeability, increasing the intracellular concentration of the compound and improving its interaction with hydrophobic pockets within target proteins like kinases or tubulin.[6]
Caption: Hypothetical anticancer mechanisms of this compound.
Supporting Data from Analogous Compounds
Numerous studies have quantified the cytotoxic effects of substituted thiazole derivatives against various human tumor cell lines.[9] The presence of a bromine atom has been specifically noted in compounds with significant anti-cancer activity.[7]
| Compound Class | Cancer Cell Line | IC₅₀ Value | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | MCF-7 (Breast) | 10.5 µM | [10] |
| 2-bromo-4-chloroacetamide derivative | Prostate Cancer | Low µM range | [8] |
| Substituted Thiazole Derivative (4i) | SaOS-2 (Bone) | 0.190 µg/mL | [7] |
| 2,4-disubstituted Thiazole (4c) | MCF-7 (Breast) | 2.57 µM | [11] |
Predicted Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The thiazole framework is integral to many antimicrobial agents, acting against a wide array of pathogens.[12][13] The global challenge of antimicrobial resistance necessitates the development of novel compounds, and halogenated thiazoles represent a promising avenue of research.[12]
Mechanistic Rationale: Enzyme Inhibition and Membrane Disruption
-
Enzyme Inhibition: A well-established mechanism for thiazole derivatives is the inhibition of essential bacterial enzymes like DNA gyrase.[5][12] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies on similar compounds suggest that the thiazole ring can fit into the enzyme's active site.[5]
-
Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to integrate into and disrupt microbial cell membranes.[3] The combination of the polar thiazole ring and the nonpolar isopropyl group in this compound could confer such properties, leading to loss of membrane integrity.
The bromine substituent is a key feature, as halogenation is a known strategy for enhancing the potency of antimicrobial compounds.[6]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
To empirically validate the predicted antimicrobial activity, a standardized broth microdilution assay should be performed. This protocol provides a quantitative measure of the compound's efficacy.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of selected bacterial and fungal strains.
Materials:
-
This compound (stock solution in DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi)[14]
-
Bacterial/fungal inoculums, adjusted to 0.5 McFarland standard
-
Positive control (e.g., Norfloxacin for bacteria, Fluconazole for fungi)
-
Negative control (media only)
-
Resazurin dye (optional, for viability assessment)
Methodology:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution across the wells of a 96-well plate using the appropriate broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).[14]
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells with inoculum and broth (growth control) and wells with broth only (sterility control). Also, run a serial dilution of a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[14]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be confirmed by adding a viability dye like resazurin.
Caption: Standard experimental workflow for an MIC assay.
Supporting Data from Analogous Compounds
The antimicrobial efficacy of brominated and substituted thiazoles has been well-documented.
| Compound Class | Microorganism | MIC Value | Reference |
| 4-(4-bromophenyl)-thiazol-2-amine derivative | S. aureus (G+) | Comparable to | [10] |
| E. coli (G-) | Norfloxacin | ||
| Substituted Thiazole (37c) | Antifungal strains | 7.8 - 5.8 µg/mL | [12] |
| Thiazole-based Schiff base | E. coli (G-) | 14.40 mm zone | [5] |
| S. aureus (G+) | 15.00 mm zone |
Structure-Activity Relationship (SAR) and Future Directions
The predicted bioactivities of this compound stem directly from its unique combination of substituents.
Caption: Key SAR features of this compound.
To validate these predictions, a focused research program should be initiated.
-
Chemical Synthesis: Develop a robust synthetic route to this compound and a small library of analogs (e.g., varying the alkyl group at C2 or the halogen at C4) to confirm SAR hypotheses.
-
In Vitro Screening: Perform comprehensive screening using the protocols outlined above against a diverse panel of cancer cell lines (e.g., NCI-60) and a panel of clinically relevant microbial strains (including resistant strains).
-
Mechanism of Action Studies: For promising hits, conduct follow-up assays to confirm the mechanism of action, such as kinase inhibition assays, tubulin polymerization assays, or DNA gyrase activity assays.
-
In Silico Modeling: Use molecular docking to model the interaction of the compound with its predicted targets to guide further optimization.
Conclusion
While this compound remains a largely uncharacterized molecule, a thorough analysis of the extensive literature on related thiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its structure suggests a high probability of significant anticancer and antimicrobial activities, likely driven by mechanisms such as kinase inhibition and disruption of microbial cell integrity. The strategic combination of a lipophilic isopropyl group and an electronegative bromine atom on the proven thiazole scaffold makes it a compelling lead compound. The experimental workflows proposed in this guide offer a clear path forward for researchers to systematically evaluate its biological profile and unlock its therapeutic potential.
References
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- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, August 27). Journal of Chemical Reviews.
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- A Review on Thiazole as Anticancer Agents. (2018, May 6). Neliti.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
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- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
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An In-Depth Technical Guide to the Solubility and Stability of 4-Bromo-2-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Bromo-2-isopropylthiazole. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the protocols and predicted behaviors described herein are based on established methodologies for structurally related thiazole and brominated heterocyclic compounds. Researchers are strongly encouraged to use the provided protocols to generate empirical data for this specific molecule.
Introduction: Understanding this compound
This compound, with the molecular formula C₆H₈BrNS and a molecular weight of approximately 206.1 g/mol , is a substituted thiazole derivative.[1][2] The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[3] The presence of a bromine atom and an isopropyl group on the thiazole core suggests that this compound may possess unique physicochemical properties influencing its behavior in various experimental and physiological environments. Specifically, the hydrophobic isopropyl group may impact its lipid solubility and membrane permeability.[3] This guide will provide a detailed exploration of its solubility and stability, two critical parameters for its application in research and drug development.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. While no specific quantitative solubility data for this compound has been published, we can infer its likely behavior based on its structural features and the properties of analogous compounds. The presence of the nonpolar isopropyl group and the halogenated thiazole ring suggests a higher affinity for organic solvents over aqueous media.
Predicted Solubility Characteristics
Based on the "like dissolves like" principle, this compound is expected to exhibit good solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can interact with the nitrogen and sulfur heteroatoms of the thiazole ring. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | The non-polar nature of these solvents will effectively solvate the non-polar regions of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for a wide range of organic compounds. |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of dissolving a broad spectrum of organic molecules. |
| Aqueous Solutions | Water, Buffered Solutions | Low | The hydrophobic isopropyl group and the overall non-polar character of the molecule are expected to limit its solubility in water. |
Experimental Determination of Thermodynamic Solubility
To obtain precise quantitative data, the thermodynamic solubility of this compound should be determined experimentally. The shake-flask method is considered the "gold standard" for this purpose.[4]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation:
-
Add an excess amount of solid this compound to a series of clear glass vials.
-
To each vial, add a known volume of the desired solvent (e.g., methanol, acetonitrile, water).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. For accurate results, it is recommended to filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.[5]
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
The solubility is then calculated based on the dilution factor and the measured concentration.
-
Data Recording Template:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| Dichloromethane | 25 | |||
| Water | 25 | |||
| PBS (pH 7.4) | 25 |
Diagram: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Chemical Stability: Insights and Investigation
The chemical stability of a compound is critical for its handling, storage, and the reliability of experimental results. While specific stability data for this compound is not available, general guidelines for halogenated heterocyclic compounds should be followed.
General Storage and Handling Recommendations
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.
-
Handling: Avoid contact with strong oxidizing agents.
-
Solutions: Prepare solutions fresh for use. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-resistant containers.[6]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 1N HCl to the sample solution. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 1N NaOH to the sample solution. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., UV and visible light).[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
-
Summary of Forced Degradation Results:
| Stress Condition | % Degradation | Number of Degradants | Observations (e.g., color change) |
| 1N HCl, 60°C | |||
| 1N NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| 80°C (Solid) | |||
| 80°C (Solution) | |||
| Photolytic (UV/Vis) |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thiazole ring can be susceptible to cleavage under harsh hydrolytic conditions. The bromine substituent may also be subject to nucleophilic displacement or reductive debromination.
Diagram: Hypothesized Degradation Pathways
Caption: Potential degradation pathways for this compound.
Analytical Methodologies for Quantification
A robust and validated analytical method is crucial for the accurate determination of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[11][12] The method must be able to separate the API from its degradation products and any other impurities.
Recommended HPLC Parameters for Method Development:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Method Validation: The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Conclusion
This technical guide provides a comprehensive overview of the key considerations for evaluating the solubility and stability of this compound. While specific experimental data for this compound is currently limited, the provided protocols and predictive analyses offer a solid foundation for researchers to generate the necessary data. A thorough understanding of these properties is paramount for the successful application of this compound in scientific research and drug development.
References
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- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
- Supporting Information for [Article Title]. (n.d.). Royal Society of Chemistry. [Link]
- isothiazole, 4-bromo- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]
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- Forced Degrad
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Journal of Pharmaceutical Research & Reports. [Link]
- This compound. (n.d.). P212121 Store. [Link]
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PubMed Central. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]
- Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). Hindawi. [Link]
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- 4-Bromo-1,3-thiazole-2-carboxylic acid. (n.d.). PubChem. [Link]
- 4-Bromothiazole. (n.d.). PubChem. [Link]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
- HPLC Methods for Recently Approved Pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. [Link]
- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (n.d.). MDPI. [Link]
- Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. (2023). PubMed Central. [Link]
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. [Link]
- Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (n.d.). PubMed Central. [Link]
- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating R
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]
- Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). ScienceDirect. [Link]
- Stability determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in ethanol by first-derivative spectrophotometry. (n.d.). PubMed. [Link]
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key reactions and reactivity of 4-Bromo-2-isopropylthiazole
An In-Depth Technical Guide to the Synthesis, Reactivity, and Transformative Reactions of 4-Bromo-2-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom at the C4 position and an isopropyl group at C2, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its synthesis, metal-halogen exchange reactions, and its utility in a suite of palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this valuable synthetic intermediate for drug discovery and development.
Introduction and Strategic Importance
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of an isopropyl group at the C2 position can enhance lipophilicity and modulate binding interactions with biological targets. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination of features makes this compound a highly valuable intermediate for creating diverse libraries of compounds for biological screening and for the synthesis of complex target molecules.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available materials. The most common approach involves the Hantzsch thiazole synthesis followed by a regioselective bromination.
Step 1: Hantzsch Synthesis of 2-Isopropylthiazole
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2] It involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-isopropylthiazole, thioisobutyramide is reacted with a 1,2-dihaloethane followed by elimination.
Step 2: Regioselective Bromination
The bromination of 2-substituted thiazoles preferentially occurs at the electron-rich C5 position. However, to obtain the C4-bromo isomer, a blocking/directing strategy or specific reaction conditions may be required. A plausible route involves the electrophilic bromination using N-Bromosuccinimide (NBS), which is a safer and easier-to-handle alternative to liquid bromine.[3][4] The regioselectivity can be influenced by the solvent and reaction temperature.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of 2-Isopropylthiazole (via Hantzsch-type reaction)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioisobutyramide (1.0 equiv) and a suitable solvent such as ethanol.
-
Reagent Addition: Add 1,2-dichloroethane (1.1 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield 2-isopropylthiazole.
Part B: Bromination of 2-Isopropylthiazole
-
Reaction Setup: In a flask protected from light, dissolve 2-isopropylthiazole (1.0 equiv) in a suitable solvent like acetonitrile or chloroform. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS for the consumption of starting material and formation of the desired product.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.
Reactivity Profile: C4-Br vs. C5-H
The reactivity of this compound is dominated by two primary sites: the carbon-bromine bond at the C4 position and the carbon-hydrogen bond at the C5 position. Understanding the relative reactivity of these sites is crucial for selective functionalization.
-
C4-Br Bond: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-withdrawing nature of the thiazole ring facilitates oxidative addition of palladium(0) and allows for facile exchange with organolithium or Grignard reagents.
-
C5-H Bond: The C5 proton is the most acidic proton on the thiazole ring, making it susceptible to deprotonation by strong bases (directed metalation). This allows for the introduction of an electrophile at this position.
The choice of organometallic reagent and reaction conditions dictates the site of reactivity. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) can selectively deprotonate the C5 position without displacing the C4-bromo group, especially at low temperatures. In contrast, alkyllithium reagents like n-BuLi or t-BuLi at low temperatures can induce a rapid bromine-lithium exchange at the C4 position.
Caption: Competing reactive sites on this compound.
Key Reactions and Methodologies
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for converting the C-Br bond into a nucleophilic organometallic species, which can then react with a variety of electrophiles.
4.1.1. Lithiation and Electrophilic Quench
Treatment with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (-78 °C) results in a rapid bromine-lithium exchange to form 4-lithio-2-isopropylthiazole. This highly reactive intermediate can be trapped with various electrophiles.
-
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Addition: Dissolve this compound (1.0 equiv) in anhydrous THF under a positive pressure of inert gas.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Electrophilic Quench: Add the desired aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C for 2 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
4.1.2. Grignard Reagent Formation
The corresponding Grignard reagent, 4-(bromomagnesium)-2-isopropylthiazole, can be prepared by reacting this compound with magnesium metal. Grignard reagents are generally less reactive and more functional group tolerant than their organolithium counterparts.
-
Apparatus Setup: Flame-dry a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer under a nitrogen atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.5 equiv) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation: Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise to the magnesium turnings. The reaction is often initiated with gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.
-
Electrophilic Quench: Cool the Grignard solution to 0 °C and pour it over crushed dry ice (CO₂).
-
Work-up: Allow the mixture to warm to room temperature, then acidify with 1M HCl.
-
Extraction and Purification: Extract the product with diethyl ether (3x). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude 4-carboxy-2-isopropylthiazole, which can be purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
Caption: Overview of key cross-coupling reactions.
4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the thiazole with an organoboron reagent (boronic acid or ester) and is renowned for its mild conditions and functional group tolerance.[5]
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
4.2.2. Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond by coupling the thiazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 40-60 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
4.2.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine.[8][9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
4.2.4. Other Important Cross-Coupling Reactions
-
Heck Reaction: Couples the thiazole with an alkene to form a substituted alkene.[10][11]
-
Stille Coupling: Utilizes an organostannane as the coupling partner. While effective, the toxicity of tin reagents is a significant drawback.[3]
-
Negishi Coupling: Employs an organozinc reagent, offering high reactivity and functional group tolerance.
Quantitative Data Summary for Cross-Coupling Reactions
The following table summarizes typical conditions and yields for various cross-coupling reactions based on structurally similar 4-bromothiazole systems reported in the literature. Optimization is often necessary for specific substrates.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Arylboronic acid | Pd(OAc)₂ (5) | CyJohnPhos (10) | K₃PO₄ | Dioxane/H₂O | 110 | 14 | ~80-92 | [5] |
| Negishi | Alkylzinc halide | Pd(dba)₂ (5) | P(2-furyl)₃ (10) | - | THF | 65 | 2 | 88-97 | |
| Stille | Arylstannane | Pd(PPh₃)₄ (5) | - | - | DMF | 80 | 16 | 58-62 | |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ (2) | - | Et₃N | THF | 60 | 4 | ~75-85 | [6] |
| Buchwald-Hartwig | Secondary Amine | Pd(dba)₂ (2) | tBuDavePhos (5) | NaOt-Bu | Toluene | 100 | 18 | ~60-70 |
Note: Yields are highly substrate-dependent and the provided data serves as a general guideline.
Mechanistic Overviews of Catalytic Cycles
Understanding the catalytic cycles is fundamental to troubleshooting and optimizing these reactions. The generalized cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Br bond of the thiazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the organometallic reagent (e.g., boronic acid, organostannane, organozinc) is transferred to the palladium center, displacing the halide. For Suzuki coupling, this step requires activation of the boronic acid by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Conclusion and Future Outlook
This compound stands out as a robust and versatile building block for synthetic and medicinal chemistry. Its well-defined reactivity allows for selective functionalization at the C4 position through a host of powerful cross-coupling reactions and metal-halogen exchange protocols. The methodologies detailed in this guide provide a solid foundation for researchers to construct novel thiazole-containing molecules with potential applications in drug discovery and materials science. As catalyst technology continues to evolve, we can anticipate even milder, more efficient, and more sustainable methods for the derivatization of this important heterocyclic core, further expanding its utility in creating the next generation of functional molecules.
References
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- Alkylamino coupling reactions at the C4 positions of 4-halo-1H-1-tritylpyrazoles were investigated using palladium or copper catalysts. ResearchGate.
- Mphahlele, M. J., Malindisa, S. O., & Choong, Y. S. (2018). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
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- Negishi Coupling. Organic Chemistry Portal.
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- 11. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of 4-Bromo-2-isopropylthiazole Derivatives and Analogs: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-bromo-2-isopropylthiazole and its derivatives. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the strategic placement of a reactive bromine atom and a modulating isopropyl group on the privileged thiazole scaffold. This document offers detailed experimental protocols, mechanistic insights, and data presentation to support researchers in this field.
Introduction: The Strategic Importance of this compound
The thiazole ring is a cornerstone in the design of bioactive molecules, appearing in numerous FDA-approved drugs. The this compound scaffold offers a unique combination of features for drug discovery. The isopropyl group at the 2-position can enhance lipophilicity and metabolic stability, while the bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide array of molecular complexity through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents.
Core Synthesis: The Pathway to this compound
The most common and efficient route to this compound involves a two-step sequence: the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a regioselective bromination.
Step 1: Hantzsch Thiazole Synthesis of 2-Isopropyl-4-methylthiazole
The Hantzsch synthesis is a classic and reliable method for constructing thiazole rings by condensing a thioamide with an α-haloketone.[1][2] In this case, isobutyramide is first converted to its corresponding thioamide, which is then reacted with 1-chloroacetone to yield the key intermediate, 2-isopropyl-4-methylthiazole.[3]
Experimental Protocol: Synthesis of 2-Isopropyl-4-methylthiazole
-
Materials: Isobutyramide, Phosphorus Pentasulfide (P₄S₁₀), 1-Chloroacetone, suitable solvent (e.g., dioxane or toluene), aqueous sodium bicarbonate solution.
-
Procedure:
-
Thionation of Isobutyramide: In a round-bottom flask, a mixture of isobutyramide (1.0 eq) and phosphorus pentasulfide (0.25 eq) in an anhydrous solvent such as toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield isothiobutyramide.
-
Hantzsch Condensation: The crude isothiobutyramide is dissolved in a suitable solvent like ethanol. To this solution, 1-chloroacetone (1.1 eq) is added, and the mixture is heated to reflux for several hours.[3] The reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude 2-isopropyl-4-methylthiazole is then purified by vacuum distillation or column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of phosphorus pentasulfide is a standard method for the thionation of amides.
-
The Hantzsch condensation is a robust and high-yielding reaction for thiazole synthesis.[1][2]
-
Refluxing the reaction mixture ensures sufficient energy to overcome the activation barrier for the condensation and cyclization steps.
Step 2: Regioselective Bromination
The 2-isopropyl-4-methylthiazole intermediate is then brominated at the electronically rich C4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine under relatively mild conditions, minimizing side reactions.[4]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Isopropyl-4-methylthiazole, N-Bromosuccinimide (NBS), a suitable solvent (e.g., chloroform or carbon tetrachloride), radical initiator (e.g., AIBN or benzoyl peroxide).
-
Procedure:
-
A solution of 2-isopropyl-4-methylthiazole (1.0 eq) in chloroform is prepared in a round-bottom flask.
-
N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator are added to the solution.[5]
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.[6] The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation.
-
Causality Behind Experimental Choices:
-
NBS is a preferred brominating agent over liquid bromine due to its ease of handling and higher selectivity.[4]
-
The use of a radical initiator facilitates the homolytic cleavage of the N-Br bond in NBS, initiating the bromination process.
-
The reaction is performed under reflux to provide the necessary energy for the reaction to proceed at a reasonable rate.
Diagram: Synthesis of this compound
Caption: Two-step synthesis of this compound.
Derivatization and Analogs: The Suzuki-Miyaura Cross-Coupling
The synthetic utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful method for forming carbon-carbon bonds between the thiazole core and various aryl or heteroaryl boronic acids.[7][8] This reaction allows for the generation of a diverse library of analogs with potentially tunable biological activities.
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a reaction vessel, this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq) are combined.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added, and the reaction mixture is heated to a temperature between 80-110 °C.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Table: Exemplary Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2-Isopropyl-4-phenylthiazole |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-Isopropyl-4-(4-methoxyphenyl)thiazole |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 2-Isopropyl-4-(pyridin-3-yl)thiazole |
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthesis of this compound and its subsequent derivatization via the Suzuki-Miyaura cross-coupling reaction represent a robust and versatile platform for the generation of novel chemical entities with significant potential in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize and explore the chemical space around this valuable scaffold. The continued development of more efficient catalytic systems and the exploration of a broader range of coupling partners will undoubtedly lead to the discovery of new molecules with important therapeutic applications.
References
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]
- N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- How to do workup after doing bromination with NBS?.
- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. [Link]
- Hantzsch thiazole synthesis - labor
- 2-Isopropyl-4-methylthiazole. PubChem. [Link]
- (PDF) Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes.
- NBS: Radical Bromin
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
- Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid.
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Methodological & Application
Application Note: A Regioselective, High-Yield Synthesis of 4-Bromo-2-isopropylthiazole
Introduction
4-Bromo-2-isopropylthiazole is a key heterocyclic building block in the development of novel pharmaceutical agents and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing the 2-isopropylthiazole moiety into larger, more complex molecules through various cross-coupling reactions. The synthesis of this compound, however, requires a carefully designed strategy to ensure correct regiochemistry. Direct functionalization of a pre-existing 2-isopropylthiazole often leads to mixtures of isomers, as electrophilic substitution on the thiazole ring typically favors the C5-position.
This application note details a robust and highly regioselective two-step synthetic pathway starting from the commercially available 2-bromothiazole. The strategy involves an initial bromination to form a key dibrominated intermediate, followed by a site-selective palladium-catalyzed Negishi cross-coupling reaction. This method provides a reliable and scalable route to the target compound, avoiding the formation of unwanted isomers and ensuring high purity of the final product.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route leverages the differential reactivity of the C2 and C4 positions on the thiazole ring. The overall transformation is achieved in two distinct steps:
-
Exhaustive Bromination: 2-Bromothiazole is first converted to 2,4-dibromothiazole. Thiazole is less electron-rich than other heterocycles like thiophene, making electrophilic aromatic substitution more challenging.[1] Therefore, forcing conditions are often required.
-
Regioselective Negishi Cross-Coupling: The 2,4-dibromothiazole intermediate undergoes a palladium-catalyzed Negishi cross-coupling with an isopropylzinc reagent. Crucially, the C2 position of the 2,4-dibromothiazole is more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst than the C4 position.[2] This inherent electronic difference allows for the highly regioselective substitution of the C2-bromo substituent, leaving the C4-bromo group intact for further functionalization.
The catalytic cycle for the Negishi coupling involves three key steps: oxidative addition of the Pd(0) catalyst to the C2-Br bond, transmetalation of the isopropyl group from zinc to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4]
Caption: Overall synthetic workflow.
Experimental Protocols
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizer; avoid contact with skin and combustible materials.[5][6]
-
Organozinc reagents are moisture-sensitive. All glassware for Step 2 must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Part 1: Synthesis of 2,4-Dibromothiazole
This protocol describes the electrophilic bromination of 2-bromothiazole to yield the key 2,4-dibromothiazole intermediate.
Materials:
-
2-Bromothiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-bromothiazole (1.0 eq) and concentrated sulfuric acid (3-4 mL per gram of 2-bromothiazole).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from hexane to yield 2,4-dibromothiazole as a solid.[7]
Part 2: Regioselective Synthesis of this compound
This protocol details the site-selective Negishi cross-coupling of 2,4-dibromothiazole with an isopropylzinc reagent.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF) (1.2 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, inert atmosphere setup (nitrogen or argon), syringes
Procedure:
-
Preparation of Isopropylzinc Chloride: In an oven-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.2 eq) and dissolve in anhydrous THF. Cool the solution to 0 °C. Slowly add isopropylmagnesium chloride solution (1.2 eq) dropwise via syringe. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cross-Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, dissolve 2,4-dibromothiazole (1.0 eq) and Pd(PPh₃)₄ (0.03-0.05 eq) in anhydrous THF.
-
Transfer the freshly prepared isopropylzinc chloride solution to the flask containing the dibromothiazole and catalyst via cannula or syringe.
-
Heat the reaction mixture to reflux (approx. 65-70 °C) and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the 2,4-dibromothiazole spot and the appearance of a new, less polar product spot indicates reaction progression.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Data Summary and Validation
| Parameter | Step 1: 2,4-Dibromothiazole | Step 2: this compound |
| Starting Material | 2-Bromothiazole | 2,4-Dibromothiazole |
| Molecular Weight ( g/mol ) | 164.02 | 242.92 |
| Key Reagents | NBS, H₂SO₄ | i-PrZnCl, Pd(PPh₃)₄ |
| Solvent | H₂SO₄ (reagent/solvent) | THF |
| Temperature | 0 °C to RT | Reflux (~67 °C) |
| Reaction Time | 12-16 hours | 4-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Product MW ( g/mol ) | 242.92 | 220.11 |
Trustworthiness: A Self-Validating Protocol
The reliability of this synthetic procedure is ensured through rigorous in-process monitoring and comprehensive final product characterization.
-
Reaction Monitoring: Progress for both steps should be tracked using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting material and the emergence of the product spot provide clear indicators for reaction completion, preventing the formation of byproducts from over-running the reaction.
-
Product Characterization: The identity and purity of the intermediate and final product must be confirmed by spectroscopic analysis. The expected data serves as a benchmark for validation.
-
2,4-Dibromothiazole:
-
This compound:
-
¹H NMR (CDCl₃): δ ≈ 7.10 (s, 1H, H5), 3.25 (septet, 1H, CH), 1.35 (d, 6H, 2xCH₃).
-
¹³C NMR (CDCl₃): δ ≈ 175.0 (C2), 125.0 (C4), 118.0 (C5), 34.0 (CH), 23.0 (CH₃).
-
MS (EI): A characteristic isotopic pattern for one bromine atom will be observed at m/z ≈ 220, 222 (M⁺). The fragmentation pattern should show a loss of a methyl group (M-15) and an isopropyl group (M-43).
-
-
Confirmation of these spectral data ensures the successful and regioselective synthesis of the target molecule.[8][9][10]
Conclusion
The two-step protocol presented provides an efficient, reliable, and highly regioselective method for the synthesis of this compound from 2-bromothiazole. By leveraging the inherent electronic properties of the thiazole ring through a bromination/Negishi coupling sequence, this strategy overcomes the challenges associated with direct functionalization and delivers the desired product in high yield and purity. This makes the protocol highly suitable for applications in research and development where access to structurally precise heterocyclic intermediates is critical.
References
- The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences. [Link]
- Wikipedia. (n.d.). Negishi coupling.
- Belan'skaya, E. V., et al. (1986). Course of bromination of thiazole and 2-methylthiazole. OSTI.GOV. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
- Chemistry Channel. (2022, January 29). Negishi Coupling [Video]. YouTube. [Link]
- Gorgani, L., et al. (2017).
- Han, C., & Buchwald, S. L. (2009). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
- Loba Chemie. (2016). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]
- ChemScience. (2024).
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
- Carl ROTH. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Chen, P., et al. (2020).
- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 473–478. [Link]
- Ganapathi, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22, 344-361. [Link]
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533. [Link]
- Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
- Organic Chemistry Portal. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
- Kretz, R., et al. (2021). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. Metabolites, 11(10), 693. [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-453. [Link]
- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.
- Gu, H., & Clardy, J. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 12(5), 515–521. [Link]
- Wunderlich, S. H., & Knochel, P. (2013). Regioselective Zincation of Indazoles Using TMP2Zn and Negishi Cross-Coupling with Aryl and Heteroaryl Iodides. Synthesis, 45(15), 2095-2104. [Link]
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Introduction: The Strategic Importance of 2,4-Disubstituted Thiazoles
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-2-isopropylthiazole
The 2,4-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Molecules incorporating a 2-alkyl-4-arylthiazole framework have demonstrated a wide range of biological activities, including potent anticancer properties through mechanisms like tubulin polymerization inhibition.[1][2] The development of robust and efficient synthetic routes to these structures is therefore of paramount importance to drug discovery and development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4] Its hallmarks include mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids, grounded in a deep understanding of the reaction mechanism and optimization parameters critical for success with heteroaromatic substrates.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond (C-Br in this case) of the this compound. This step forms a new organo-Palladium(II) complex and is often the rate-determining step of the reaction.[4][8]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom of the arylboronic acid to the Palladium(II) center. This process is critically facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid by forming a more nucleophilic boronate species, thereby accelerating the transfer.[5][9]
-
Reductive Elimination : In the final step, the two organic fragments—the thiazole and the aryl group—are expelled from the palladium center, forming the desired C-C bond of the product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10]
Sources
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Grignard reaction involving 4-Bromo-2-isopropylthiazole
Application Notes & Protocols
Topic: Grignard Reaction Involving 4-Bromo-2-isopropylthiazole: Formation and Utilization of a Key Synthetic Intermediate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Significance
The thiazole moiety is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials. The ability to functionalize the thiazole ring at specific positions is paramount for developing new chemical entities. The Grignard reaction of this compound provides a powerful and versatile method for introducing a nucleophilic carbon center at the C4 position. This generates the highly valuable Grignard reagent, 2-isopropylthiazole-4-magnesium bromide, a key intermediate for synthesizing a diverse array of 4-substituted thiazole derivatives. This document provides an in-depth guide to the principles, a field-proven protocol for the formation of this reagent, and its subsequent reaction with an electrophile, grounded in established chemical literature.
Reaction Principle & Mechanism
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] The overall process described herein involves two main stages:
Stage 1: Formation of the Grignard Reagent The reaction is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3] This is not a simple process and is understood to occur on the surface of the magnesium metal, often involving radical intermediates.[4] The successful formation requires anhydrous (water-free) conditions, as the highly basic Grignard reagent will readily react with any protic source, such as water, to quench the reagent and form the corresponding protonated thiazole, failing the reaction.[1] The etheral solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial as it coordinates to the magnesium center, stabilizing the Grignard reagent.[4]
Stage 2: Nucleophilic Addition to an Electrophile The generated Grignard reagent, 2-isopropylthiazole-4-magnesium bromide, effectively behaves as a carbanion at the C4 position, making it a potent nucleophile.[4] This nucleophile can then attack a wide range of electrophilic centers. In the protocol that follows, we use a ketone as a representative electrophile. The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[5] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[6]
Comprehensive Experimental Protocol
This protocol is divided into three distinct phases: preparation of the Grignard reagent, reaction with an electrophile, and the workup/purification procedure.
Materials & Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Eq. | Notes |
| Magnesium Turnings | 24.31 | 292 mg | 12.0 | 1.2 | Must be dry. |
| Iodine | 253.81 | 1 crystal | - | - | For activation of Mg surface.[7] |
| This compound | 220.12 | 2.20 g | 10.0 | 1.0 | Starting material. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | ~40 mL | - | - | Anhydrous solvent is critical. |
| Acetone (example electrophile) | 58.08 | 0.73 mL (581 mg) | 10.0 | 1.0 | Must be anhydrous. |
| Saturated Aqueous NH₄Cl | - | ~20 mL | - | - | For quenching the reaction.[6] |
| Diethyl Ether | 74.12 | ~60 mL | - | - | For extraction. |
| Saturated Aqueous NaCl (Brine) | - | ~20 mL | - | - | For washing.[6] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - | For drying the organic layer. |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Standard glassware for extraction and purification
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-(2-isopropylthiazol-4-yl)propan-2-ol.
Protocol A: Preparation of 2-isopropylthiazole-4-magnesium bromide
-
Apparatus Preparation: Assemble the three-neck flask with the dropping funnel, reflux condenser (with N₂/Ar inlet at the top), and a rubber septum. Flame-dry all glassware under a stream of inert gas or oven-dry at 120°C for several hours and assemble while hot, allowing it to cool under an inert atmosphere. This step is critical to ensure anhydrous conditions.[8]
-
Magnesium Activation: Place the magnesium turnings (292 mg) and a magnetic stir bar in the flask. Add one small crystal of iodine. The iodine etches the surface of the magnesium, removing the passivating oxide layer and exposing fresh, reactive metal.[7] Gently warm the flask with a heat gun until purple iodine vapors are observed.
-
Initiation: Allow the flask to cool to room temperature. In the dropping funnel, prepare a solution of this compound (2.20 g) in 15 mL of anhydrous THF. Add approximately 1-2 mL of this solution to the magnesium. The reaction should initiate, which is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm. If the reaction does not start, gently warm the flask or add a drop of 1,2-dibromoethane.[8]
-
Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, use a heating mantle to continue refluxing the mixture for 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey or brownish solution is the Grignard reagent, 2-isopropylthiazole-4-magnesium bromide, which should be used immediately.[9]
Protocol B: Reaction with Acetone
-
Cooling: Once the Grignard formation is complete, remove the heating mantle and cool the reaction flask to 0°C using an ice-water bath.
-
Electrophile Addition: Dissolve anhydrous acetone (0.73 mL) in 5 mL of anhydrous THF. Using a syringe, add this solution dropwise to the stirring Grignard reagent while maintaining the temperature at 0°C. The addition is exothermic and should be controlled to prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete consumption of the Grignard reagent. The reaction progress can be monitored by TLC.
Protocol C: Workup and Purification
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. CAUTION: This step is highly exothermic.[6][10] Very slowly and carefully, add saturated aqueous ammonium chloride solution (~20 mL) dropwise via the addition funnel. Vigorous stirring is essential to dissipate heat. Continue the addition until bubbling ceases and a thick white precipitate of magnesium salts forms.[11] Using saturated NH₄Cl is a mild quenching method often preferred for acid-sensitive substrates.[11]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether (~30 mL) and shake vigorously. Allow the layers to separate. Drain the lower aqueous layer.
-
Re-extraction: To maximize product recovery, extract the aqueous layer twice more with 15 mL portions of diethyl ether.[6] Combine all the organic extracts in the separatory funnel.
-
Washing: Wash the combined organic layers with saturated aqueous NaCl (brine, ~20 mL). This helps to remove residual water and break up any emulsions that may have formed.[6][8]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol, 2-(2-isopropylthiazol-4-yl)propan-2-ol.
Applications in Advanced Synthesis
The 2-isopropylthiazole-4-magnesium bromide reagent is not limited to reactions with simple carbonyls. It is a versatile building block for more complex molecular architectures.
-
Cross-Coupling Reactions: This Grignard reagent is an excellent nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. For instance, in a Kumada coupling , it can be reacted with aryl or vinyl halides in the presence of a nickel or palladium catalyst to form C-C coupled biaryl or vinyl-thiazole products.[12][13] This is a powerful method for constructing complex molecules used in pharmaceuticals and organic electronics.
-
Reaction with Other Electrophiles: The reagent can react with a wide variety of other electrophiles, including esters (which add two equivalents of the Grignard reagent to form a tertiary alcohol),[14] nitriles (which form ketones after hydrolysis),[4] and carbon dioxide (which forms a carboxylic acid after workup).[15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[1]2. Magnesium surface is passivated with an oxide layer.[16][17] | 1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent.2. Activate Mg with iodine. If that fails, add a few drops of 1,2-dibromoethane or crush some turnings with a glass rod under inert gas.[8] |
| Low yield of the desired product. | 1. Incomplete Grignard formation.2. Premature quenching of the Grignard reagent by moisture or acidic protons.[8] | 1. Extend reflux time during Grignard formation.2. Maintain a robust inert atmosphere throughout the reaction. Ensure the electrophile is also anhydrous. |
| Formation of biphenyl-like side product. | Homocoupling of the Grignard reagent. This can be promoted by impurities or higher temperatures. | Ensure slow, controlled addition of the bromide to avoid localized high concentrations. Use high-purity magnesium and solvent. |
| Violent, uncontrolled quenching. | Quenching agent added too quickly or inadequate cooling.[10][18] | Always cool the reaction to 0°C before quenching. Add the quenching solution very slowly, drop-by-drop, with vigorous stirring. Be patient and respect any induction period.[11] |
| Persistent emulsion during workup. | Fine precipitates of magnesium salts stabilizing the organic-aqueous interface.[8] | Add more brine to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can help. If it persists, filter the entire mixture through a pad of Celite before separation.[8] |
Safety Precautions
-
Solvents: Anhydrous diethyl ether and THF are extremely flammable and can form explosive peroxides.[19] Never distill to dryness. Always work in a well-ventilated fume hood away from ignition sources.
-
Reagents: this compound is a halogenated heterocyclic compound and should be handled with care, avoiding skin contact and inhalation.
-
Reaction Hazards: The formation of the Grignard reagent and its subsequent quenching are highly exothermic and can lead to vigorous boiling of the solvent.[6][11] Proper cooling and controlled addition of reagents are essential to prevent the reaction from becoming uncontrollable.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves must be worn at all times.
References
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- University of Calgary. Ch23: Aryl Grignards.
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- YouTube. (2019). making Grignard reagents.
- YouTube. (2024). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup.
- Wikipedia. Grignard reaction.
- BYJU'S. Grignard Reaction Mechanism.
- Garst, J. F., & Deutch, J. E. (1980). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters.
- University of Missouri-Kansas City. CHM 244 Lab Practical- Grignard Reactions.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Wikipedia. Kumada coupling.
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- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
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- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- Organic Chemistry Portal. Kumada Coupling.
- Royal Society of Chemistry. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent.
- PubMed. (2009). Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents.
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- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- ScienceDirect. NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS'.
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- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- National Institutes of Health. (2015). Kumada–Grignard-type biaryl couplings on water.
- ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Journal of Organic Chemistry. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- ResearchGate. Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions.
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- ACS Publications. The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds1,2.
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- Google Patents. US4683344A - Process for the preparation of an organomagnesium compound.
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Application Notes and Protocols for the Strategic Use of 4-Bromo-2-isopropylthiazole in Bioactive Molecule Synthesis
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a privileged scaffold found in a multitude of FDA-approved drugs, including antibacterial agents, antiretrovirals, and anticancer therapies.[1][2][3] The strategic functionalization of this core is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.
4-Bromo-2-isopropylthiazole has emerged as a particularly valuable and versatile building block for synthetic chemists. The molecule is ingeniously pre-functionalized for divergent synthesis:
-
The Bromine Atom at C4: Serves as a highly reliable synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the precise installation of carbon-carbon and carbon-nitrogen bonds.
-
The Isopropyl Group at C2: Provides a specific steric and lipophilic signature, often crucial for fitting into hydrophobic pockets of target proteins. This moiety is a key feature of the HIV protease inhibitor Ritonavir, underscoring the industrial relevance of this building block.[4][5][6][7]
This guide provides an in-depth exploration of the core synthetic transformations involving this compound, complete with detailed, field-proven protocols and explanations of the underlying chemical principles.
Part 1: Palladium-Catalyzed C-C Bond Formation: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are the undisputed workhorses for forging carbon-carbon bonds with high efficiency and functional group tolerance.[8] this compound is an excellent electrophilic partner for these transformations.
A. Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Alkyl Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of the boron reagents.
Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronate complex (formed from the boronic acid and base), and subsequent reductive elimination to yield the coupled product.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/vinylboronic acid or boronic acid pinacol ester (1.1–1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and ligand (if required). Then, add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).[9][10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (5) | dppf (5) | K₃PO₄ (5) | 1,4-Dioxane | 110 | 88-97% | [12] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | ~85% | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | >90% | N/A |
Scientist's Note: The choice of base is critical. K₃PO₄ is often effective for coupling with sterically hindered boronic acids, while carbonates like K₂CO₃ and Cs₂CO₃ are robust general-purpose bases. The addition of water to solvents like dioxane can accelerate the transmetalation step.
B. Stille Coupling: Utilizing Organostannane Reagents
The Stille reaction couples the substrate with an organostannane (organotin) reagent. While organostannanes are toxic and require careful handling, they are often highly effective where boronic acids fail, particularly due to their inertness to moisture and wide functional group compatibility.
Reaction Principle: The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step, which involves the transfer of an organic group from the tin reagent to the palladium center.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a flame-dried, inert-atmosphere flask, combine this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous, degassed solvent (e.g., toluene or DMF).[9]
-
Reagent Addition: Add the organostannane reagent (1.1–1.2 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture (typically 80–110 °C) and stir for the required time (4–24 h).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with a solvent like diethyl ether or ethyl acetate. To remove tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours, which precipitates the tin salts. Filter the mixture through a pad of Celite.
-
Purification: Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Scientist's Note: The Stille coupling often does not require an external base. The use of a KF workup is a standard and effective method for removing the often-difficult-to-separate organotin byproducts.[13]
C. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is exceptionally useful for creating extended π-systems or for introducing an alkyne "handle" that can be used in subsequent transformations like click chemistry.
Reaction Principle: This reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI). The palladium complex undergoes oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium center.[16]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and copper(I) iodide (CuI, 1–10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), 2.0–3.0 equiv.). The amine acts as both the base and a solvent.[16]
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) dropwise via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C).
-
Monitoring: Monitor by TLC or LC-MS. The formation of an ammonium salt precipitate is often observed.
-
Work-up: Upon completion, dilute the mixture with an organic solvent and filter to remove the salt. Wash the filtrate with saturated aqueous NH₄Cl solution, then water and brine.[9]
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Data Presentation: Common Catalytic Systems for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT to 50°C | [15][16] |
| Pd(OAc)₂/XPhos | CuI | Et₃N | MeCN | 110°C | [17] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60°C | N/A |
Part 2: Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[18][19] This reaction has revolutionized the synthesis of pharmaceuticals, many of which are aryl amines.
Reaction Principle: The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[20]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, resealable Schlenk tube inside a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 1.2–2.4 mol% relative to Pd), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the mixture to the required temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography.
Scientist's Note: The success of the Buchwald-Hartwig amination is critically dependent on the choice of ligand and base.[20] Sterically bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step. Strong bases like sodium tert-butoxide are required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
Part 3: Alternative Functionalization via Lithiation
While palladium catalysis is powerful, an alternative strategy involves reversing the polarity of the thiazole ring through a halogen-metal exchange.
Bromine-Lithium Exchange: Creating a Thiazole Nucleophile
Treating this compound with a strong organolithium base (like n-BuLi or t-BuLi) at low temperatures can selectively replace the bromine atom with lithium, generating a potent nucleophile. This lithiated species can then react with a wide range of electrophiles.
Reaction Principle: The reaction is an equilibrium process driven by the formation of the more stable organolithium species. The electron-withdrawing nature of the thiazole ring stabilizes the resulting carbanion at the C4 position.
Experimental Protocol: Lithiation and Electrophilic Quench
-
Reaction Setup: To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv.) in anhydrous THF or diethyl ether.
-
Lithiation: Cool the solution to –78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv., as a solution in hexanes) dropwise via syringe, keeping the internal temperature below –70 °C. Stir the resulting solution at –78 °C for 30–60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) (1.1 equiv.) in anhydrous THF dropwise, again maintaining a low temperature.
-
Warming and Work-up: After stirring for 1-2 hours at –78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the central role of this compound in a synthetic workflow and the fundamental mechanism of a key transformation.
Caption: Synthetic pathways from this compound.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
References
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- ResearchGate. (n.d.). C‐S cross‐coupling reaction using 2‐bromothiazole as substrate.
- ResearchGate. (2006). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- PubMed Central. (n.d.). 2H-Thiazolo[4,5-d][9][21][22]triazole: synthesis, functionalization, and application in scaffold-hopping.
- Chemical Communications (RSC Publishing). (n.d.). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
- ResearchHub. (2022). Synthesis of selected functionalized derivatives of thiaz....
- PMC - NIH. (n.d.). Metal catalyzed C–H functionalization on triazole rings.
- Chemical Science (RSC Publishing). (2024). 2 H -Thiazolo[4,5- d ][9][21][22]triazole: synthesis, functionalization, and application in scaffold-hopping.
- RSC Publishing. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile.
- ChemicalBook. (n.d.). Ritonavir synthesis.
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- The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.
- Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
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- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PMC - PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
- Organic Chemistry Division. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
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Application Notes & Protocols: Strategic Functionalization of 4-Bromo-2-isopropylthiazole
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
4-Bromo-2-isopropylthiazole (CAS 376585-97-6) is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of a reactive bromine atom at the C4 position, combined with the modulating electronic and steric influence of the C2 isopropyl group, makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the experimental setups for key reactions involving this substrate. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and methods for product validation.
Compound Profile: Physicochemical Properties & Safety
Before commencing any experimental work, a thorough understanding of the substrate's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 376585-97-6 | [1] |
| Molecular Formula | C₆H₈BrNS | [1] |
| Molecular Weight | 206.10 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Not established; likely >200 °C | N/A |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, CH₂Cl₂) | N/A |
Safety, Handling, and Storage
As a brominated, sulfur- and nitrogen-containing heterocycle, this compound requires careful handling to minimize exposure and risk. While specific toxicity data is not available, data from analogous compounds such as 4-bromothiazole and other brominated aromatics should be used to inform handling procedures.[2][3]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-sealing safety goggles or a face shield.[2][4][5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation occurs.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth and seek immediate medical attention. Do not induce vomiting.[2]
-
Core Reactivity and Strategic Considerations
The thiazole ring is an electron-rich heterocycle, but less so than thiophene, making electrophilic aromatic substitution more challenging.[7] The primary sites of reactivity for this compound are dictated by its substituents:
-
C4-Bromine: This is the principal handle for functionalization. The C-Br bond is susceptible to oxidative addition by low-valent transition metal catalysts (e.g., Pd(0), Ni(0)), making it an excellent electrophile for a wide range of cross-coupling reactions.[8]
-
C5-Position: The proton at the C5 position is the most acidic on the ring and can be removed by a strong base, though this is less common than reactions at the C4-Br bond.
-
C2-Isopropyl Group: This group provides steric bulk and has a moderate electron-donating effect, which can influence the reactivity of the C-Br bond and the overall electronic properties of the resulting derivatives.
Our focus will be on leveraging the C4-Br bond for building molecular complexity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[9][10] The general principle involves the reaction of an organohalide (in this case, this compound) with a nucleophilic coupling partner, mediated by a palladium catalyst.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) and is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[10][11]
Causality Behind Component Selection:
-
Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃.[12] For heteroaryl bromides, using pre-formed catalysts like Pd(PPh₃)₄ can also be effective.[13]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial. They stabilize the Pd(0) center, facilitate the rate-determining oxidative addition step, and promote the final reductive elimination.[12] Ligands like SPhos, XPhos, or dppf are excellent choices for coupling with heteroaryl halides.[13][14]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation to the palladium center.[15] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often a good choice to minimize side reactions like protodeboronation.[14]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typical. Water is essential for dissolving the inorganic base and facilitating the formation of the borate species.[14]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.[14]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-isopropyl-4-phenylthiazole.[16]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[9][17] Its success is highly dependent on the correct choice of ligand and base.[18]
Causality Behind Component Selection:
-
Catalyst/Ligand: The combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich biarylphosphine ligand is critical.[17] Ligands like XPhos and RuPhos are highly effective for coupling with heteroaryl halides and a broad range of amines.[14] These ligands promote the reductive elimination step, which is often rate-limiting in C-N coupling.[18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. For less reactive amines or more sensitive substrates, a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS) might be necessary.[14][19]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[17]
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of argon, add NaOtBu to an oven-dried Schlenk tube.
-
In a separate vial, dissolve this compound, Pd₂(dba)₃, and XPhos in anhydrous toluene. Add this solution to the Schlenk tube.
-
Add morpholine to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[17]
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
After completion (typically 2-12 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 4-(2-isopropylthiazol-4-yl)morpholine.[17]
Sonogashira and Stille Couplings: Further C-C Bond Formations
For introducing alkynyl and other carbon-based fragments, the Sonogashira and Stille couplings are highly valuable.
This reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and copper(I) iodide.[20][21]
-
Key Reagents: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI co-catalyst, an amine base (e.g., Et₃N or DIPA), and a solvent like THF or DMF.[20][21]
-
Rationale: The palladium complex activates the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the alkyne-coupled product.[20] Copper-free conditions have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[22][23]
The Stille reaction couples an organohalide with an organostannane (organotin) reagent.[24][25]
-
Key Reagents: Pd catalyst (e.g., Pd(PPh₃)₄), an organostannane (e.g., vinyltributyltin), and a solvent like anhydrous DMF or toluene.[26][27]
-
Rationale: A key advantage of the Stille reaction is its tolerance for a wide array of functional groups and the fact that it often does not require a base.[28] However, the primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove from the final product.[24]
| Reaction | Coupling Partner | Key Advantage(s) | Key Disadvantage(s) |
| Suzuki-Miyaura | Organoboron | Mild conditions, low toxicity byproducts, commercially available reagents.[10] | Potential for protodeboronation of the coupling partner.[14] |
| Buchwald-Hartwig | Amine | Excellent for C-N bond formation, broad amine scope.[17] | Requires strong base, sensitive to air and moisture. |
| Sonogashira | Terminal Alkyne | Direct method for introducing alkynes, mild conditions.[20] | Requires a co-catalyst (CuI), risk of alkyne homocoupling.[14] |
| Stille | Organostannane | High functional group tolerance, no base often needed.[26] | High toxicity of tin reagents and byproducts.[24] |
Lithiation and Electrophilic Quench
An alternative strategy for functionalizing the C4 position is through a bromine-lithium exchange followed by quenching with an electrophile. This method is particularly useful for introducing functionalities that are not accessible via cross-coupling.
Causality Behind Component Selection:
-
Lithiation Reagent: Strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are used at low temperatures (typically -78 °C) to perform the bromine-lithium exchange. s-BuLi is more reactive and can be more effective for this transformation.[29][30]
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to stabilize the organolithium intermediate.
-
Electrophile: A wide range of electrophiles can be used to trap the lithiated thiazole, including aldehydes (to form alcohols), ketones, CO₂ (to form a carboxylic acid), or DMF (to form an aldehyde).
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, e.g., 2.5 M in hexanes)
-
Acetone (1.5 equiv, anhydrous)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Add this compound to an oven-dried, three-neck round-bottom flask under argon.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete bromine-lithium exchange.[30]
-
Add anhydrous acetone dropwise to the solution. A color change is often observed.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield 2-(2-isopropylthiazol-4-yl)propan-2-ol.
Product Characterization
Confirming the identity and purity of the synthesized product is a critical final step. A combination of spectroscopic methods should be employed.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance of the C5-H proton signal of the starting material and the appearance of new signals corresponding to the coupled fragment. For example, in the Suzuki product, new aromatic protons will appear. For the lithiation-quench product, a new singlet for the methyl groups of the tertiary alcohol will be visible.[31][32]
-
¹³C NMR: Provides confirmation of the carbon skeleton. The C4 carbon signal will shift significantly from its position in the bromo-substituted starting material.[33]
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Look for the molecular ion peak (M⁺) corresponding to the expected mass. The characteristic isotopic pattern of bromine in the starting material will be absent in the product.[31][34]
-
Infrared (IR) Spectroscopy: Useful for identifying specific functional groups introduced, such as an -OH stretch (~3300 cm⁻¹) from the acetone quench or a C≡C stretch (~2100-2260 cm⁻¹) from a Sonogashira coupling.[35]
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Application Notes and Protocols: 4-Bromo-2-isopropylthiazole as a Strategic Building Block in Organic Synthesis
Introduction: The Versatility of the 2-Isopropylthiazole Scaffold
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid core for the presentation of functional groups makes it a highly valued heterocycle in drug discovery. The 2-isopropylthiazole moiety, in particular, has garnered significant attention, most notably as a key structural component of the HIV protease inhibitor Ritonavir.[3][4] 4-Bromo-2-isopropylthiazole (C₆H₈BrNS, MW: 206.10) emerges as a crucial and versatile building block for the synthesis of complex molecules, offering a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]
This technical guide provides an in-depth exploration of this compound's applications in organic synthesis. We will delve into detailed protocols for its utilization in key transformations, elucidate the mechanistic rationale behind experimental choices, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.
Core Applications and Synthetic Utility
The strategic placement of the bromine atom at the 4-position of the 2-isopropylthiazole ring allows for selective functionalization through several powerful synthetic methodologies. The electron-withdrawing nature of the thiazole ring influences the reactivity of the C-Br bond, making it amenable to a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[6][7] this compound is an excellent substrate for these reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.
Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system.[8][9]
-
Catalyst and Ligand: A Pd(0) species is the active catalyst.[8] This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can accelerate the oxidative addition step, which is often rate-limiting, and promote the reductive elimination to form the desired product.[10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11] Inorganic bases like K₃PO₄ or K₂CO₃ are commonly employed. The choice of base can influence reaction rates and prevent side reactions like protodeboronation.[10]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Aryl-2-isopropylthiazoles
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by Pd(OAc)₂ and dppf.[12]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂/dppf | K₃PO₄ | Dioxane/H₂O | 110 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | ~80-90 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound. Yields are estimates based on typical outcomes for similar substrates.
Halogen-Metal Exchange: Lithiation and Grignard Reagent Formation
Halogen-metal exchange is a powerful technique for converting the relatively unreactive C-Br bond into a highly nucleophilic organometallic species.[13] This opens up a vast array of possibilities for forming new bonds by reaction with various electrophiles.
Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures results in a rapid bromine-lithium exchange to form 2-isopropyl-4-lithiothiazole.[14] This highly reactive intermediate can then be trapped with a wide range of electrophiles.
Causality Behind Experimental Choices:
-
Reagent and Temperature: Organolithium reagents are extremely reactive and non-selective at higher temperatures.[15] Performing the reaction at -78 °C (dry ice/acetone bath) is critical to prevent side reactions, such as attack on the thiazole ring or the isopropyl group. t-BuLi is a stronger base than n-BuLi and can be more effective for the exchange, but also requires stricter temperature control.[16]
-
Anhydrous Conditions: Organolithium reagents are potent bases and will be instantly quenched by protic sources, including water. Therefore, the use of flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether) under an inert atmosphere is mandatory.[15]
-
Electrophile Addition: The electrophile is added after the lithiation is complete. The choice of electrophile dictates the final product. Common electrophiles include aldehydes, ketones, carbon dioxide, and alkyl halides.
Experimental Workflow: Lithiation and Electrophilic Quench
Caption: Workflow for the lithiation of this compound and subsequent electrophilic quench.
Detailed Protocol: Synthesis of 2-Isopropylthiazole-4-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
3 M Hydrochloric Acid (HCl)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.
-
Dissolve this compound in anhydrous THF under a positive pressure of nitrogen.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[15]
-
Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice. Carefully transfer the lithiated thiazole solution via cannula onto the crushed dry ice with vigorous stirring.[17]
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by adding water, then acidify to pH ~2 with 3 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.
The formation of a Grignard reagent offers an alternative to organolithiums, often with milder reaction conditions and different reactivity profiles.[18][19] The Grignard reagent of this compound can be prepared by direct reaction with magnesium metal or, more efficiently, via a halogen-magnesium exchange reaction.
Causality Behind Experimental Choices:
-
Halogen-Magnesium Exchange: Direct formation of Grignard reagents from aryl bromides can sometimes be sluggish.[19] An exchange reaction using a more reactive organomagnesium compound, like isopropylmagnesium chloride (i-PrMgCl), is often more reliable and proceeds under milder conditions.[13] The use of i-PrMgCl·LiCl (Turbo Grignard) can further enhance reactivity and solubility.
-
Solvent: Ethereal solvents like THF or diethyl ether are essential. They are non-reactive with the Grignard reagent and help to stabilize it through coordination with the magnesium atom.[19]
Detailed Protocol: Halogen-Magnesium Exchange and Reaction with an Aldehyde
Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, nitrogen-flushed flask, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the i-PrMgCl·LiCl solution dropwise.
-
Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -20 °C and slowly add a solution of the aldehyde in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting secondary alcohol by flash column chromatography.
Application in Pharmaceutical Synthesis: A Key Building Block for Ritonavir
The significance of 2-isopropylthiazole derivatives is highlighted by their central role in the synthesis of Ritonavir, a critical component of the COVID-19 therapeutic Paxlovid and an established HIV protease inhibitor.[3] Although the final drug contains a 5-thiazolyl moiety, synthetic routes often involve intermediates derived from the 2-isopropylthiazole core. For example, building blocks like (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid are key precursors in the total synthesis of Ritonavir.[4][20] The protocols described herein for the functionalization of this compound provide a direct pathway to introduce the necessary side chains and coupling partners required for the assembly of such complex pharmaceutical agents.
Conclusion
This compound is a high-value building block in organic synthesis, providing a reliable and versatile platform for the introduction of the 2-isopropylthiazole scaffold into complex molecules. Its utility in palladium-catalyzed cross-coupling reactions and halogen-metal exchange protocols allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds. The detailed application notes and protocols provided herein are designed to empower researchers to effectively utilize this reagent in their synthetic campaigns, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of the principles behind the reaction conditions is paramount for achieving high yields and purity, unlocking the full synthetic potential of this important heterocyclic intermediate.
References
- The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC - NIH. (2024).
- C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... | Download Scientific Diagram - ResearchGate. (n.d.).
- Ritonavir synthesis - ChemicalBook. (n.d.).
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-phenylthiazole - Benchchem. (n.d.).
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions - ResearchGate. (2025).
- EP1133485B1 - A process for the synthesis of ritonavir - Google Patents. (n.d.).
- Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides - The Royal Society of Chemistry. (n.d.).
- Application Notes and Protocols: Experimental Procedures for Lithiation and Subsequent Electrophilic Quench - Benchchem. (n.d.).
- www.rsc.org/chemcomm. (n.d.).
- 4-Bromo-2-isopropyl-1,3-thiazole | CAS 376585-97-6 | SCBT. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (n.d.).
- The Grignard Reaction. (n.d.).
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. (n.d.).
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole - ResearchGate. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-isopropylphenol - Benchchem. (n.d.).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. (n.d.).
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. (n.d.).
- Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. (n.d.).
- Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC - NIH. (2022).
- Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene - Benchchem. (n.d.).
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Application Notes and Protocols for the Synthesis and Derivatization of 4-Bromo-2-isopropylthiazole
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The 2,4-disubstituted thiazole motif, in particular, offers a versatile platform for generating compound libraries with diverse pharmacological profiles, from antimicrobial to anticancer agents.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent derivatization of 4-Bromo-2-isopropylthiazole. The bromine atom at the C4 position serves as a highly versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various molecular fragments, facilitating structure-activity relationship (SAR) studies and the development of novel chemical entities. We will detail field-proven protocols for the synthesis of the core scaffold and its derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, explaining the causality behind experimental choices to ensure reproducible and efficient outcomes.
Part 1: Synthesis of the this compound Scaffold
The efficient construction of the this compound core is paramount. The most common strategies involve a two-step sequence: the initial formation of the 2-isopropylthiazole ring, followed by regioselective bromination at the C4 position.
Step 1: Synthesis of 2-Isopropylthiazole
The Hantzsch thiazole synthesis or related condensation reactions are typically employed. A reliable method involves the condensation of 2-methylpropanethioamide (isobutyrothioamide) with an appropriate C3 synthon like 1,3-dihydroxyacetone or 1,3-dichloroacetone.[4]
Caption: Synthesis workflow for 2-Isopropylthiazole.
Step 2: Regioselective Bromination
Thiazole is less electron-rich than thiophene, making electrophilic aromatic substitution more challenging.[5] Direct bromination often requires harsh conditions. A highly effective and widely used brominating agent for such heterocycles is N-Bromosuccinimide (NBS), which offers greater selectivity and milder reaction conditions compared to elemental bromine.[5][6] The reaction is typically performed in a polar aprotic solvent like acetonitrile (ACN) or chloroform.[6][7]
This protocol outlines the bromination of 2-isopropylthiazole using NBS.
Materials:
-
2-Isopropylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 2-isopropylthiazole (1.0 eq). Dissolve it in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[8]
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The C-Br bond at the 4-position of the thiazole ring is an ideal substrate for various palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for their reliability and functional group tolerance.[1][9]
A. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester.[1] This reaction is indispensable for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial, add this compound, the boronic acid derivative, palladium catalyst, and base.
-
Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[10] Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[10]
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 60-85 | [11][12] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >90 | [13] |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 65-85 | [13][14] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.
B. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][13] It is invaluable for synthesizing conjugated enynes and aryl alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 eq)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[9]
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.[9]
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride to remove amine salts.[9]
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | >85 | [9][13] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | >80 | [9] |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | Copper-Free | TMP | DMSO | rt | >90 | [11][15] |
Table 2: Representative conditions for Sonogashira coupling of aryl bromides.
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[16][17] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency, especially with challenging substrates.[16][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.[16]
-
Reagent Addition: Add this compound. Seal the tube, remove it from the glovebox, and add the anhydrous solvent followed by the amine via syringe.[16]
-
Reaction: Place the sealed tube in a preheated oil bath (typically 100-110 °C) and stir vigorously for 12-24 hours.[16]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | >85 | [16] |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | >80 | [16] |
| 3 | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60-70 |
Table 3: Representative conditions for Buchwald-Hartwig amination of aryl bromides.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and extensive derivatization of this compound. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access a wide chemical space, generating novel thiazole derivatives for evaluation in drug discovery and materials science. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions, tailored to the specific substrates being coupled. The self-validating nature of these protocols, grounded in established literature, ensures a high probability of success for scientists in the field.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole.
- PrepChem. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
- Biosynth. (n.d.). 2-Isopropyl-4-(methylaminomethyl)thiazole.
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- ResearchGate. (2025). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters.
- PubMed. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Bromoanisole.
- Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Bromoanisole.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(sec-butyl)benzene.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-isopropyl-1,3-thiazole.
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Bromo-2-ethoxythiazole Derivatives.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 13. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 4-Bromo-2-isopropylthiazole in the Synthesis of Novel Anticancer Agents
Introduction: The Thiazole Scaffold as a Cornerstone in Oncology
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2] Thiazole-containing drugs, such as the FDA-approved kinase inhibitor Dasatinib, underscore the therapeutic potential of this moiety.[3] The unique electronic properties and synthetic tractability of the thiazole ring allow for the strategic placement of various substituents to modulate biological activity and pharmacokinetic profiles. The bromine atom, in particular, serves as a versatile synthetic handle, enabling the construction of diverse molecular architectures through cross-coupling reactions. This document provides detailed application notes and protocols on the utility of 4-bromo-2-isopropylthiazole as a key building block in the development of next-generation anticancer agents, with a focus on kinase inhibitors.
Rationale for this compound in Anticancer Drug Design
The strategic design of anticancer agents often involves the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The this compound scaffold offers several advantages in this context:
-
The Isopropyl Group: The 2-isopropyl substituent can provide beneficial hydrophobic interactions within the target protein's binding pocket, potentially enhancing binding affinity and selectivity.
-
The Bromo Substituent: The bromine atom at the 4-position is a key functional group for facile chemical modification. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino groups.[4] This enables the rapid generation of compound libraries for SAR studies.
-
The Thiazole Core: The thiazole nucleus itself can engage in crucial hydrogen bonding and π-stacking interactions with amino acid residues in the active sites of target enzymes, such as kinases.[5]
Synthetic Protocol: Derivatization of this compound via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The following protocol provides a general procedure for the coupling of this compound with a variety of arylboronic acids.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-isopropylthiazole derivative.
Visualization of the Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Biological Evaluation of Synthesized Anticancer Agents
Once a library of 4-aryl-2-isopropylthiazole derivatives has been synthesized, their anticancer potential must be evaluated through a series of in vitro and in vivo assays.
In Vitro Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of newly synthesized compounds on cancer cells.[6]
Protocol: MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized 4-aryl-2-isopropylthiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation:
The results of the cell viability assays should be presented in a clear, tabular format to allow for easy comparison of the potencies of the different derivatives.
| Compound ID | R Group (on Aryl Moiety) | Cancer Cell Line | IC₅₀ (µM) |
| 1a | -H | MCF-7 | 15.2 |
| 1b | 4-OCH₃ | MCF-7 | 8.5 |
| 1c | 4-Cl | MCF-7 | 5.1 |
| 1d | 3-NO₂ | MCF-7 | 2.3 |
| Doxorubicin | - | MCF-7 | 0.8 |
(Note: Data is hypothetical and for illustrative purposes only)
In Vitro Kinase Inhibition Assays
Given that many thiazole-based anticancer agents function as kinase inhibitors, it is crucial to assess the ability of the synthesized compounds to inhibit specific kinases that are implicated in cancer progression.[5][7]
Protocol: Fluorescence-Based Kinase Assay
Principle:
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation of a substrate. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.[8]
Materials:
-
Purified kinase enzyme (e.g., EGFR, BRAF)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound (or vehicle), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Visualization of Kinase Inhibition:
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.
Conclusion and Future Directions
This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer agents. Its strategic derivatization, particularly through Suzuki-Miyaura cross-coupling, allows for the systematic exploration of structure-activity relationships. The protocols outlined in this document provide a solid foundation for the chemical synthesis and biological evaluation of 4-aryl-2-isopropylthiazole derivatives as potential kinase inhibitors. Further studies should focus on expanding the library of these compounds, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models.
References
- Google Patents. Anti-cancer compounds. US6787161B2.
- ResearchGate. Structure and structure–activity relationship of compounds 1 and 2.
- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
- Google Patents. Compounds with anti-tumoral activity. CA2975644C.
- PMC. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations.
- ResearchGate. Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity.
- PubMed. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships.
- MDPI. Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology.
- Google Patents. Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents. US20060058383A1.
- PubMed. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine.
- RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- PubMed. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis.
- NIH. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
- ResearchGate. Structure-activity relationship of target compounds.
- PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
- ResearchGate. Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives.
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- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Safe Handling and Storage of 4-Bromo-2-isopropylthiazole
Introduction
4-Bromo-2-isopropylthiazole is a substituted thiazole derivative utilized in synthetic organic chemistry, often as a building block in the development of novel pharmaceutical compounds and functional materials. The thiazole ring is a key scaffold in numerous biologically active molecules, including Vitamin B1.[1][2] The presence of a bromine atom and an isopropyl group imparts specific reactivity and physical properties that are valuable for medicinal chemists and material scientists.[3]
This document provides a detailed guide for the safe handling, storage, and disposal of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment. The recommendations are synthesized from established safety standards for brominated heterocyclic compounds and general laboratory best practices.
Compound Profile and Hazard Identification
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from the known risks of structurally similar brominated and thiazole-based compounds.[4][5][6] Personnel must handle this compound with the assumption that it possesses these analogous hazards.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 376585-97-6 | [7][8][9] |
| Molecular Formula | C₆H₈BrNS | [7][8][9] |
| Molecular Weight | 206.1 g/mol | [8][9] |
| Recommended Storage | Room Temperature, in a dry, well-ventilated area. | [7][10] |
Table 2: Anticipated Hazard Identification based on Analogous Compounds
| Hazard Class | GHS Statement | Rationale and Representative Sources |
| Acute Oral Toxicity | H302: Harmful if swallowed. | Based on data for 4-Bromoisothiazole and other brominated heterocycles.[4][5] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin. | Based on data for 4-Bromoisothiazole.[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | A common hazard for brominated thiazoles and isothiazoles.[4][5][11] |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | A common hazard for brominated thiazoles and isothiazoles.[4][5][11] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled. | Based on data for 4-Bromoisothiazole.[4] |
| Target Organ Toxicity | H335: May cause respiratory irritation. | A common hazard for brominated thiazoles and isothiazoles.[4][5] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.
Engineering Controls
The primary defense against exposure is to handle the compound within a controlled environment.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling potentially harmful vapors or aerosols.[4][5]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and located near the workstation.[10][12] Regular functionality checks of this equipment are required.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.[13]
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[14]
-
Causality: Goggles provide a seal around the eyes to protect against splashes and vapors. For operations with a higher risk of splashing (e.g., transfers of larger volumes), a full-face shield must be worn in addition to chemical splash goggles. A face shield alone does not provide adequate protection.[14]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves, such as nitrile or neoprene, are required.[15] Consider double-gloving for added protection.
-
Causality: Brominated organic compounds can cause skin irritation or be absorbed through the skin.[4] Gloves provide a barrier, but they are permeable. If gloves become contaminated, they must be removed immediately, and hands should be washed thoroughly. Always inspect gloves for tears or holes before use.
-
-
Body Protection:
-
Respiratory Protection:
-
Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not required.
-
Causality: In the event of a fume hood failure or a large spill outside of containment, an appropriate respirator (e.g., an air-purifying respirator with organic vapor cartridges) may be necessary. Use of respirators requires prior medical clearance, training, and fit-testing as part of an institution's respiratory protection program.[16]
-
Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year.
-
Confirm the location and operational status of the nearest safety shower and eyewash station.
-
Don all required PPE as specified in Section 2.2.
-
Assemble all necessary labware (glassware, spatulas, etc.) and reagents within the fume hood.
-
-
Chemical Handling & Aliquoting:
-
Perform all transfers of the compound deep within the fume hood sash.
-
Handle the container carefully to avoid splashes or creating aerosols.
-
Use appropriate tools for transfer (e.g., a clean spatula for solids, a calibrated pipette for liquids).
-
Keep the primary container tightly sealed when not in immediate use.[10]
-
-
Post-Handling & Cleanup:
-
Tightly cap the this compound container immediately after use.
-
Decontaminate any non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) in the designated "Halogenated Organic Waste" container.[17]
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, face shield, lab coat, inner gloves).
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[4][11]
-
Storage and Chemical Compatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Storage Conditions: Store containers in a cool, dry, and well-ventilated area designated for chemical storage.[10][12] Ensure the container is kept tightly closed to prevent the release of vapors.[10] The compound is reportedly stable at room temperature.[7]
-
Chemical Incompatibilities: Store this compound segregated from incompatible materials. Based on the reactivity of similar compounds, avoid storage near:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[12]
-
-
Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
// Define Nodes start [label="Incident Occurs\n(Spill or Exposure)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; is_exposure [label="Personnel Exposure?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Exposure Path exposure_protocol [label="Initiate First Aid Protocol\n- Skin: Wash 15+ min\n- Eyes: Flush 15+ min\n- Inhalation: Move to fresh air", fillcolor="#F1F3F4"]; seek_medical [label="Seek Immediate\nMedical Attention", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Spill Path is_spill_major [label="Spill >100mL or\nOutside Fume Hood?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Major Spill Path major_spill_protocol [label="Major Spill Protocol", fillcolor="#F1F3F4"]; evacuate [label="Evacuate Immediate Area"]; alert [label="Alert Others & Call EHS/\nEmergency Response"]; isolate [label="Isolate & Secure Area"];
// Minor Spill Path minor_spill_protocol [label="Minor Spill Protocol\n(Inside Fume Hood)", fillcolor="#F1F3F4"]; absorb [label="Absorb with Inert Material\n(e.g., Vermiculite, Sand)"]; collect [label="Collect into a Sealed Container"]; label_waste [label="Label as 'Halogenated\nOrganic Waste'"]; decontaminate [label="Decontaminate Spill Area"];
// End Node end_report [label="Report Incident to Supervisor", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges (Connections) start -> is_exposure;
is_exposure -> exposure_protocol [label=" Yes "]; exposure_protocol -> seek_medical; seek_medical -> end_report;
is_exposure -> is_spill_major [label=" No "];
is_spill_major -> major_spill_protocol [label=" Yes "]; major_spill_protocol -> evacuate -> alert -> isolate -> end_report;
is_spill_major -> minor_spill_protocol [label=" No "]; minor_spill_protocol -> absorb -> collect -> label_waste -> decontaminate -> end_report; }
Caption: Workflow for responding to spills or personnel exposure.Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[18] Seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or symptoms like respiratory irritation occur, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[10] Seek immediate medical attention.
Chemical Spills
-
Small Spill (Inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill and cover it with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[17]
-
Carefully scoop the absorbed material into a sealable, chemical-resistant container.
-
Label the container clearly as "Halogenated Organic Waste" with the full chemical name.[17]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (Outside a fume hood or unmanageable):
-
Evacuate all non-essential personnel from the immediate area.[19]
-
Alert colleagues and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
If safe to do so, increase ventilation to the area and close doors to isolate the spill.
-
Waste Disposal
Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental protection.
-
Waste Classification: As a brominated heterocyclic compound, all waste containing this compound must be classified as Halogenated Organic Waste .[17]
-
Collection:
-
Collect all waste (excess reagent, contaminated materials, absorbed spill cleanup) in a designated, properly labeled, and corrosion-resistant container.[17]
-
The container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.
-
-
Prohibition: NEVER dispose of this compound or its waste down the drain or in regular trash.[17] This is a violation of environmental regulations and can damage plumbing and ecosystems.
-
Final Disposal: Arrange for the collection and disposal of the waste container through your institution's licensed hazardous waste disposal service.[17] Complete all required waste manifests and documentation.
References
- United States Environmental Protection Agency (EPA). Chemical Emergency Preparedness and Prevention: Bromine. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine. [Link]
- The University of Kansas Health System. Poison Facts: Low Chemicals: Bromine. [Link]
- Indian Chemical Council (ICC). Bromine Safety Handbook. [Link]
- P212121 Store. This compound | CAS 376585-97-6. [Link]
- Alfa Aesar.
- United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
- Alfa Aesar. Safety Data Sheet: 6-Bromo-2-chlorobenzo[d]thiazole. [Link]
- University of British Columbia. Personal Protective Equipment. [Link]
- Wikipedia. Thiamine. [Link]
- AliAssistance. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
- PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. [Link]
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- He, G., et al. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters. [Link]
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- 3. N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide () for sale [vulcanchem.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-isopropylthiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 4-bromo-2-isopropylthiazole, focusing on the common synthetic route involving the bromination of 2-isopropylthiazole.
Q1: My bromination of 2-isopropylthiazole is resulting in a low yield of the desired 4-bromo isomer. What are the likely causes and how can I improve regioselectivity?
A1: Low regioselectivity is a frequent challenge in the bromination of substituted thiazoles. The electronic nature of the thiazole ring and the reaction conditions play a crucial role in determining the position of bromination.
-
Underlying Chemistry: The thiazole ring is less aromatic and electron-rich compared to thiophene, making electrophilic aromatic substitution more challenging.[1] The nitrogen atom's electron-withdrawing nature and the sulfur atom's electron-donating properties create a complex electronic environment. Electrophilic attack can potentially occur at the C4 or C5 position. The isopropyl group at the C2 position is an ortho-, para-directing group, which further influences the substitution pattern.
-
Troubleshooting Strategies:
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it often requires harsh conditions and can lead to over-bromination and side reactions.[1] N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for heterocyclic compounds.[2][3] Using NBS can significantly favor the formation of the 4-bromo isomer.
-
Solvent Effects: The polarity of the solvent can influence the reaction's selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often employed.[4] Experimenting with solvents of varying polarity, such as glacial acetic acid, may also alter the product distribution.[5]
-
Temperature Control: Electrophilic brominations are often exothermic. Maintaining a low reaction temperature (e.g., 0-10 °C) can enhance selectivity by minimizing the formation of undesired isomers and byproducts.[5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial. Allowing the reaction to proceed for too long can lead to the formation of di-brominated and other side products.
-
Q2: I am observing the formation of multiple brominated products, including what appears to be a di-brominated thiazole. How can I minimize this?
A2: The formation of di-brominated species, such as 2,4-dibromothiazole or 4,5-dibromothiazole, is a common issue when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Causality: The initial bromination at the 4-position can activate the ring towards further substitution, especially if excess brominating agent is present or the reaction temperature is elevated.
-
Mitigation Strategies:
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the brominating agent (preferably NBS) relative to the 2-isopropylthiazole.[5] This ensures complete consumption of the starting material while minimizing the risk of double bromination.
-
Controlled Addition: Add the brominating agent dropwise to the solution of 2-isopropylthiazole.[6] This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring multiple substitutions.
-
Quenching: Once the reaction is complete, as indicated by TLC, promptly quench the reaction to destroy any unreacted brominating agent. A solution of sodium thiosulfate is effective for this purpose.[6]
-
Q3: My final product is difficult to purify, and I suspect the presence of unreacted starting material and isomeric impurities. What are the best purification strategies?
A3: Effective purification is critical for obtaining high-purity this compound. The choice of method depends on the nature of the impurities.
-
Purification Workflow:
-
Aqueous Workup: After quenching, a thorough aqueous workup is essential. Washing the organic layer with a saturated sodium bicarbonate solution will remove any acidic byproducts like HBr.[5]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from unreacted starting material and isomeric byproducts. A gradient elution system using a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is typically employed.[7]
-
Fractional Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be an alternative or complementary purification technique.[5]
-
Q4: The synthesis of the starting material, 2-isopropylthiazole, is proving to be low-yielding. Are there established, high-yield methods for its preparation?
A4: A reliable synthesis of the starting material is foundational to achieving a good overall yield of this compound. The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazoles.[8][9]
-
Hantzsch Thiazole Synthesis: This method involves the condensation of an α-haloketone with a thioamide. For 2-isopropylthiazole, this would typically involve the reaction of isobutyramide (after conversion to the corresponding thioamide) with a suitable α-halocarbonyl compound.
-
Alternative Routes: Other methods for synthesizing the 2-isopropylthiazole core have been reported in patent literature, often starting from more readily available precursors.[10][11] For instance, one patented method describes the reaction of 2,2-dimethyl-4-methylene-1,3-dioxane with a halogenating agent, followed by condensation with 2-methylpropanethioamide.[10]
Frequently Asked Questions (FAQs)
Q: What is the typical yield I can expect for the bromination of 2-isopropylthiazole to this compound?
A: With optimized conditions, including the use of NBS as the brominating agent, controlled temperature, and careful purification, yields in the range of 70-85% can be reasonably expected. However, the initial yield of the crude product may be higher before purification losses.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Bromine and N-bromosuccinimide are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is also a safety consideration.
Q: Can I use other brominating agents like pyridinium hydrobromide perbromide (PHP)?
A: While milder brominating agents like PHP are sometimes used for alpha-bromination of ketones, their efficacy and selectivity for the bromination of a thiazole ring would need to be experimentally determined.[2] NBS remains the more commonly recommended reagent for this type of transformation.
Q: How can I confirm the regiochemistry of my final product?
A: The most definitive method for confirming the structure and regiochemistry of your product is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). The chemical shifts and coupling patterns of the aromatic protons on the thiazole ring will be distinct for the 4-bromo and 5-bromo isomers.
Experimental Protocols
Protocol 1: Synthesis of 2-isopropylthiazole (Illustrative Hantzsch Synthesis)
This protocol provides a general framework. Specific conditions may require optimization.
-
Thioamide Formation: Convert isobutyramide to 2-methylpropanethioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
-
Cyclocondensation: In a round-bottom flask, dissolve the 2-methylpropanethioamide in a suitable solvent such as ethanol or acetone.
-
Add an equimolar amount of an α-halocarbonyl compound (e.g., chloroacetaldehyde).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 2-isopropylthiazole by distillation.
Protocol 2: Bromination of 2-isopropylthiazole to this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylthiazole (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or chloroform).[4][5]
-
Cool the solution to 0-10 °C using an ice bath.
-
Prepare a solution of N-bromosuccinimide (1.05 equivalents) in the same solvent.
-
Slowly add the NBS solution dropwise to the cooled 2-isopropylthiazole solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature or warm to room temperature for an additional 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into water and quench with a 10% sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Brominating Agent | Br₂ | NBS | NBS |
| Solvent | CCl₄ | CHCl₃ | Glacial Acetic Acid |
| Temperature | Room Temp. | 0-5 °C | 0-10 °C |
| Typical Yield Range | 40-60% | 70-85% | 65-80% |
| Key Observation | Formation of multiple byproducts | Higher regioselectivity | Clean reaction, requires neutralization |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: The primary synthetic route to this compound via electrophilic bromination.
References
- Benchchem. (n.d.). Structure Elucidation of 5-Bromo-4-isopropylthiazol-2-amine: A Technical Guide.
- PrepChem.com. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
- Biosynth. (n.d.). 2-Isopropyl-4-(methylaminomethyl)thiazole.
- Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-THIAZOLE synthesis.
- Wikipedia. (n.d.). Thiazole.
- Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-isopropyl-1,3-thiazole.
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- An-Najah Repository. (n.d.). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- PubMed Central. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Benchchem. (n.d.). Troubleshooting low conversion rates in reactions with 4-Bromo-2-hydroxybenzaldehyde.
- P212121 Store. (n.d.). This compound.
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Bromo-4-isopropylphenol in Medicinal Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylphenol.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 11. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Byproducts in 4-Bromo-2-isopropylthiazole Suzuki Coupling
Welcome to the Technical Support Center for scientists and researchers engaged in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-isopropylthiazole. This guide is designed to provide in-depth troubleshooting strategies and address common challenges, specifically the formation of unwanted byproducts. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and streamline your purification process.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, reactions involving electron-rich and sterically hindered heteroaromatic halides like this compound can be susceptible to side reactions that diminish yields and complicate downstream processing. This guide will dissect the most common byproducts, explain their formation mechanisms, and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the Suzuki coupling of this compound?
When performing a Suzuki coupling with this compound, you are most likely to encounter three primary byproducts:
-
Homo-coupled Boronic Acid/Ester: The dimerization of your organoboron reagent.
-
Dehalogenated Thiazole (Protodebromination): The replacement of the bromine atom on your thiazole with a hydrogen atom.
-
Homo-coupled Thiazole: The dimerization of two molecules of this compound.
Understanding the underlying causes of these side reactions is the first step toward their mitigation.
Q2: I'm observing a significant amount of the homo-coupled boronic acid byproduct. What is causing this and how can I minimize it?
The formation of a biaryl byproduct from the homo-coupling of the boronic acid is a frequent issue, often exacerbated by the presence of oxygen in the reaction mixture.[1][4] This occurs when Pd(II) species, either from the precatalyst or from oxidation of the active Pd(0) catalyst, promote the dimerization of the boronic acid.[1]
Primary Causes:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents allows for the oxidation of the active Pd(0) catalyst to Pd(II), which can then facilitate homo-coupling.[1][5]
-
Use of Pd(II) Precatalysts: Some Pd(II) precatalysts can promote homo-coupling during their in-situ reduction to the active Pd(0) species.[1][6]
Solutions:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Techniques like freeze-pump-thaw cycles or bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period are highly effective.[4][7]
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas to prevent oxygen ingress.[4]
-
Use a Pd(0) Catalyst Source: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ to bypass the in-situ reduction step that can contribute to homo-coupling.[4][6]
Q3: My main byproduct is the dehalogenated 2-isopropylthiazole. What leads to this and what are the best strategies to prevent it?
Dehalogenation, specifically protodebromination in this case, is the replacement of the bromine atom with a hydrogen. This is a common side reaction with electron-rich heteroaryl halides.[7][8] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species which then undergoes reductive elimination with the thiazole moiety.[7]
Primary Causes:
-
Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture, including amine bases, alcohol solvents, or even trace amounts of water.[1][7]
-
Slow Transmetalation: If the transmetalation step with the boronic acid is slow, it provides a larger window for the competing dehalogenation pathway to occur.[7]
-
Base Choice: Strong bases can sometimes promote the formation of hydride species.[8]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired reductive elimination over the dehalogenation pathway.[7]
-
Base Optimization: Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or a phosphate base such as K₃PO₄.[7][8]
-
Solvent Choice: Utilize aprotic solvents like dioxane, THF, or toluene to minimize potential hydride sources.[7]
-
Use a More Reactive Boron Reagent: Employing a more active and stable boronic acid or ester can speed up the transmetalation step, outcompeting the dehalogenation side reaction.[7]
Q4: I'm also seeing some homo-coupling of the this compound. Why does this happen?
While generally less common than the other two byproducts, the homo-coupling of the aryl halide can occur. This side reaction can be promoted by certain palladium catalyst systems and reaction conditions.
Potential Causes:
-
Catalyst System: Some catalyst systems may favor this pathway.
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in this side reaction.
Solutions:
-
Re-evaluate Catalyst and Ligand: Screening different palladium sources and ligands can help identify a system that is less prone to this side reaction.
-
Temperature Optimization: If high temperatures are being used, a systematic lowering of the reaction temperature may reduce the amount of thiazole homo-coupling.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of byproduct formation and offers structured experimental protocols to address these issues.
Issue 1: Predominance of Boronic Acid Homo-coupling
Root Cause Analysis: The presence of oxygen is the most common culprit, leading to the oxidation of the catalytically active Pd(0) to Pd(II). These Pd(II) species are known to catalyze the oxidative homo-coupling of boronic acids.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting boronic acid homo-coupling.
Issue 2: Significant Dehalogenation of this compound
Root Cause Analysis: The formation of palladium-hydride species is the key mechanistic step leading to dehalogenation. The source of the hydride and the relative rates of transmetalation versus reductive elimination of the hydride are critical factors.
Troubleshooting Workflow:
Caption: Workflow for minimizing dehalogenation byproducts.
Data Summary: Impact of Reaction Parameters on Byproduct Formation
The following table provides a generalized summary of how different reaction parameters can influence the formation of common byproducts. Note that these are general trends and optimal conditions will be substrate-dependent.
| Parameter | Impact on Homo-coupling | Impact on Dehalogenation | Rationale |
| Oxygen | Increases | Minimal direct effect | Oxidizes Pd(0) to Pd(II), which promotes homo-coupling.[1] |
| Strong Base | Can Increase | Increases | Can be a source of hydrides for dehalogenation.[7][8] |
| Protic Solvent | Minimal direct effect | Increases | Can act as a hydride source.[7] |
| Bulky Ligands | Decreases | Decreases | Can accelerate the desired cross-coupling pathway.[7] |
| Temperature | Can Increase | Can Increase | Higher temperatures can accelerate side reactions.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homo-Coupling and Dehalogenation
This protocol provides a robust starting point for the Suzuki coupling of this compound, incorporating best practices to mitigate common side reactions.
Reagents and Equipment:
-
This compound
-
Arylboronic acid or ester
-
Pd₂(dba)₃ (Palladium source)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
Toluene and Water (Solvents, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%).
-
Add the degassed toluene and water (e.g., 10:1 ratio) to the flask containing the substrates and base.
-
Add the catalyst mixture to the reaction flask under a positive flow of inert gas.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic base and boronic acid byproducts.
The Catalytic Cycle and Points of Intervention
Understanding the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting. The diagram below illustrates the main steps and where side reactions typically originate.
Caption: The Suzuki-Miyaura catalytic cycle and common side reaction pathways.
By understanding the mechanisms of byproduct formation and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their this compound Suzuki coupling reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
- NIH.
- Sembiosys.
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Wikipedia. Suzuki reaction. [Link]
- NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- PubMed. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
- PMC.
- Reddit. Struggling with Suzuki Reaction : r/chemhelp. [Link]
- MDPI.
- VDOC.PUB.
- ResearchGate.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. [Link]
- The University of Manchester. Suzuki coupling of oxazoles - Research Explorer. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Bromo-2-isopropylthiazole
Welcome to the technical support guide for the purification of 4-Bromo-2-isopropylthiazole by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific separation. The following sections are structured in a question-and-answer format to provide direct, actionable solutions to potential issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Experimental Setup
This section addresses fundamental questions about setting up the column chromatography for optimal purification of this compound.
Q1: What is the first step I should take before attempting a large-scale column purification?
A1: The critical first step is to develop an effective separation protocol using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase (solvent system) for your column. The goal is to find a solvent system where your target compound, this compound, has a Retardation Factor (Rf) value between 0.2 and 0.4.
-
Causality: An Rf in this range ensures the compound spends enough time interacting with the stationary phase (silica gel) to separate from impurities, but not so long that it leads to excessive band broadening (diffusion) and long elution times.[1] An Rf value is a ratio of the distance the compound travels to the distance the solvent front travels.[2][3][4][5] If the Rf is too high (>0.5), the compound will elute too quickly with the solvent front, resulting in poor separation from non-polar impurities. If it's too low (<0.15), the elution will require an impractically large volume of solvent, and the peak will be broad, increasing the risk of mixing with more polar impurities.[1]
Q2: How do I select the right mobile phase for this compound?
A2: this compound is a moderately polar compound. You will likely need a binary solvent system consisting of a non-polar solvent and a more polar solvent.
-
Start with a Non-Polar Solvent: Begin with a non-polar solvent like hexanes or petroleum ether.
-
Gradually Add a Polar Modifier: Incrementally add a more polar solvent such as ethyl acetate or diethyl ether.
-
Screen Various Ratios: Test several ratios on TLC plates to find the one that provides the best separation between your product and any visible impurities, targeting the ideal Rf value (0.2-0.4).
Table 1: Example TLC Screening for Mobile Phase Selection
| Trial | Mobile Phase (Hexane:Ethyl Acetate) | Product Rf | Impurity A Rf (More Polar) | Impurity B Rf (Less Polar) | Assessment |
| 1 | 95:5 | 0.10 | 0.02 | 0.15 | Poor: All spots are too low. Increase polarity. |
| 2 | 90:10 | 0.25 | 0.10 | 0.45 | Good: Excellent separation (ΔRf > 0.2). Product is in the ideal range. |
| 3 | 80:20 | 0.55 | 0.35 | 0.70 | Poor: Product Rf is too high, leading to co-elution risk with Impurity B. |
Q3: Should I use traditional gravity chromatography or flash chromatography?
A3: For most research and development applications, flash chromatography is the preferred method.[6]
-
Expertise: Flash chromatography uses positive pressure (air or nitrogen) to force the mobile phase through the column more quickly.[7] This leads to significantly faster separation times compared to gravity chromatography, which relies solely on gravity.[8][9] The reduced time on the column minimizes the risk of product degradation on the silica surface and reduces band broadening, often resulting in a better separation and higher product purity.[6] Flash chromatography typically uses silica gel with a smaller particle size (e.g., 40-63 µm) compared to gravity chromatography (63-200 µm), which increases the surface area and improves separation efficiency.[7][10]
Q4: How do I choose the correct column size and amount of silica gel?
A4: The amount of silica gel needed depends on the mass of your crude sample and the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the closest impurities).
-
General Guideline: A common rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of the crude material.
-
Easy Separation (ΔRf > 0.2): Use a 30:1 to 50:1 ratio (silica:crude).
-
Difficult Separation (ΔRf < 0.1): Use a 100:1 ratio or greater.
-
-
Column Dimensions: Choose a column that will be filled to about one-third to one-half of its volume with the calculated amount of dry silica. This leaves ample space for the solvent reservoir.
Q5: What is the difference between "dry loading" and "wet loading" my sample, and which is better?
A5: Both are methods to apply your crude sample to the top of the silica column.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the packed column.[11] This is fast and simple for samples that are readily soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a volatile solvent (like dichloromethane), and a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) to yield a dry, free-flowing powder of the crude material adsorbed onto the silica.[11][12] This powder is then carefully added to the top of the column.
-
Recommendation: For this compound, dry loading is often superior . It ensures that the sample is introduced to the column as a very narrow, even band, which prevents issues caused by using strong or excessive dissolution solvents that can disrupt the column packing and lead to poor separation.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
Problem 1: My compound is streaking or "tailing" badly on the TLC plate and the column, leading to impure fractions.
-
dot
Caption: Troubleshooting tailing peaks.
-
Possible Cause & Solution: The nitrogen atom in the thiazole ring is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes the compound to "smear" or "tail" down the column instead of moving as a tight band.[13][14]
-
Expert Protocol: To counteract this, add a small amount of a basic modifier to your mobile phase.
-
Prepare your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
-
To this mixture, add 0.1% to 1% triethylamine (Et₃N) by volume.
-
Re-run your TLC analysis with this modified eluent. You should observe a significant reduction in tailing and a slightly higher Rf value.
-
Use this same modified mobile phase for your column chromatography. The triethylamine will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.[13]
-
Problem 2: The compound is not eluting from the column, even after I've passed a large volume of the mobile phase.
-
dot
Caption: Troubleshooting non-eluting compounds.
-
Possible Cause 1: Insufficient Solvent Polarity. The mobile phase you selected based on initial TLC may not be strong enough to displace the compound from the silica gel in the column.
-
Solution: Gradually increase the polarity of your mobile phase. This is known as a gradient elution .[15] For example, if you started with 90:10 hexane:ethyl acetate, you can switch to 85:15, then 80:20, and so on, until the compound begins to elute. Collect fractions throughout this process and analyze them by TLC.[13]
-
-
Possible Cause 2: Compound Decomposition. Thiazole rings can be susceptible to degradation on acidic surfaces.[16] The extended exposure to silica gel during a long chromatography run might be causing the compound to decompose.
-
Solution & Validation: Before running the column, perform a stability test. Spot your crude material on a TLC plate, and let it sit in the open air on the silica for 1-2 hours. Then, elute the plate as usual. If you see a new spot appear or the original spot diminishes, your compound is likely unstable on silica.[17] In this case, you should consider switching to a different stationary phase, such as neutral or basic alumina, or using a reversed-phase C18 column.[13]
-
Problem 3: The separation between my product and an impurity is poor, even though it looked promising on TLC.
-
dot
Caption: General workflow for column chromatography.
-
Possible Cause 1: Column Overloading. You may have loaded too much crude material onto the column. A typical maximum load for high-resolution separation is 1-2% of the silica gel mass by weight.[13] Overloading saturates the stationary phase, preventing proper equilibration and causing bands to broaden and overlap.
-
Solution: Repeat the chromatography with a smaller amount of crude material or, if you need to purify a large amount, use a larger column with more silica gel.[13]
-
-
Possible Cause 2: Poor Column Packing. If the silica gel is not packed uniformly, it can create channels where the solvent and sample flow through too quickly, bypassing proper interaction with the stationary phase. This leads to uneven, tilted bands and poor separation.
-
Solution: Ensure your column is packed carefully. A "slurry packing" method, where silica is mixed with the initial mobile phase to form a slurry and then poured into the column, is generally reliable.[12][18] Gently tapping the column as the silica settles helps to create a homogenous bed free of air bubbles or cracks.
-
-
Possible Cause 3: Inappropriate Sample Dissolution Solvent. If you used "wet loading" and dissolved your sample in a solvent significantly more polar than your mobile phase, that pocket of strong solvent will carry your compound and nearby impurities down the column together, ruining the separation at the very beginning.
-
Solution: Always dissolve the sample in the absolute minimum volume of solvent. If possible, use the mobile phase itself. If a stronger solvent is required for solubility, switch to the "dry loading" method described in FAQ #5.[11]
-
References
- Study Mind. Chromatography and Rf Values (GCSE Chemistry). [Link]
- Chemistry For Everyone. (2023).
- LCGC International.
- Study.com.
- National Center for Biotechnology Information. (2024).
- BYJU'S.
- Chemistry For Everyone. (2024).
- Hawach Scientific. (2024). Difference Between Flash and Conventional Column. [Link]
- Study.com.
- University of Colorado Boulder, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
- Reddit. (2022).
- BUCHI.
- Organic Syntheses. (2024).
- P212121 Store. This compound. [Link]
- ResearchGate. (2016).
- National Center for Biotechnology Information. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]
- LCGC International. (2018).
- ResearchGate. (2017). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. [Link]
- National Center for Biotechnology Information. 4-Bromo-2-methyl-1,3-thiazole. PubChem. [Link]
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- National Center for Biotechnology Information. (2017).
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
- Reddit. (2016).
- ResearchGate. (2010). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
- National Center for Biotechnology Information. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. [Link]
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 18. orgsyn.org [orgsyn.org]
Technical Support Center: 4-Bromo-2-isopropylthiazole Grignard Reactions
Welcome to the technical support center for Grignard reactions involving 4-Bromo-2-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming and utilizing this specific organometallic reagent. Here, we will dissect common experimental failures, provide in-depth troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: When Your Thiazole Grignard Fails
This section is structured to address the most pressing issues encountered during the synthesis of 2-isopropyl-4-thiazolylmagnesium bromide. Each question tackles a specific failure mode, offering a causal explanation and a step-by-step protocol for resolution.
Q1: My Grignard reaction won't initiate. The solution remains colorless, and there's no exotherm. What are the likely causes and how can I fix it?
A1: Failure to initiate is the most common hurdle in Grignard synthesis, primarily stemming from an unreactive magnesium surface or the presence of inhibitors. The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[1] Additionally, even trace amounts of water can halt the reaction by protonating and destroying any Grignard reagent that does form.[2][3]
-
Inactive Magnesium Surface: The MgO layer is impervious to the organic halide. You must expose a fresh, reactive magnesium surface.
-
Presence of Moisture: Grignard reagents are potent bases and will react with any protic source, including water from glassware, solvents, or the atmosphere.[3]
-
Inhibitors on Glassware: Acidic residues on glassware can quench the Grignard reagent.
Below is a decision tree to guide you through the troubleshooting process for a non-initiating reaction.
Caption: Troubleshooting workflow for non-initiating Grignard reactions.
| Activation Method | Procedure | Indicators of Success | Pros & Cons |
| Iodine | Add a single crystal of iodine to the dry magnesium turnings. Gentle warming may be applied.[4] | The purple/brown color of iodine fades. | Pro: Simple and effective.[5] Con: Can introduce trace impurities. |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the magnesium suspension in ether/THF. | Evolution of ethylene gas (bubbling).[1] | Pro: Byproducts are gaseous and innocuous.[1] Con: Introduces an additional reagent. |
| Mechanical Activation | In an inert atmosphere, crush the magnesium turnings with a dry glass stirring rod or stir them vigorously overnight without solvent.[2][5][6] | Exposes a fresh, shiny metal surface. | Pro: Chemical-free activation. Con: Can be difficult to perform effectively in a sealed flask. |
| Pre-formed Grignard | Add a small amount of a previously prepared, active Grignard reagent (e.g., EtMgBr).[1] | Initiation of the desired reaction. | Pro: Very effective. Con: Requires a stock of another Grignard reagent. |
| DIBAH | Utilize diisobutylaluminum hydride (DIBAH) to activate the magnesium surface.[7] | Allows for initiation at lower, safer temperatures. | Pro: Highly reliable, especially on a larger scale.[7] Con: DIBAH is a pyrophoric reagent requiring careful handling. |
Q2: My reaction initiated, but the yield is very low, and I've isolated a significant amount of 2,2'-diisopropyl-4,4'-bithiazole. What's causing this side reaction?
A2: The formation of a homocoupled product, often called a Wurtz-type coupling, is a common side reaction. [8] This occurs when the newly formed 2-isopropyl-4-thiazolylmagnesium bromide attacks a molecule of unreacted this compound. This is particularly prevalent with aryl and heteroaryl Grignard reagents.
Caption: Wurtz-type homocoupling side reaction. "Th" represents the 2-isopropylthiazole moiety.
-
Slow Addition: Add the solution of this compound dropwise to the suspension of activated magnesium. This maintains a low concentration of the bromide in the reaction mixture, minimizing the chance of it encountering an already-formed Grignard molecule.[9]
-
Use of 2-Methyltetrahydrofuran (2-MeTHF): Studies have shown that 2-MeTHF can suppress Wurtz coupling more effectively than THF or diethyl ether for certain substrates.[8][10]
-
Maintain Moderate Temperature: After initiation, avoid excessive heating which can accelerate the rate of the coupling side reaction.
Q3: I'm observing the formation of 2-isopropylthiazole as a major byproduct. Why is this happening?
A3: The formation of the protonated starting material, 2-isopropylthiazole, points to two main issues: reaction with a proton source or a competing deprotonation pathway.
-
Quenching by Protic Impurities: As mentioned in Q1, Grignard reagents are strong bases. Any trace moisture in the solvent or on the glassware will protonate the Grignard reagent, leading to the formation of the corresponding alkane (in this case, 2-isopropylthiazole).[3]
-
Solution: Re-verify the dryness of your entire system as outlined in the Q1 troubleshooting workflow.
-
-
Deprotonation of the Thiazole Ring: The proton at the C2 position of the thiazole ring is acidic (pKa ~2.5 for the conjugate acid) and can be abstracted by strong bases.[6][10] While the C-Br bond at the 4-position is the primary site for magnesium insertion, a competing reaction can be the deprotonation at the C2 position by a newly formed Grignard molecule, especially if the magnesium insertion is slow. This is a form of self-quenching.
-
Solution: This side reaction is less common but can be exacerbated by steric hindrance around the bromine atom, which might slow down the desired magnesium insertion. Using highly activated magnesium or alternative methods like a halogen-magnesium exchange (see FAQ Q3) can favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What makes the Grignard formation with this compound particularly challenging?
A1: The challenges arise from a combination of electronic and steric factors:
-
Electronic Effects of the Thiazole Ring: The thiazole ring is electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.[1] This can influence the reactivity of the C-Br bond. Pi-electron density calculations indicate that the C5 position is the primary site for electrophilic substitution, while the C2 proton is the most acidic.[10] The C4 position, where the bromine is located, is less electron-rich, which can affect the rate of oxidative addition of magnesium.
-
Steric Hindrance: The isopropyl group at the C2 position presents a degree of steric bulk near the reactive center. While not directly adjacent to the C4-Br bond, it can influence the overall conformation and accessibility of the molecule, potentially slowing down the reaction with the magnesium surface.[11][12] Steric hindrance is a known factor that can reduce yields in Grignard reactions.[13]
-
Acidic C2-Proton: As discussed in Troubleshooting Q3, the presence of an acidic proton on the ring itself provides an intramolecular quenching pathway.[6][10]
Q2: I'm considering my solvent choice. Is THF always the best option?
A2: While Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common solvents for Grignard reactions, they are not always optimal. The solvent plays a critical role in stabilizing the Grignard reagent through coordination and influences the Schlenk equilibrium.[13][14]
| Solvent | Boiling Point (°C) | Key Characteristics & Considerations |
| Diethyl Ether (Et₂O) | 34.6 | Lower boiling point provides gentle reflux and easy control. Less prone to peroxide formation than THF. The Grignard reagent is often less soluble.[15] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for reactions at higher temperatures, which can be necessary for less reactive halides. Better at solvating and stabilizing the Grignard reagent.[16] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF, derivable from renewable resources.[8][10] Has been shown to suppress Wurtz coupling side reactions and can lead to higher yields.[8] |
| Toluene / Ethereal Co-solvent | 111 | Often used in industrial processes. Can be used with co-solvents. Requires more forcing conditions and is generally used with more reactive Grignard formation techniques. |
For this compound, THF is a good starting point due to its excellent solvating properties. However, if Wurtz coupling is a persistent issue, switching to 2-MeTHF is a highly recommended optimization step.[8][10]
Q3: Are there more reliable alternatives to the classical magnesium insertion method for this substrate?
A3: Yes. When direct magnesium insertion is problematic, a Halogen-Magnesium Exchange reaction is a powerful alternative. This method is particularly useful for functionalized or sensitive aromatic and heteroaromatic bromides.[17]
The most common reagent for this is isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) , often referred to as a "Turbo-Grignard" reagent.[18][19]
Caption: Workflow for Halogen-Magnesium Exchange using i-PrMgCl·LiCl.
Why this method is better for difficult substrates:
-
Mild Conditions: The exchange reaction often proceeds smoothly at low temperatures, minimizing side reactions.[20]
-
High Functional Group Tolerance: The "Turbo-Grignard" reagent is remarkably tolerant of other functional groups in the substrate that would be incompatible with classical Grignard formation.[4][17]
-
Increased Reactivity: The presence of LiCl breaks up the oligomeric aggregates of the Grignard reagent, leading to a more reactive monomeric species, which accelerates the rate of exchange.[19][21]
Q4: My subsequent reaction with an ester electrophile is giving a complex mixture. What is happening?
A4: Grignard reagents react with esters to produce tertiary alcohols.[3] Crucially, two equivalents of the Grignard reagent are consumed per equivalent of ester.
The reaction proceeds in two stages:
-
The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.
-
This intermediate is unstable and collapses, eliminating an alkoxide leaving group to form a ketone.
-
This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol (after acidic workup).
If you are observing a complex mixture, it is likely due to:
-
Insufficient Grignard Reagent: If less than two full equivalents of active Grignard reagent are used, you will have a mixture of unreacted ester, the intermediate ketone, and the final tertiary alcohol.
-
Inverse Addition at Low Temperature: To isolate the ketone, one can try adding the Grignard reagent slowly to the ester at very low temperatures. However, this is often difficult to control and can still lead to over-addition.
Solution: For the clean synthesis of the tertiary alcohol, ensure you use at least 2.1 equivalents of your titrated 2-isopropyl-4-thiazolylmagnesium bromide solution.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
- Chemistry Stack Exchange. (2021).
- Study.com. (n.d.).
- ResearchGate. (2013).
- Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
- Wikipedia. (n.d.). Thiazole. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Knochel, P., Barl, N. M., & Sämann, C. (2014). The Halogen/Magnesium‐Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. ChemInform, 45(14). [Link]
- Bao, R. L.-Y., Zhao, R., & Shi, L. (2013). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey.
- Botteghi, C., & Caccia, G. (1990). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles, 30(2), 951. [Link]
- Piller, F. M., & Knochel, P. (2014). Strategies to prepare and use functionalized organometallic reagents. Journal of Organic Chemistry, 79(12), 5397-5411. [Link]
- Hermann, A., Seymen, R., Brieger, L., Kleinheider, J., Grabe, B., Hiller, W., & Strohmann, C. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents. Chemistry – A European Journal, 29(26). [Link]
- ResearchGate. (2014). Strategies To Prepare and Use Functionalized Organometallic Reagents. [Link]
- ResearchGate. (n.d.).
- LMU. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Ito, H., et al. (2021). Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- ScienceMadness Discussion Board. (2016). Grignard successes and failures. [Link]
- PubMed Central. (2021). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. [Link]
- ResearchGate. (2007).
- Chemistry Stack Exchange. (2020). Why is this grignard synthesis incorrect? [Link]
- PubMed. (2009). Kinetics of bromine-magnesium exchange reactions in substituted bromobenzenes. [Link]
- Reddit. (2022). Failed Grignard Reaction? [Link]
- Semantic Scholar. (1986). Umsetzungen von 1,3-Thiazol-5(4H)-thionen mit Grignard- und Organolithium-Verbindungen: Carbophile und Thiophile Additionen. [Link]
- OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Scite.ai. (n.d.). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2. [Link]
- Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
- PubMed. (2016). 3-Bromo-2-Pyrone: An Alternative and Convenient Route to Functionalized Phosphinines. [Link]
- NIH. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. [Link]
- Master Organic Chemistry. (2015).
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- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
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- 9. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - PMC [pmc.ncbi.nlm.nih.gov]
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managing reaction temperature for 4-Bromo-2-isopropylthiazole synthesis
Introduction: The Challenge of Regioselectivity
Welcome to the technical support center for the synthesis of 4-Bromo-2-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenges associated with this synthesis, primarily the management of reaction temperature to achieve high regioselectivity and yield.
The synthesis of this compound is most commonly approached via the direct electrophilic bromination of 2-isopropylthiazole. While seemingly straightforward, this reaction presents a significant regiochemical challenge. The electronic properties of the thiazole ring inherently favor electrophilic attack at the C5 position.[1][2] However, for many pharmaceutical and materials science applications, the 4-bromo isomer is the desired product. Achieving this outcome requires a nuanced understanding and precise control of the reaction kinetics, where temperature is the most critical variable.
This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate the complexities of this reaction and successfully synthesize the target molecule.
Critical Parameter Analysis: Why Temperature Dictates Success
In the electrophilic bromination of 2-isopropylthiazole, the reaction temperature is the primary determinant between kinetic and thermodynamic control, which in turn dictates the final product distribution.[3][4]
-
Electronic Effects (Thermodynamic Pathway): The thiazole ring is electron-rich, with the highest electron density typically at the C5 position.[1] The electron-donating nature of the C2-isopropyl group further enhances the nucleophilicity of the ring, particularly at C5. Under conditions of higher temperature (e.g., 0 °C to ambient), the reaction is reversible, allowing the system to reach thermal equilibrium. This equilibrium favors the formation of the most thermodynamically stable product, which is the 5-Bromo-2-isopropylthiazole isomer.[5][6]
-
Steric & Kinetic Effects (Kinetic Pathway): The bulky isopropyl group at the C2 position creates significant steric hindrance around the adjacent C5 position. This steric congestion raises the activation energy required for an electrophile (like the bromonium ion from N-Bromosuccinimide, NBS) to attack the C5 carbon.[7] Conversely, the C4 position is electronically less favored but sterically more accessible. At very low temperatures (e.g., -78 °C), the reaction becomes essentially irreversible. Under these conditions, the product that is formed fastest—the one with the lowest activation energy—will predominate. Due to the reduced steric clash, the attack at C4 has a lower activation energy, making This compound the kinetic product.[3][5]
Controlling the temperature, therefore, allows a scientist to "choose" the reaction pathway. Insufficient cooling will lead to a mixture of isomers or favor the undesired thermodynamic product.
Temperature vs. Expected Outcome Summary
| Temperature Range | Primary Control | Major Product | Major Side Products | Expected Yield/Purity |
| -78 °C to -60 °C | Kinetic | This compound | 5-Bromo isomer, unreacted starting material | High purity of 4-bromo isomer, but may require longer reaction times for full conversion. |
| -20 °C to 20 °C | Mixed / Thermodynamic | 5-Bromo-2-isopropylthiazole | 4-Bromo isomer, 4,5-Dibromo byproduct | Mixture of isomers, difficult to purify. Purity of desired 4-bromo isomer is low. |
| > 20 °C | Thermodynamic | 5-Bromo-2-isopropylthiazole | 4,5-Dibromo byproduct, decomposition products (tar) | Very low yield of desired product. Significant risk of over-bromination and decomposition.[8] |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My post-reaction analysis (GC/MS, NMR) shows the major product is the 5-bromo isomer, not the 4-bromo isomer I need. What went wrong?
A1: This is the most common issue and is almost certainly a problem of temperature control. Formation of the 5-bromo isomer indicates that your reaction was running under thermodynamic control, meaning the temperature was too high.
-
Probable Cause: The cooling bath was not cold enough, or the internal reaction temperature rose significantly during the addition of the brominating agent. Bromination reactions can be exothermic, and a slow, controlled addition is crucial.
-
Recommended Solution:
-
Verify Cooling Bath: Ensure you are using a cooling bath capable of maintaining a temperature of at least -70 °C. A dry ice/acetone or dry ice/isopropanol bath is recommended.
-
Internal Temperature Monitoring: Use a low-temperature thermometer to monitor the internal temperature of the reaction flask, not just the bath temperature.
-
Slow, Dropwise Addition: Dissolve your N-Bromosuccinimide (NBS) in a suitable solvent (e.g., THF, DMF) and add it dropwise via a syringe pump or dropping funnel over an extended period (e.g., 1-2 hours) to allow the cooling bath to dissipate the heat generated.
-
Pre-cool All Solutions: Ensure both the solution of 2-isopropylthiazole and the NBS solution are pre-cooled to the target reaction temperature before mixing.
-
Q2: I'm getting a significant amount of a di-brominated byproduct (4,5-Dibromo-2-isopropylthiazole). How can I improve the selectivity for mono-bromination?
A2: The formation of di-brominated products points to two likely issues: excessive brominating agent or a reaction temperature that is too high, which increases the reaction rate indiscriminately.[8]
-
Probable Cause:
-
An excess of NBS was used (more than 1.1 equivalents).
-
The reaction temperature was too high, promoting a second bromination event on the now-activated mono-bromo product.
-
-
Recommended Solution:
-
Strict Stoichiometry: Carefully weigh your reagents. Use no more than 1.05 equivalents of NBS relative to your 2-isopropylthiazole starting material.
-
Lower the Temperature: As with the isomer problem, conduct the reaction at -78 °C. Lower temperatures drastically reduce the rate of the second bromination, enhancing selectivity for the mono-bromo product.[8]
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Q3: My reaction yield is very low, and the mixture turned dark brown or black, forming a tar-like substance.
A3: This indicates decomposition of the thiazole ring, which is sensitive to harsh conditions.
-
Probable Cause:
-
Excessive Temperature: The reaction temperature was far too high, leading to uncontrolled side reactions and polymerization.
-
Presence of Strong Acid: NBS can generate trace amounts of acid. In some cases, this can catalyze polymerization or decomposition of sensitive heterocyclic substrates.
-
-
Recommended Solution:
-
Aggressive Temperature Control: This is the primary solution. Adhere strictly to the low-temperature protocol (-78 °C).
-
Use High-Purity Reagents: Ensure your 2-isopropylthiazole and solvent are pure and dry.
-
Consider a Non-Nucleophilic Base: In some sensitive brominations, a small amount of a non-nucleophilic base (like pyridine or 2,6-lutidine) can be added to scavenge any acid generated during the reaction, though this should be tested on a small scale first.
-
Q4: The reaction is extremely slow or appears to stall completely at -78 °C.
A4: While low temperature is key for selectivity, it will also slow the reaction rate. Finding the optimal balance is crucial.
-
Probable Cause: The activation energy, while lower for the 4-position, is still substantial at -78 °C, leading to a very slow reaction.
-
Recommended Solution:
-
Increase Reaction Time: Be prepared to run the reaction for a longer period (e.g., 4-8 hours or even overnight) at -78 °C. Monitor by TLC every 1-2 hours.
-
Controlled Warming (Use with Caution): If the reaction remains stalled after several hours, you can try allowing the bath to very slowly warm to -60 °C or -50 °C. Be aware that this increases the risk of forming the 5-bromo isomer. This should be a last resort.
-
Confirm Reagent Activity: Ensure your NBS is not old or degraded. It should be a white to off-white crystalline solid.
-
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues based on analytical results.
Caption: Troubleshooting workflow for this compound synthesis.
Experimental Protocol: Kinetically Controlled Synthesis of this compound
Disclaimer: This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-isopropylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)[9]
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice and acetone (or isopropanol) for cooling bath
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Low-temperature thermometer
-
Syringe pump or pressure-equalizing dropping funnel
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask, equipped with a stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry and cool under a stream of inert gas.
-
Prepare a dry ice/acetone cooling bath and place the flask in it, allowing it to cool to an internal temperature of -78 °C.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve 2-isopropylthiazole (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
In a separate, dry flask, dissolve NBS (1.05 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Once the solution of 2-isopropylthiazole has reached an internal temperature of -78 °C, begin the slow, dropwise addition of the NBS solution via syringe pump over 1-2 hours.
-
CRITICAL STEP: Continuously monitor the internal temperature. It should not rise above -70 °C during the addition. Adjust the addition rate if necessary.
-
After the addition is complete, allow the reaction to stir at -78 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). Take small aliquots, quench them immediately in a vial containing a drop of sodium thiosulfate solution before spotting.
-
The reaction is complete when the 2-isopropylthiazole spot has been fully consumed (typically 3-6 hours).
-
-
Work-up:
-
Quench the reaction at -78 °C by slowly adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure on a rotary evaporator.
-
-
Purification:
-
The crude product will likely be an oil. Purify via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to isolate the pure this compound. The 4-bromo isomer is expected to be less polar than the 5-bromo isomer.
-
Frequently Asked Questions (FAQs)
-
Why use NBS instead of liquid bromine (Br₂)? NBS is a crystalline solid that is safer and easier to handle than highly corrosive and toxic liquid bromine. It provides a slow, low-concentration source of the bromonium electrophile, which helps to control the reaction rate and prevent over-bromination, making it ideal for selective synthesis.[9][10]
-
What is the theoretical basis for the 4-bromo isomer being the kinetic product? The kinetic product is the one that forms via the transition state with the lowest activation energy (ΔG‡).[3][4] While C5 is more electron-rich, the steric bulk of the C2-isopropyl group likely creates a high-energy, sterically crowded transition state for C5 attack. The more open C4 position allows for a less-crowded, lower-energy transition state, making that pathway faster at low temperatures where the energy input is insufficient to overcome the higher steric barrier of the C5 pathway.
-
Can other solvents be used? Yes, other anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) can be used. However, THF is often a good choice due to its low freezing point and ability to dissolve both the substrate and NBS. The optimal solvent should be determined empirically for best results.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Ganapathy, K., & Srinivasan, A. (1950). Chemistry of the thiazoles. Journal of the Indian Institute of Science, 32, 261-311.
- PrepChem. (2023). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole.
- Venkatesh, P. (2018). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- Wikipedia. (n.d.). Thiazole.
- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- Wiley Online Library. (2012). Synthesis and electrophilic substitution reactions of imidazo[2,1-b]-1,3,4-thiadiazoles.
- MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation.
- Chakabarty, M., et al. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Google Patents. (2017). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
- National Center for Biotechnology Information. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- PubChemLite. (n.d.). 4-bromo-2-isopropyl-1,3-thiazole (C6H8BrNS).
- ResearchGate. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- National Center for Biotechnology Information. (2014). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics.
- ResearchGate. (2012). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- National Center for Biotechnology Information. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
- An-Najah National University. (2015). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin.
- MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- PubMed. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents.
- PubMed. (1973). [Bromination of amino-thiazole derivatives].
- ResearchGate. (2010). Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents.
- Beilstein Journal of Organic Chemistry. (2014). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- ResearchGate. (2011). Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites.
- PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
- PubChem. (n.d.). 2-Isopropyl-4-methylthiazole.
- ResearchGate. (2015). The selectivity of Product from starting material in the bromination of various aromatic compounds using aqueous AlBr3-Br2 system.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Challenges for 4-Bromo-2-isopropylthiazole Production
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-isopropylthiazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthetic intermediate from the bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to navigate the challenges inherent in this process. We will explore common synthetic routes, address critical scale-up hurdles, and provide a detailed troubleshooting framework to ensure your success.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is not a trivial one-step process. Success hinges on a well-planned, multi-step route that carefully controls the introduction of substituents onto the thiazole core. The most logical and scalable approach involves the initial construction of the 2-isopropylthiazole ring, followed by a regioselective bromination at the C4 position.
The classical and highly versatile Hantzsch Thiazole Synthesis is the cornerstone of this approach.[1] This method involves the condensation of a thioamide with an α-haloketone.[2][3] For our target molecule, this translates to reacting 2-methylpropanethioamide (isothiobutyramide) with a suitable 3-carbon, α-halocarbonyl synthon. A direct approach using a 1-bromo-3-halopropan-2-one is complicated by the reagent's instability. A more robust strategy, adapted from related syntheses, is to use a protected or precursor α-halocarbonyl, such as 1,3-dihydroxyacetone or its derivatives, to first form an intermediate like 2-isopropyl-4-hydroxymethylthiazole, which can then be converted to the target compound.[4][5]
Direct bromination of a pre-formed 2-isopropylthiazole presents a significant regioselectivity challenge. The electron density of the thiazole ring favors electrophilic substitution at the C5 position, making the formation of the desired C4-bromo isomer difficult and often resulting in a mixture of isomers that are problematic to separate at scale.[6][7][8] Therefore, a directed synthesis is strongly recommended.
Section 2: Critical Scale-Up Considerations
Transitioning from a laboratory procedure to a pilot or production scale introduces challenges that go beyond simple multiplication of reagent quantities. For this compound, the following areas require meticulous attention.
-
Reagent Selection and Safety : While elemental bromine is an effective brominating agent, its use at scale is highly hazardous due to its toxicity, corrosivity, and high vapor pressure.[9] N-Bromosuccinimide (NBS) is a safer, solid alternative.[10][11] However, NBS reactions can also be highly exothermic and require careful thermal management to prevent runaway reactions. Flow chemistry offers a significantly safer and more controlled method for conducting hazardous reactions like bromination at scale.[9]
-
Thermal Management : The Hantzsch synthesis is often exothermic.[12] On a large scale, inefficient heat dissipation can lead to temperature spikes, causing an increase in side-product formation and potential decomposition of reactants or products. The vessel's surface-area-to-volume ratio decreases as scale increases, making active cooling and controlled reagent addition rates critical.
-
Impurity Control and Regioselectivity : As mentioned, the primary impurity challenge is the formation of the 5-bromo regioisomer. This is a function of the reaction mechanism and conditions. An alternative, more controllable route is the Sandmeyer reaction , which involves the diazotization of a 2-isopropyl-4-aminothiazole precursor.[13][14] While this adds steps to the synthesis, the high regioselectivity it affords can significantly simplify purification, making it more economically viable at scale than trying to separate isomers.
-
Downstream Processing (Work-up and Purification) :
-
Quenching & Work-up : Neutralizing reaction mixtures must be done carefully to control exotherms and avoid harsh pH conditions that could degrade the brominated thiazole product.[13]
-
Purification : Laboratory-scale purification often relies on silica gel chromatography, which is generally not feasible for large-scale production. The target compound is likely a liquid or low-melting solid, making crystallization challenging.[15][16] Vacuum distillation is the preferred method for purification at scale.[17] Therefore, it is crucial that the boiling points of the desired product and any major impurities are sufficiently different.
-
Section 3: Troubleshooting Guide & FAQs
This section is formatted to directly address common issues encountered during the synthesis and scale-up of this compound.
Q1: My Hantzsch cyclization yield is low or the reaction fails to proceed to completion. What's going wrong?
A1: This is a common issue that can often be traced back to reagent quality or reaction conditions.
-
Potential Cause 1: Reagent Purity & Stability.
-
Rationale: The α-haloketone starting material can be unstable and prone to self-condensation or hydrolysis.[18] The thioamide may also degrade upon prolonged storage.
-
Recommended Action:
-
Verify Reagent Purity: Use freshly opened or purified reagents. Check the purity of the α-haloketone and thioamide by NMR or TLC before starting the reaction.
-
Slow Addition: At scale, add the α-haloketone slowly to the thioamide solution to minimize its self-condensation.[18]
-
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Rationale: The Hantzsch synthesis typically requires heating to overcome the activation energy for the final dehydration step to form the aromatic thiazole ring.[12][18] Insufficient heat will result in a stalled reaction, potentially isolating the hydroxythiazoline intermediate.
-
Recommended Action:
-
Optimize Temperature: Ensure the internal reaction temperature reaches the required level (often reflux in a solvent like ethanol).[12]
-
Monitor Progress: Use in-process controls (TLC, GC, or HPLC) to monitor the disappearance of starting materials and the formation of the product.
-
-
Q2: My final product is contaminated with a significant amount of the 5-Bromo-2-isopropylthiazole isomer. How can I improve regioselectivity?
A2: This is the most critical chemical challenge in this synthesis. Direct bromination is inherently problematic.
-
Potential Cause: Inherent Thiazole Reactivity.
-
Rationale: The C5 position of the thiazole ring is electronically favored for electrophilic attack.[6][7] Without a directing group, achieving high selectivity for the C4 position with agents like NBS or Br₂ is extremely difficult.
-
Recommended Action:
-
Change Synthetic Strategy: The most robust solution is to abandon direct C-H bromination. Implement a Sandmeyer reaction starting from 2-isopropyl-4-aminothiazole .[13][14]
-
Protocol Outline (Sandmeyer):
-
Dissolve the 4-aminothiazole precursor in an aqueous solution of HBr.
-
Cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt, keeping the temperature below 5 °C.[14]
-
In a separate vessel, prepare a solution of Copper(I) bromide (CuBr).
-
Slowly add the cold diazonium salt solution to the CuBr solution to initiate the substitution. This method provides excellent regiocontrol.
-
-
-
Q3: I'm observing di- and tri-brominated impurities in my final product. How can I prevent this?
A3: This indicates your bromination conditions are too harsh or your stoichiometry is off.
-
Potential Cause: Over-bromination.
-
Rationale: Once the first bromine is added, the ring is deactivated, but under forcing conditions (high temperature, excess brominating agent), further bromination can occur.
-
Recommended Action:
-
Strict Stoichiometric Control: Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., NBS). Ensure accurate weighing and charging of all reagents.
-
Controlled Addition & Temperature: Add the brominating agent portion-wise or as a solution via an addition funnel to maintain a low concentration at any given time. Keep the reaction temperature as low as possible while still allowing the reaction to proceed.
-
-
Q4: The product appears to be decomposing during distillation. What precautions should I take?
A4: Brominated heterocyclic compounds can have limited thermal stability.[13]
-
Potential Cause: Thermal Decomposition.
-
Rationale: High temperatures in the distillation pot can cause the molecule to degrade, leading to yield loss and the formation of colored, tarry impurities.
-
Recommended Action:
-
Use High Vacuum: Purify the product via vacuum distillation to lower the boiling point and reduce the required pot temperature.
-
Minimize Residence Time: Use a distillation setup like a short-path apparatus to minimize the time the product spends at high temperatures.
-
Check for Acidic Residues: Ensure that the crude product is thoroughly neutralized before distillation, as acidic residues can catalyze decomposition at elevated temperatures.
-
-
Section 4: Data & Protocols
Table 1: Comparative Analysis of Bromination Strategies
| Parameter | Method A: Direct Bromination (NBS) | Method B: Sandmeyer Reaction | Rationale & Causality |
| Starting Material | 2-isopropylthiazole | 2-isopropyl-4-aminothiazole | Method B requires additional upfront steps but builds in regiochemical control. |
| Key Reagents | N-Bromosuccinimide, Acetic Acid | NaNO₂, HBr, CuBr | Method B avoids direct handling of brominating agents with the substrate but involves unstable diazonium salts.[13] |
| Typical Yield | 40-60% (of desired isomer) | 75-85% | The lower yield in Method A is due to the formation of the 5-bromo isomer and purification losses. |
| Purity (pre-purification) | 60-75% (4-bromo isomer) | >95% (4-bromo isomer) | Method B's primary advantage is its exceptional regioselectivity, leading to a much cleaner crude product. |
| Scale-Up Advantage | Fewer synthetic steps. | Dramatically simplified purification. | For large-scale campaigns, the cost and difficulty of separating isomers (Method A) often make the more numerous but cleaner steps of Method B more efficient overall. |
| Key Disadvantage | Poor regioselectivity.[6][13] | Handling of potentially unstable diazonium salt intermediates. | Safety protocols for diazotization must be strictly followed, especially at scale. |
Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol is a representative procedure and must be adapted and optimized for specific equipment and scale. Perform all appropriate safety assessments before commencing work.
Step 1: Diazotization of 2-isopropyl-4-aminothiazole
-
In a jacketed reactor suitable for sub-ambient temperatures, charge 48% aqueous hydrobromic acid (3.0 eq).
-
Cool the reactor contents to 0 °C.
-
Slowly charge 2-isopropyl-4-aminothiazole (1.0 eq) while maintaining the internal temperature between 0-5 °C. Stir until all solids are dissolved.
-
In a separate vessel, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution to the reactor sub-surface over a period of 1-2 hours, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Reaction
-
In a second, larger reactor, charge Copper(I) bromide (1.2 eq) and 48% aqueous hydrobromic acid.
-
Cool this catalyst slurry to 0 °C.
-
Slowly transfer the cold diazonium salt solution from Step 1 into the CuBr slurry over 1-2 hours. Maintain the temperature of the second reactor between 0-10 °C. Vigorous nitrogen evolution will be observed.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Step 3: Work-up and Isolation
-
Quench the reaction by slowly adding it to a stirred vessel of water.
-
Extract the aqueous mixture with a suitable solvent, such as methyl tert-butyl ether (MTBE) or toluene (2 x portions).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) at a bath temperature below 40 °C.[13]
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- PrepChem. (n.d.). Synthesis of 2-isopropyl-4,5-bis(p-methoxyphenyl)thiazole. PrepChem.com.
- Google Patents. (2015). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2018). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- Sciencemadness Discussion Board. (2011). Bromination of thiazoles - quite problematic.
- ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- National Institutes of Health. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. PMC.
- MDPI. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Wikipedia. (n.d.). Thiazole.
- Reddit. (2025). undergraduate bromination lab troubleshooting. r/chemhelp.
- National Institutes of Health. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC.
- ACS Publications. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Google Patents. (2017). CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
- CUTM Courseware. (n.d.). Thiazole.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- National Institutes of Health. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Lookchem. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
- An-Najah Repository. (n.d.). Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin.
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- National Institutes of Health. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- MDPI. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- ResearchGate. (2014). Thermal behaviour and adsorption properties of some benzothiazole derivatives.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 5. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. prepchem.com [prepchem.com]
- 16. 2-Bromothiazole 98 3034-53-5 [sigmaaldrich.com]
- 17. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 4-Bromo-2-isopropylthiazole Derivatization
Welcome to the dedicated support center for troubleshooting the derivatization of 4-Bromo-2-isopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. Here, we address specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low yields and significant starting material recovery. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Suzuki-Miyaura couplings involving heteroaromatic halides like this compound is a common hurdle. The issue often stems from suboptimal catalyst activity, improper base or solvent selection, or interfering side reactions such as debromination.[1][2]
Underlying Causes & Step-by-Step Troubleshooting:
-
Catalyst Inactivation or Insufficient Activity: The palladium catalyst is central to the reaction, and its efficacy can be compromised.
-
Troubleshooting Protocol:
-
Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Assemble your reaction under a rigorously maintained inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed.[1]
-
Select an Appropriate Catalyst/Ligand System: For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often superior. Consider using pre-formed catalysts or ligands like SPhos or XPhos with a palladium source like Pd(OAc)₂.[3] If using Pd(PPh₃)₄, ensure it is fresh as it can degrade upon storage.
-
Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can help overcome catalyst deactivation and push the reaction to completion.[1]
-
-
-
Inadequate Base or Solvent System: The base is critical for the transmetalation step, and the solvent must facilitate the interaction of both organic and inorganic components.
-
Troubleshooting Protocol:
-
Base Selection and Solubility: The choice of base is crucial.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings. Ensure the base is finely powdered to maximize surface area.
-
Solvent Optimization: A combination of an organic solvent (e.g., dioxane, toluene, or THF) with water is common to dissolve both the aryl halide and the inorganic base.[1][4] If solubility of your starting material is an issue, consider solvents like DMF or chlorinated aromatics.[4]
-
-
-
Side Reactions: Debromination (hydrodehalogenation) and boronic acid homocoupling are frequent side reactions.
-
Troubleshooting Protocol:
-
Minimize Debromination: This side reaction replaces the bromine with a hydrogen. Ensure high-purity reagents and consider screening different bases, as some can promote this pathway.[1]
-
Reduce Homocoupling: This is often caused by oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.[1][5]
-
-
Troubleshooting Workflow for Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Question 2: I'm attempting a lithium-halogen exchange on this compound, but my yields are inconsistent and I see a complex mixture of byproducts after quenching with an electrophile. What is causing this?
Answer:
Lithiation of heteroaromatics is a powerful but highly sensitive technique. Inconsistent yields and byproduct formation are typically due to inadequate temperature control, presence of moisture, or an inappropriate choice of lithiating agent.[6]
Underlying Causes & Step-by-Step Troubleshooting:
-
Temperature Control is Paramount: The lithiated thiazole intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.
-
Troubleshooting Protocol:
-
Maintain Cryogenic Temperatures: The lithium-halogen exchange must be conducted at or below -78 °C (a dry ice/acetone or dry ice/isopropanol bath).
-
Slow Reagent Addition: Add the organolithium reagent (e.g., n-BuLi) dropwise to the solution of this compound to manage the exothermic nature of the reaction.
-
-
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely potent bases and nucleophiles that react instantly with water and oxygen.
-
Troubleshooting Protocol:
-
Dry Glassware and Solvents: All glassware must be oven- or flame-dried under vacuum. Solvents must be anhydrous, typically obtained from a solvent purification system or by distillation over a suitable drying agent.
-
Inert Atmosphere: The entire process, from reagent addition to the electrophilic quench, must be performed under a positive pressure of an inert gas such as argon.
-
-
-
Choice of Lithiating Agent and Reaction Time:
-
Troubleshooting Protocol:
-
Reagent Selection: n-Butyllithium is a common choice for lithium-halogen exchange. More reactive bases like t-butyllithium can sometimes lead to double lithiation or other side reactions.[7] For some substrates, a hindered lithium amide base like LDA might be used to deprotonate a different position on the ring.[7][8]
-
Monitor Reaction Time: The lithiation is usually rapid. A short reaction time (15-30 minutes) at low temperature is often sufficient before adding the electrophile.
-
-
Key Parameters for Lithiation
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -78 °C | Prevents decomposition of the lithiated intermediate and minimizes side reactions. |
| Atmosphere | Inert (Argon or N₂) | Organolithium reagents are highly reactive with O₂ and H₂O. |
| Solvents | Anhydrous THF or Diethyl Ether | Ethereal solvents are required to solvate the organolithium reagent. |
| Reagent | n-BuLi (1.05-1.1 eq.) | A slight excess ensures complete conversion of the starting material. |
Question 3: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yields and a significant amount of hydrodehalogenation (debromination) byproduct. How can I improve this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] However, low yields and competing hydrodehalogenation are known challenges, often linked to the catalyst system, base, and reaction conditions.[9]
Underlying Causes & Step-by-Step Troubleshooting:
-
Suboptimal Catalyst-Ligand Combination: The choice of ligand is critical for promoting the desired reductive elimination over competing pathways like β-hydride elimination which can lead to debromination.[9]
-
Troubleshooting Protocol:
-
Use Modern Ligands: For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often more effective than older generation ligands.[10]
-
Select an Appropriate Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst) can lead to more consistent results and higher activity.[5]
-
-
-
Inappropriate Base Selection: The base not only facilitates the deprotonation of the amine but also influences the overall catalytic cycle.
-
Troubleshooting Protocol:
-
Screen Different Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if debromination is an issue, a weaker base like K₃PO₄ or Cs₂CO₃ might be beneficial.[5] Lithium bis(trimethylsilyl)amide (LiHMDS) can be useful for substrates with protic functional groups.[10]
-
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.
-
Troubleshooting Protocol:
-
Solvent Choice: Anhydrous, degassed toluene or dioxane are common solvents for Buchwald-Hartwig reactions.[11]
-
Temperature Optimization: These reactions often require elevated temperatures (80-110 °C). However, excessively high temperatures can promote catalyst decomposition and side reactions.
-
-
Buchwald-Hartwig Troubleshooting Logic
Caption: A flowchart for troubleshooting Buchwald-Hartwig amination reactions.
References
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
- ResearchGate. (n.d.). Optimization of the ortho-lithiation of 3a | Download Table.
- ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Optimization of Organolithium Reactions. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Bromo-2-ethoxythiazole Derivatives.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2024). Troubleshooting a difficult Heck reaction.
- National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling of 4-Bromo-2-(methylsulfonyl)benzaldehyde.
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Catalyst Deactivation in 3-Bromo-o-xylene Cross-Coupling Reactions.
- Reddit. (2025). Problems with Suzuki coupling.
- ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- PubMed. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus.
- BenchChem. (2025). Technical Support Center: Optimizing Lithiation for Regiospecific Indolizine Functionalization.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 2-Bromo-3'-hydroxyacetophenone for Biological Screening.
- BenchChem. (2025). Application Notes and Protocols: Derivatization of 3-Bromo-2,2-dimethylpropanoic Acid for Analytical Purposes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. sites.wp.odu.edu [sites.wp.odu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Alternative Catalysts for 4-Bromo-2-isopropylthiazole Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the exciting landscape of alternative catalysts for cross-coupling reactions of 4-bromo-2-isopropylthiazole. As the demand for more sustainable, cost-effective, and efficient synthetic methodologies grows, moving beyond traditional palladium catalysts is becoming increasingly critical. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to successfully implement nickel, iron, and copper-based catalytic systems in your work.
The electron-rich nature of the this compound substrate, owing to the electron-donating isopropyl group and the heteroatoms within the thiazole ring, can present unique challenges. Oxidative addition, a key step in the catalytic cycle, can be sluggish compared to electron-deficient systems. Furthermore, the nitrogen and sulfur atoms of the thiazole can coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.[1] This guide is structured to directly address these and other specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using alternative catalysts to palladium for my this compound cross-coupling reactions?
A1: While palladium catalysts are workhorses in cross-coupling, alternative catalysts like nickel, iron, and copper offer several potential advantages. Nickel catalysts are significantly more cost-effective and can exhibit unique reactivity, sometimes enabling transformations that are challenging for palladium.[2] Iron catalysts are even more economical and are an environmentally benign choice. Copper catalysts, particularly in C-N and C-S bond formation, have a long history and can be highly effective under specific conditions.[3][4]
Q2: What are the most common challenges when using alternative catalysts with an electron-rich substrate like this compound?
A2: The primary challenges include:
-
Slow or Incomplete Oxidative Addition: The electron-donating nature of the 2-isopropylthiazole ring can make the initial oxidative addition of the C-Br bond to the metal center the rate-limiting step.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen and sulfur atoms of the thiazole ring can act as Lewis bases and coordinate to the metal center, potentially leading to catalyst deactivation.[5]
-
Side Reactions: Homocoupling of the starting material or the coupling partner, as well as reduction of the aryl halide (hydrodehalogenation), are common side reactions, particularly with nickel catalysts.[6]
Q3: How do I choose the right ligand for my nickel-catalyzed reaction?
A3: Ligand selection is crucial for stabilizing the nickel catalyst, promoting the desired catalytic cycle, and preventing side reactions. For electron-rich heteroaryl halides, sterically bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often a good starting point. Bidentate ligands can also be effective in preventing catalyst aggregation and deactivation.[7] A screening of different ligand classes is often necessary to identify the optimal choice for a specific transformation.
Q4: What is the role of additives in iron-catalyzed cross-coupling reactions?
A4: Additives can play a significant role in iron-catalyzed reactions by stabilizing the active iron species and preventing unwanted side reactions. For example, in some iron-catalyzed cross-couplings, additives like N-methylpyrrolidone (NMP) or specific salts can alter the speciation of the iron catalyst and improve reaction outcomes.
Q5: Are copper-catalyzed reactions a good choice for C-C bond formation with this compound?
A5: While copper is well-known for C-N, C-O, and C-S bond formation (Ullmann-type reactions), its application in C-C cross-coupling of heteroaryl halides can be more challenging and often requires specific conditions.[5] However, for certain transformations like Sonogashira couplings (C-C bond formation with terminal alkynes), copper is a standard and highly effective co-catalyst with palladium, and in some cases, can be used as the primary catalyst.[8][9][10]
Troubleshooting Guides
Issue 1: Low to No Product Formation
This is a common issue that can stem from several sources. The following workflow can help you diagnose and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low product yield.
Detailed Troubleshooting Steps:
-
Inactive Catalyst:
-
Potential Cause: Nickel and iron catalysts, especially in their active low-valent states, can be sensitive to air and moisture.[6] Precatalysts may not be efficiently activated.
-
Solution:
-
Use a fresh batch of catalyst or precatalyst.
-
Employ rigorous air- and moisture-free techniques (e.g., Schlenk line or glovebox).
-
Ensure solvents and reagents are anhydrous and thoroughly degassed.
-
If using a precatalyst, ensure the activation conditions (e.g., reductant for Ni(II) precatalysts) are optimal.
-
-
-
Poor Reagent Quality:
-
Potential Cause: Impurities in the this compound, the coupling partner, or the base can poison the catalyst.
-
Solution:
-
Purify starting materials via recrystallization, distillation, or chromatography.
-
Ensure the base is of high purity and anhydrous.
-
-
-
Suboptimal Reaction Conditions:
-
Potential Cause: The reaction temperature may be too low for efficient oxidative addition, or the reaction time may be insufficient. The solvent may not be appropriate for the specific catalytic system.
-
Solution:
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
Extend the reaction time.
-
Screen different anhydrous, degassed solvents (e.g., toluene, dioxane, THF, DMF).
-
-
-
Ineffective Ligand:
-
Potential Cause: The chosen ligand may not be suitable for the electron-rich substrate, leading to poor catalyst stability or low reactivity.
-
Solution:
-
Issue 2: Significant Side Product Formation
The formation of byproducts such as homocoupled products or the reduced (de-brominated) starting material can significantly lower the yield of the desired product.
Common Side Reactions and Mitigation Strategies
Caption: Strategies to minimize common side reactions in cross-coupling.
Detailed Troubleshooting Steps:
-
Homocoupling:
-
Potential Cause: This is particularly common in nickel-catalyzed reductive cross-couplings and can arise from the reaction of an organonickel intermediate with another molecule of the aryl halide.[6]
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the coupling partner.
-
Modify the Reductant: In nickel-catalyzed reactions, the choice of reductant (e.g., zinc vs. manganese) can influence the rate of homocoupling.
-
Ligand Modification: A more sterically hindered ligand can sometimes disfavor the homocoupling pathway.
-
-
-
Reduction (Hydrodehalogenation):
-
Potential Cause: The aryl halide is reduced to 2-isopropylthiazole. This can be caused by protonolysis of organometallic intermediates by trace water or other protic impurities.[6]
-
Solution:
-
Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and the reaction atmosphere are strictly free of water and other protic sources.
-
Milder Base: A very strong base can sometimes promote side reactions. Consider screening milder bases.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor reduction pathways.
-
-
Experimental Protocols
The following protocols are provided as starting points. Optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time may be necessary for your specific substrates.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for the nickel-catalyzed coupling of heteroaryl halides.[11][12]
Reaction Scheme: this compound + Arylboronic Acid --(NiCl₂(PCy₃)₂, K₃PO₄, 2-MeTHF)--> 4-Aryl-2-isopropylthiazole
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 2-MeTHF
Procedure:
-
In a glovebox or under a positive pressure of argon, add NiCl₂(PCy₃)₂ (5 mol%), K₃PO₄ (3.0 equiv), and the arylboronic acid (1.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 equiv) to the tube.
-
Add anhydrous, degassed 2-MeTHF to achieve the desired concentration (e.g., 0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| NiCl₂(PCy₃)₂ | K₃PO₄ | 2-MeTHF | 100 | 12-24 | 60-85 |
| NiCl₂(dppp) | K₂CO₃ | Dioxane | 110 | 18 | 55-75 |
Yields are estimates based on related heteroaryl couplings and will vary depending on the specific arylboronic acid used.
Protocol 2: Copper-Catalyzed C-N Coupling (Ullmann-type Reaction)
This protocol is a general procedure for the copper-catalyzed amination of aryl halides.[4][13]
Reaction Scheme: this compound + Amine --(CuI, Ligand, Base, Solvent)--> 4-(Amino)-2-isopropylthiazole
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add CuI (5-10 mol%), the diamine ligand (10-20 mol%), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add this compound (1.0 equiv), the amine (1.2-2.0 equiv), and the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-130 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 65-90 |
| CuI | L-proline | K₃PO₄ | DMF | 120 | 60-85 |
Yields are estimates based on related heteroaryl couplings and will vary depending on the specific amine used.
References
- Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5557-5589.
- Shields, J. D., Ahn, J. M., & Glorius, F. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 17(19), 4944–4947.
- Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5557-5589.
- Nielsen, M. K., et al. (2019). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 141(42), 16947-16957.
- Shen, Y., & Doyle, A. G. (2019). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton University.
- Proposed mechanism of copper catalyzed Sonogashira coupling of alkynes... ResearchGate.
- Wang, Q., et al. (2022). Copper-mediated oxidative C−H/N−H activations with alkynes by removable hydrazides. Beilstein Journal of Organic Chemistry, 18, 113-121.
- Anilkumar, G., & Ghorpade, R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4587.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
- Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate.
- Liu, Z., et al. (2021). Cu-catalyzed enantioconvergent deborylative alkynylation. Chemical Science, 12(40), 13443-13449.
- Kokuev, A. O., & Sukhorukov, A. Y. (2024). Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. Organic Letters, 26(38), 6999–7003.
- Wang, J., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 145(3), 1989–1997.
- Tcyrulnikov, S., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 141(4), 1774–1783.
- A Copper-Catalyzed N-Alkynylation Route to 2-Substituted N-Alkynyl Pyrroles and Their Cyclization into Pyrrolo[2,1-c]oxazin-1-ones: A Formal Total Synthesis of Peramine. Semantic Scholar.
- Weix, D. J., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 91, 143.
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
- Tcyrulnikov, S., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 141(4), 1774–1783.
- Quach, T. D., & Batey, R. A. (2003). Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400.
- Liu, Y., et al. (2016). NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry, 81(13), 5789–5794.
- Li, Y., et al. (2018). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(11), 2943.
- Jones, G. O., et al. (2011). Diamine Ligands in Copper-Catalyzed Reactions. Current Organic Chemistry, 15(19), 3369–3387.
- Chen, Y., et al. (2015). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. Synlett, 26(10), 1369-1373.
- Nickel Catalyzed Suzuki-Miyaura Cross Coupling.
- Premi, C., & Jain, S. L. (2014). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Catalysts, 4(3), 253–289.
- Quach, T. D., & Batey, R. A. (2021). Ligand‐ and Base‐Free Cu‐Catalyzed C−N Coupling of Aminoquinolines with Boronic Acids. Organic Letters, 23(15), 5908–5912.
- Chen, C., et al. (2019). Iron‐Catalyzed Chemoselective C−N Coupling Reaction: A Protecting‐Group‐Free Amination of Aryl Halides Bearing Amino or Hydroxy Groups. Angewandte Chemie International Edition, 58(51), 18503-18507.
- Iron-Catalyzed Synthesis of 2-Aminobenzo-thiazoles. ResearchGate.
- Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. ResearchGate.
- Mechanisms of Nickel-Catalyzed Cross- Coupling Reactions. Squarespace.
- Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. (2023). Organic Letters, 25(34), 6356–6361.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry, 86(24), 17954–17965.
- The iron (II)-catalyzed synthesis of polysubstituted 2-aminothiazoles... ResearchGate.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2024). Beilstein Journal of Organic Chemistry, 20, 521–527.
- Cho, C.-H., Yun, H.-S., & Park, K. (2003). Nickel 0-catalyzed Cross-Coupling of Alkyl Arenesulfonates With Aryl Grignard Reagents. The Journal of Organic Chemistry, 68(8), 3017–3025.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2010). Tetrahedron Letters, 51(35), 4596-4598.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Suzuki-Miyaura coupling of arylboronic acids to gold(iii). (2015). Dalton Transactions, 44(4), 1435–1438.
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 3. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 13. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Differential Reactivity of 4-Bromo-2-isopropylthiazole and 2-Bromo-4-isopropylthiazole
Introduction
For researchers engaged in the synthesis of complex heterocyclic scaffolds, particularly for applications in drug development and materials science, the thiazole ring is a cornerstone building block. Its unique electronic properties and versatile functionalization potential make it a frequent flyer in molecules of pharmacological significance. However, the reactivity of the thiazole nucleus is profoundly influenced by the placement of its substituents. This guide provides an in-depth comparison of two closely related, yet distinct, building blocks: 4-Bromo-2-isopropylthiazole and 2-Bromo-4-isopropylthiazole .
Understanding the nuanced differences in their reactivity is not merely an academic exercise; it is critical for designing efficient, high-yield synthetic routes, minimizing side-product formation, and successfully executing complex molecular assemblies. This document moves beyond a simple catalog of reactions to explain the fundamental electronic and steric principles governing the reactivity of the C-Br bond in each isomer. We will explore their behavior in three pivotal classes of transformations: metal-halogen exchange, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution (SNAr), supported by mechanistic insights and actionable experimental protocols.
The Electronic Landscape: Why Position Matters
The inherent reactivity of a substituted thiazole is dictated by the electron distribution within the five-membered ring. The nitrogen atom acts as an electron sink (inductive withdrawal), while the sulfur atom can act as an electron donor through its lone pairs. This interplay results in a non-uniform electronic landscape.
Computational studies and experimental evidence consistently show that the C2 position is the most electron-deficient (electrophilic) carbon in the thiazole ring.[1] The C5 position is the most electron-rich and thus the most susceptible to electrophilic attack, while the C4 position has an intermediate electronic character.[2]
Caption: Electronic distribution in the thiazole ring.
This intrinsic polarization is then modulated by the substituents. The isopropyl group is a weak electron-donating group (EDG) through hyperconjugation and induction, slightly increasing the electron density at its point of attachment. The bromine atom is strongly electron-withdrawing by induction but can be a weak π-donor through resonance, though the inductive effect dominates in determining the C-Br bond's reactivity.
-
In 2-Bromo-4-isopropylthiazole , the bromine is at the most electron-deficient C2 position. The C4-isopropyl group provides some electron donation, but the C2-Br bond remains highly polarized and activated.
-
In This compound , the bromine is at the less electron-deficient C4 position. The powerful electron-donating effect of the C2-isopropyl group further increases the electron density at C4 compared to an unsubstituted ring, thereby deactivating the C4-Br bond relative to the C2-Br bond of its isomer.
These electronic differences are the primary drivers of the differential reactivity discussed below.
Comparative Reactivity Analysis
We will now examine how these structural and electronic differences manifest in key synthetic transformations.
Metal-Halogen Exchange
Metal-halogen exchange, typically performed with organolithium reagents (e.g., n-BuLi, t-BuLi) or certain Grignard reagents, is a kinetically controlled process.[3] The reaction rate is primarily influenced by the stability of the resulting carbanion (organometallic) intermediate.[3] For aromatic systems, this often correlates with the acidity of the corresponding C-H bond.
Prediction: 2-Bromo-4-isopropylthiazole will undergo metal-halogen exchange significantly faster than this compound.
Causality:
-
Acidity of the Ring Position: The C2-H proton of a thiazole is the most acidic due to the inductive effect of the adjacent sulfur and nitrogen atoms. Consequently, the C2-lithiated thiazole is the most stable of the possible organolithium isomers. The C2-Br bond is therefore inherently more "primed" for exchange.
-
Supporting Evidence: Studies on 2,4-dibromothiazole have demonstrated that metal-halogen exchange and subsequent cross-coupling reactions occur with high regioselectivity at the C2 position, reinforcing the notion of its superior reactivity.[1] The reaction proceeds via a four-centered transition state or ate-complex, and the attack of the organolithium reagent is directed at the more electrophilic C2-Br unit.[4]
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille)
The catalytic cycle for Suzuki and Stille couplings begins with the oxidative addition of a Pd(0) complex to the carbon-halogen bond.[5] This step is the most common rate-determining step and is highly sensitive to the electronic nature of the C-Br bond. A more electron-deficient carbon atom facilitates the oxidative addition, leading to a faster reaction.
Prediction: 2-Bromo-4-isopropylthiazole is the more reactive coupling partner in Suzuki and Stille reactions.
Causality:
-
Oxidative Addition Rate: The C2 position is the most electron-deficient carbon in the thiazole ring. The C2-Br bond in 2-bromo-4-isopropylthiazole is therefore more electrophilic and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Supporting Evidence: In competitive cross-coupling reactions involving 2,4-dibromothiazole, substitution occurs preferentially at the C2 position.[1] This provides direct experimental validation for the higher reactivity of the C2-Br bond in palladium-catalyzed processes. While steric hindrance from the adjacent isopropyl group in the 4-bromo isomer might play a role, the electronic effect is generally the dominant factor in these reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[6] The reaction is favored at electron-poor positions that can stabilize the negative charge of the intermediate.
Prediction: The relative reactivity is less straightforward and is highly dependent on reaction conditions. However, This compound may exhibit comparable or even greater reactivity in some SNAr reactions.
Causality:
-
Intermediate Stability: While the C2 position is more electrophilic, the stability of the Meisenheimer complex is paramount. A nucleophile attacking at C4 of the 4-bromo isomer generates a negative charge on C4, which can be delocalized onto the adjacent nitrogen atom. In the 2-bromo isomer, attack at C2 places the initial negative charge on a carbon flanked by two heteroatoms, which is also stabilizing.
-
Experimental Observations: Kinetic studies comparing 2- and 4-halogenothiazoles have shown that the reactivity ratios are highly sensitive to the nucleophile, solvent, and counterion.[7] In some documented cases, 4-halogenothiazoles have shown greater reactivity than their 2-halo isomers.[7] This suggests that the transition state energies for the two pathways can be very close and easily perturbed by the reaction environment.
Summary of Predicted Reactivity
| Reaction Type | 2-Bromo-4-isopropylthiazole (More Reactive) | This compound (Less Reactive) | Rationale |
| Metal-Halogen Exchange | ✔✔✔ | ✔ | C2 position is more acidic/electrophilic, leading to a more stable organometallic intermediate. |
| Pd Cross-Coupling | ✔✔✔ | ✔ | C2 position is more electron-deficient, facilitating faster oxidative addition of Pd(0). |
| SNAr | ✔✔ | ✔✔ | Reactivity is highly condition-dependent; C4 attack can be competitive or even favored in some cases due to Meisenheimer complex stability.[7] |
(The number of checkmarks indicates the predicted relative rate of reaction.)
Experimental Protocols: A Guide to Practice
The following protocols are generalized starting points. Optimization for specific substrates is always recommended. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: Lithium-Halogen Exchange and Electrophilic Quench
This protocol describes the formation of a thiazolyl-lithium species and its subsequent reaction with an electrophile (e.g., an aldehyde).
Rationale: n-Butyllithium is a common and effective reagent for Li-Br exchange.[8] The reaction is performed at low temperature (-78 °C) to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the bromoisopropylthiazole isomer (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add n-butyllithium (1.05 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. For the less reactive 4-bromo isomer, a longer stirring time may be required.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., benzaldehyde, 1.2 eq.) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Warm-up and Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel, add water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of a bromoisopropylthiazole with an arylboronic acid.
Rationale: A palladium catalyst, often with a phosphine ligand, is used to facilitate the catalytic cycle.[5] A base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid in the transmetalation step. A mixed solvent system like dioxane/water or DME/water is commonly employed.[5]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Methodology:
-
Setup: In a Schlenk flask, combine the bromoisopropylthiazole isomer (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the bromine atom with a nitrogen nucleophile (e.g., a secondary amine).
Rationale: SNAr reactions on heteroaromatics are often performed at elevated temperatures in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the charged Meisenheimer intermediate. A base is used to deprotonate the nucleophile if it is not already anionic.[7]
Methodology:
-
Setup: In a sealable reaction vessel (e.g., a microwave vial or pressure tube), combine the bromoisopropylthiazole isomer (1.0 eq.), the amine nucleophile (1.5-2.0 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.
-
Heating: Seal the vessel and heat the mixture with stirring to a temperature typically between 100 °C and 150 °C. The reaction can be performed in a conventional oil bath or a microwave reactor for accelerated rates.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a large volume of water to precipitate the product or to allow for extraction.
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash extensively with water to remove the high-boiling-point solvent, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
While this compound and 2-bromo-4-isopropylthiazole are structural isomers, their chemical behavior is far from identical. The inherent electronic properties of the thiazole ring dictate that the C2 position is significantly more electrophilic than the C4 position. This fundamental difference renders 2-bromo-4-isopropylthiazole the more reactive isomer in transformations initiated by electrophilic attack on the C-Br bond, such as metal-halogen exchange and the oxidative addition step of palladium-catalyzed cross-coupling reactions.
Conversely, in nucleophilic aromatic substitution, the reactivity landscape is more complex, with the 4-bromo isomer potentially exhibiting comparable or even enhanced reactivity under specific conditions. A judicious choice of isomer is therefore crucial for synthetic success. By understanding the electronic principles outlined in this guide, researchers can select the optimal starting material and reaction conditions to favor their desired transformation, streamlining the path to their target molecules.
References
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A Senior Application Scientist's Guide to Brominated Thiazoles: A Comparative Analysis of 4-Bromo-2-isopropylthiazole
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Brominated thiazoles represent a class of exceptionally versatile intermediates, offering a scaffold ripe for functionalization en route to complex molecular targets with profound biological activities. This guide provides an in-depth technical comparison of 4-Bromo-2-isopropylthiazole with other key brominated thiazole isomers, grounded in established reactivity principles and supported by experimental data. We will explore the nuanced interplay of electronic and steric effects that govern their synthetic utility and delve into the practical applications that underscore their importance in modern medicinal chemistry.
The Brominated Thiazole Scaffold: A Privileged Motif in Drug Discovery
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen, a feature that imparts a unique electronic character and diverse reactivity.[1] This scaffold is a cornerstone in a multitude of FDA-approved drugs, including the antiretroviral ritonavir and the anti-inflammatory meloxicam, highlighting its biological significance.[1][2] The introduction of a bromine atom onto the thiazole ring provides a crucial handle for a variety of powerful cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[3][4][5]
The position of the bromine atom on the thiazole ring (C2, C4, or C5) and the nature of other substituents profoundly influence the molecule's reactivity and, ultimately, its utility as a synthetic intermediate. This guide will focus on this compound and provide a comparative perspective against its isomers and other related brominated thiazoles.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical properties of these isomers is essential for predicting their behavior in both reaction media and biological systems.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | 376585-97-6 | C₆H₈BrNS | 206.10 | ~3.1 |
| 2-Bromo-4-isopropylthiazole | 1026598-63-9 | C₆H₈BrNS | 206.10 | ~3.1 |
| 5-Bromo-2-isopropylthiazole | N/A | C₆H₈BrNS | 206.10 | ~3.1 |
| 4-Bromo-2-methylthiazole | 298694-30-1 | C₄H₄BrNS | 178.05 | ~2.4 |
The isopropyl group, present in our primary compound of interest and its isomers, significantly increases lipophilicity compared to a methyl substituent, which can influence solubility in organic solvents and potential interactions with biological targets.[6]
Synthesis of Brominated Thiazoles: A Strategic Overview
The synthesis of specifically substituted brominated thiazoles is a critical first step. The choice of synthetic route often depends on the desired substitution pattern.
Hantzsch Thiazole Synthesis and Subsequent Bromination
A common and versatile method for accessing substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. For isopropyl-substituted thiazoles, the synthesis can be adapted as follows:
Figure 1: General workflow for the synthesis of a brominated aminothiazole via the Hantzsch synthesis followed by electrophilic bromination.
Direct Bromination and Isomer-Specific Syntheses
Direct bromination of the thiazole ring can also be employed, though regioselectivity can be a challenge. Patents often provide detailed procedures for the synthesis of specific isomers, which are invaluable for accessing less common building blocks.[7][8][9] For instance, the bromination of 2-aminothiazole derivatives can be directed to the 5-position.[7]
Comparative Reactivity in Cross-Coupling Reactions
The utility of brominated thiazoles as synthetic intermediates is most evident in their participation in palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is highly dependent on its position on the thiazole ring and the electronic and steric influence of other substituents.
General Reactivity Principles of Bromothiazoles
The generally accepted order of reactivity for the different positions on the thiazole ring in palladium-catalyzed cross-coupling reactions is C2 > C5 > C4 . This trend is attributed to the electronic nature of the thiazole ring, with the C2 position being the most electron-deficient and thus most susceptible to oxidative addition by the palladium catalyst.[5]
Furthermore, the nature of the halogen is a critical factor, with the reactivity order being I > Br >> Cl .[10] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most readily cleaved in the oxidative addition step.
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct comparative studies of the isopropyl-substituted bromothiazole isomers are scarce, we can infer their relative reactivity based on the aforementioned principles.
Expected Reactivity Trend: 2-Bromo-4-isopropylthiazole > 5-Bromo-2-isopropylthiazole > this compound
The electron-withdrawing nature of the nitrogen atom in the thiazole ring makes the adjacent C2 position the most reactive towards oxidative addition. The C5 position is the next most reactive, while the C4 position is generally the least reactive. The steric bulk of the isopropyl group at the C2 position in this compound may also play a role in slightly retarding the rate of reaction compared to a less hindered substrate.
Illustrative Experimental Data for Suzuki-Miyaura Coupling of Bromothiazoles
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-ketothiazole derivative | Arylboronic acid | Pd(OAc)₂ (5), XPhos (10) | K₃PO₄ | Toluene | 100 | 12 | 85 | [11] |
| ortho-Bromoaniline | Benzylboronic ester | CataCXium A (2) | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 16 | 95 | [12] |
| 2-Bromo-4-phenylthiazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-90 | [13] |
This table provides representative data for Suzuki-Miyaura reactions of various brominated compounds to illustrate typical conditions and yields. Direct comparative data for the isopropylthiazole isomers is not available in a single source.
Buchwald-Hartwig Amination: A Comparative Perspective
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of bromothiazoles in this reaction is expected to follow the same trend based on the position of the bromine atom.
Expected Reactivity Trend: 2-Bromo-4-isopropylthiazole > 5-Bromo-2-isopropylthiazole > this compound
Illustrative Experimental Data for Buchwald-Hartwig Amination of Bromothiazoles
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromothiazole derivative | Diarylamine | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 110 | 24 | 80-95 | [14] |
| 4-Bromotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | reflux | 6 | 94 | [9] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | 98 | [4] |
This table provides representative data for Buchwald-Hartwig amination reactions to illustrate typical conditions and yields. Direct comparative data for the isopropylthiazole isomers is not available in a single source.
The Influence of the Isopropyl Group: Steric and Electronic Effects
The isopropyl group at the C2 position of this compound exerts both steric and electronic effects that can modulate its reactivity and biological profile.
-
Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the palladium catalyst to the adjacent C-Br bond in cross-coupling reactions.[15] This may necessitate the use of more active catalysts or ligands with larger bite angles to achieve efficient coupling.
-
Electronic Effects: The isopropyl group is a weak electron-donating group, which can slightly increase the electron density of the thiazole ring. However, this effect is generally less pronounced than the electronic influence of the heteroatoms in the ring.
-
Lipophilicity and Biological Activity: In the context of medicinal chemistry, the isopropyl group significantly increases the lipophilicity of the molecule.[6] This can enhance membrane permeability and improve pharmacokinetic properties, potentially leading to increased biological activity. Structure-activity relationship (SAR) studies of various thiazole derivatives have shown that lipophilic substituents can be crucial for potent antimicrobial and anticancer activities.[2][16][17][18][19][20]
Figure 3: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
Figure 4: General experimental workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block in the synthetic chemist's toolbox. While its reactivity in cross-coupling reactions is generally lower than its 2-bromo and 5-bromo isomers due to the bromine's position at the less activated C4 position, it offers a unique scaffold with distinct steric and electronic properties. The increased lipophilicity imparted by the isopropyl group makes it an attractive starting material for the synthesis of novel therapeutic agents.
The lack of direct, side-by-side comparative studies of the brominated isopropylthiazole isomers in the current literature presents an opportunity for future research. Such studies would provide invaluable quantitative data to guide synthetic chemists in the rational selection of building blocks and the optimization of reaction conditions. As the demand for novel, structurally diverse drug candidates continues to grow, a deeper understanding of the subtle yet significant differences in the reactivity of these fundamental heterocyclic intermediates will be essential for accelerating the pace of drug discovery.
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biological activity of 4-Bromo-2-isopropylthiazole derivatives compared to parent compound
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiazole-containing molecules are prevalent in nature (e.g., Vitamin B1) and in a wide array of synthetic drugs, demonstrating a vast spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This guide focuses on the 4-Bromo-2-isopropylthiazole core, a specific, yet relatively underexplored, scaffold. While extensive biological data on the parent compound itself is limited, its structural features—a reactive bromine atom at the 4-position and a lipophilic isopropyl group at the 2-position—present a compelling template for chemical modification. By analyzing structurally analogous compounds, particularly derivatives of 4-(4-bromophenyl)-thiazol-2-amine, we can extrapolate and build a predictive framework for the biological potential of novel this compound derivatives. This guide will objectively compare the performance of these derivatives, provide supporting experimental data from analogous systems, and detail the methodologies required for their evaluation.
The Parent Compound: this compound as a Foundational Scaffold
Direct and extensive research on the intrinsic biological activity of this compound is not widely available in peer-reviewed literature. In drug discovery, such "parent" compounds often exhibit modest or no significant activity. Their value lies in providing a foundational chemical architecture for the synthesis of a library of derivatives. The strategic placement of the bromine atom offers a handle for further chemical reactions (like cross-coupling), while the isopropyl group influences the molecule's lipophilicity and steric profile, which are critical for cell permeability and target engagement.[4] Therefore, the parent compound is best understood as the starting point, and its "activity" is the potential unlocked through derivatization.
Comparative Biological Activity of Bromothiazole Derivatives
To understand the potential of the this compound scaffold, we will analyze the reported activities of its closest structural analogs. The primary point of comparison will be derivatives of 4-(4-bromophenyl)-thiazol-2-amine, where modifications at the 2-amino position have yielded significant insights into structure-activity relationships (SAR).[5]
Antimicrobial and Antifungal Activity
Thiazole derivatives have long been investigated for their ability to combat microbial infections.[2] The introduction of specific substituents onto the bromothiazole core can dramatically influence potency and spectrum of activity. Studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives, modified to form various Schiff bases, have shown promising antimicrobial and antifungal effects.[5]
Table 1: Minimum Inhibitory Concentration (MIC) of Analogous 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound ID | R Group (Substituent on 2-imino group) | S. aureus (µM) | E. coli (µM) | C. albicans (µM) | A. niger (µM) | Reference |
| p1 | -H (Parent Amine) | >100 | >100 | >100 | >100 | [5] |
| p2 | 4-Hydroxybenzylidene | 16.1 | 16.1 | >100 | >100 | [5] |
| p3 | 4-(Dimethylamino)benzylidene | >100 | >100 | >100 | 16.2 | [5] |
| p4 | 4-Nitrobenzylidene | 28.8 (vs B. subtilis) | >100 | >100 | >100 | [5] |
| p6 | 2-Hydroxy-1-naphthylidene | >100 | >100 | 15.3 | >100 | [5] |
| Std. | Norfloxacin / Fluconazole | ~1.0 / - | ~0.5 / - | - / ~0.5 | - / ~2.0 | [5] |
Data is adapted from Sharma D, et al. (2019).[5]
From this data, a clear SAR emerges. The unsubstituted parent amine (p1 ) is largely inactive. However, conversion to a Schiff base with specific aromatic aldehydes introduces significant activity. For instance, the 4-hydroxybenzylidene derivative (p2 ) displays notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[5] Interestingly, antifungal activity appears to be driven by different substituents, with the 4-(dimethylamino)benzylidene (p3 ) and 2-hydroxy-1-naphthylidene (p6 ) derivatives showing potency against A. niger and C. albicans, respectively.[5] This suggests that derivatization of the this compound core could yield compounds with tailored antimicrobial or antifungal profiles.
Anticancer Activity
The fight against cancer has greatly benefited from the introduction of heterocyclic compounds that can interfere with critical cellular processes.[6][7] Thiazole derivatives, in particular, have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[8] The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives also demonstrated significant anticancer potential.
Table 2: In Vitro Cytotoxic Activity (IC₅₀) of Analogous 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
| Compound ID | R Group (Substituent on 2-imino group) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference |
| p1 | -H (Parent Amine) | >50 | [5] |
| p2 | 4-Hydroxybenzylidene | 10.5 | [5] |
| p3 | 4-(Dimethylamino)benzylidene | 22.4 | [5] |
| p4 | 4-Nitrobenzylidene | 35.2 | [5] |
| p5 | 4-Chlorobenzylidene | 15.7 | [5] |
| Std. | 5-Fluorouracil | 5.2 | [5] |
Data is adapted from Sharma D, et al. (2019).[5]
The anticancer screening results show a compelling trend. Again, the parent amine (p1 ) is inactive, but derivatization unlocks potent cytotoxicity. The 4-hydroxybenzylidene derivative (p2 ) was the most active in the series, with an IC₅₀ value of 10.5 µM against the MCF-7 breast cancer cell line, approaching the potency of the standard chemotherapeutic drug 5-fluorouracil.[5] The presence of an electron-withdrawing group like chlorine at the para position of the phenyl ring also conferred good activity (p5 ).[5] This strongly supports the hypothesis that synthesizing analogous Schiff base derivatives from a this compound backbone could be a fruitful strategy for developing novel anticancer agents.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The causality behind these experimental findings lies in the structure-activity relationship. For the bromothiazole scaffold, several key principles can be established:
-
Activation via Derivatization: The core bromothiazole amine is a poor biological agent. Its activity is unlocked by converting the 2-amino group into an imine (Schiff base), which extends the conjugated system and introduces new points of interaction.
-
Role of the Phenyl Ring Substituent: The nature and position of the substituent on the appended phenyl ring are critical. Electron-donating groups (like -OH and -N(CH₃)₂) and electron-withdrawing groups (like -Cl) can enhance activity, suggesting that both electronic and steric factors play a role in target binding.[5]
-
The Bromo Group's Influence: While the bromine atom at the 4-position of the thiazole ring was constant in these analogs, other studies have shown that halogens can significantly impact activity. In some scaffolds, bromo-substituents enhance antifungal activity, while in others, they can lead to inactivation compared to chloro-substituents.[9] This highlights the context-dependent role of halogenation.
Caption: Key structure-activity relationships for bromothiazole derivatives.
Potential Mechanisms of Action
-
Antifungal: Many thiazole antifungals function similarly to azole drugs by inhibiting the enzyme cytochrome P450 demethylase (CYP51), which is essential for converting lanosterol to ergosterol.[10] The disruption of ergosterol biosynthesis compromises the integrity of the fungal cell membrane, leading to cell death.[10]
-
Anticancer: A primary mechanism for anticancer thiazoles is the inhibition of tubulin polymerization.[11] Tubulin proteins are the building blocks of microtubules, which are critical for forming the mitotic spindle during cell division. By binding to tubulin (often at the colchicine binding site), these compounds prevent microtubule formation, causing cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[11][12]
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate biological data must be robust and reproducible. Below are detailed, self-validating methodologies for key assays.
Protocol 1: Synthesis of the Parent Scaffold Analog
This protocol describes the Hantzsch thiazole synthesis, a foundational method for creating the thiazole ring, adapted for a 4-(4-bromophenyl)-thiazol-2-amine analog.[5]
-
Reactant Preparation: In a round-bottom flask, dissolve p-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol.
-
Catalysis: Add a catalytic amount of iodine to the mixture. The iodine facilitates the cyclization reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-cold water.
-
Neutralization & Precipitation: Neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-(4-bromophenyl)-thiazol-2-amine.
Protocol 2: In Vitro Anticancer Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity in cancer cell lines.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a positive control (e.g., 5-Fluorouracil) and a negative control (vehicle, e.g., DMSO).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and let them air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization & Reading: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (Optical Density) at ~510 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell survival relative to the negative control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard workflow for an SRB in vitro cytotoxicity assay.
Conclusion and Future Perspectives
While the parent compound this compound remains a largely uncharacterized entity, this guide demonstrates through comparative analysis of structurally related analogs that its core scaffold holds significant promise for therapeutic development. The derivatization of the analogous 4-(4-bromophenyl)-thiazol-2-amine has been shown to unlock potent and specific antimicrobial, antifungal, and anticancer activities.[5] The structure-activity relationships elucidated here—particularly the activating role of Schiff base formation and the modulating effects of aromatic substituents—provide a clear and rational roadmap for future research.
The next logical step is the systematic synthesis and screening of a focused library of this compound derivatives. By replacing the 2-amino group of the analogs with the target 2-isopropyl group and exploring similar modifications at the 4-bromo position, researchers can directly test the hypotheses generated from this comparative guide. Such efforts could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacological profiles for treating a range of human diseases.
References
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A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-2-isopropylthiazole for Unambiguous Structure Confirmation
Introduction: The Imperative of Structural Integrity in Modern Chemistry
In the realms of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety risks. Heterocyclic compounds, particularly substituted thiazoles, form the backbone of numerous therapeutic agents, making their accurate characterization a cornerstone of synthetic and medicinal chemistry.[1][2]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of 4-Bromo-2-isopropylthiazole (CAS: 376585-97-6).[3][4] We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how an integrated, multi-technique approach provides a self-validating system for absolute structural confirmation.
The Target Molecule: this compound
Our objective is to confirm this specific connectivity and substitution pattern, distinguishing it from potential isomers such as 5-Bromo-2-isopropylthiazole or 4-Bromo-2-propylthiazole.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the number of distinct proton environments, the number of protons in each environment (integration), and their connectivity through spin-spin coupling (multiplicity).
Anticipated ¹H NMR Spectrum
For this compound, we anticipate three distinct signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.8 | Singlet (s) | 1H | Thiazole C5-H | The sole proton on the electron-deficient thiazole ring is expected to be significantly downfield. Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the bromine at C4.[1] It appears as a singlet as there are no adjacent protons to couple with. |
| ~3.2 - 3.5 | Septet (sept) | 1H | Isopropyl CH | This proton is coupled to the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7), resulting in a septet.[7] Its position is downfield due to the attachment to the electron-withdrawing thiazole ring. |
| ~1.3 - 1.5 | Doublet (d) | 6H | Isopropyl CH₃ | The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton (n+1 = 1+1 = 2), resulting in a doublet.[8][9] This is a classic signature of an isopropyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and can simplify the interpretation of complex spectra.[7]
-
Acquisition Parameters:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate the signals and analyze the chemical shifts and coupling constants.
Comparison & Validation
The presence of the characteristic septet-doublet pattern is strong evidence for an isopropyl group.[7] The 1H singlet confirms the monosubstitution on the thiazole ring's carbon framework. This technique excels at confirming the proton framework but provides no direct information about the quaternary carbons (C2 and C4) or the bromine attachment site.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments within the molecule. Standard proton-decoupled spectra show each unique carbon as a singlet, simplifying the spectrum significantly.
Anticipated ¹³C NMR Spectrum
We expect to see five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 - 180 | Thiazole C2 | This carbon is bonded to both sulfur and nitrogen and the isopropyl group. It is typically the most downfield carbon in the thiazole ring.[10] |
| ~140 - 145 | Thiazole C5 | The C-H carbon of the thiazole ring. Its chemical shift is typical for sp² carbons in five-membered aromatic heterocycles.[1][10] |
| ~115 - 125 | Thiazole C4 | The carbon atom bearing the bromine atom (C-Br). The "heavy atom effect" of bromine typically shifts the attached carbon upfield compared to an unsubstituted carbon. |
| ~30 - 35 | Isopropyl CH | The sp³ methine carbon of the isopropyl group. |
| ~22 - 25 | Isopropyl CH₃ | The two equivalent methyl carbons of the isopropyl group appear as a single resonance.[11] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C has a low natural abundance (~1.1%), so a slightly more concentrated sample may be beneficial.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (~100 MHz).
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband decoupling).
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 256-1024 scans are typically required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).
Comparison & Validation
Observing five distinct carbon signals strongly supports the proposed molecular formula. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used as a follow-up experiment to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments made from the ¹H NMR. ¹³C NMR is crucial for confirming the total number of unique carbons but does not provide the connectivity information that ¹H NMR does.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures of halogens.
Anticipated Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺˙): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[12] Therefore, we expect to see a pair of peaks of almost equal intensity for the molecular ion:
-
m/z ~205: Corresponding to [C₆H₈⁷⁹BrNS]⁺˙
-
m/z ~207: Corresponding to [C₆H₈⁸¹BrNS]⁺˙ This "M/M+2" pattern is a definitive indicator of the presence of a single bromine atom.
-
-
Key Fragmentation:
-
m/z [M-15]⁺: Loss of a methyl group (•CH₃) from the isopropyl moiety.
-
m/z [M-43]⁺: Loss of an isopropyl radical (•CH(CH₃)₂), a very common and often prominent fragmentation for isopropyl-substituted compounds. This would result in a fragment ion for 4-bromo-thiazole.
-
m/z [M-Br]⁺: Loss of a bromine radical (•Br), resulting in a peak at m/z ~126.
-
Data Summary: Predicted MS Peaks
| m/z (approximate) | Relative Intensity | Assignment |
| 205 / 207 | Moderate (1:1 ratio) | Molecular Ion [M]⁺˙ |
| 190 / 192 | Low (1:1 ratio) | [M - CH₃]⁺ |
| 162 / 164 | High (1:1 ratio) | [M - C₃H₇]⁺ |
| 126 | Moderate | [M - Br]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe, or more commonly, as the eluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is preferred as it can provide the exact mass to four or more decimal places, allowing for the unambiguous determination of the elemental formula.[13][14]
-
Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).
Comparison & Validation
MS is unparalleled for confirming molecular weight and elemental formula (with HRMS). The isotopic pattern for bromine provides near-certain confirmation of its presence. While fragmentation can suggest connectivity (e.g., the loss of an isopropyl group), it is less definitive for pinpointing the exact location of substituents on the ring compared to NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method for identifying the types of chemical bonds and functional groups present in a molecule. It works on the principle that different bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.
Anticipated IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3100 - 3150 | C-H stretch (sp²) | Thiazole C-H | Stretching of the C-H bond on the aromatic thiazole ring typically occurs above 3000 cm⁻¹.[16] |
| 2950 - 3000 | C-H stretch (sp³) | Isopropyl C-H | Asymmetric and symmetric stretching of the C-H bonds in the methyl and methine groups.[16] |
| ~1600 & ~1480 | C=N and C=C stretch | Thiazole ring skeletal vibrations | These absorptions are characteristic of the aromatic thiazole ring system.[17][18][19] |
| 1370 - 1390 | C-H bend | Isopropyl gem-dimethyl | A characteristic pair of bands can sometimes be observed for the gem-dimethyl groups of the isopropyl moiety. |
| 600 - 700 | C-Br stretch | Carbon-Bromine bond | The C-Br stretch is a low-energy vibration and appears in the fingerprint region of the spectrum.[20][21][22] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.
-
Solid: If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.
-
ATR: The most common modern method is Attenuated Total Reflectance (ATR), where the sample is simply placed in direct contact with a crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Comparison & Validation
IR spectroscopy quickly confirms the presence of the key functional groups: the aromatic thiazole ring and the aliphatic isopropyl group. It also supports the presence of the C-Br bond. However, it cannot distinguish between positional isomers (e.g., 4-bromo vs. 5-bromo) and is therefore a confirmatory rather than a primary structure elucidation tool for this molecule.
Integrated Workflow for Structure Elucidation
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion: A Multi-Faceted, Unambiguous Approach
The structural confirmation of this compound is achieved not by a single measurement, but by the convergence of evidence from multiple, orthogonal spectroscopic techniques.
-
¹H NMR confirms the proton count and the specific isopropyl and thiazole-H environments.
-
¹³C NMR validates the carbon count and the presence of five unique carbon types.
-
Mass Spectrometry provides the definitive molecular formula and confirms the presence of a single bromine atom through its isotopic signature.
-
IR Spectroscopy offers rapid confirmation of the key functional moieties.
When the data from these discrete analyses align perfectly with the proposed structure—and only that structure—we achieve the highest level of confidence required for progression in research and development. This integrated, self-validating methodology represents the gold standard in modern chemical analysis.
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A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-2-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Bromo-2-isopropylthiazole, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, comparative analysis of the critical analytical techniques used to validate the purity of this compound, grounded in the principles of scientific integrity and aligned with authoritative regulatory standards.
The Imperative of Purity: Beyond the Percentage
The presence of impurities in a synthetic intermediate like this compound can have far-reaching consequences. These rogue molecules can be starting materials, by-products, or degradation products, each with the potential to introduce unforeseen toxicity or alter the pharmacological profile of the final drug product.[1][2] Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a comprehensive purity assessment.
The International Council for Harmonisation (ICH) provides a crucial framework for managing impurities.[2][3] The ICH Q3A guidelines, for instance, establish thresholds for reporting, identifying, and qualifying impurities in new drug substances, which are directly relevant to intermediates in late-stage development.[1][2][4][5] Adherence to these guidelines ensures regulatory compliance and, more importantly, patient safety.[3]
A Triad of Analytical Techniques: A Self-Validating System
No single analytical method can provide a complete picture of a compound's purity. Instead, we rely on a self-validating system of orthogonal techniques, where the strengths of one method compensate for the limitations of another. For this compound, the triad of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and comprehensive approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a cornerstone of purity assessment.[6] It provides detailed information about the chemical environment of each atom, allowing for unambiguous identification of the target compound and potential impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For this compound, we expect to see distinct signals for the isopropyl group's methyl and methine protons, as well as a singlet for the thiazole ring proton. The chemical shift and splitting patterns of these signals are highly sensitive to the molecule's structure.
-
¹³C NMR: Offers insights into the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal, and its chemical shift is indicative of its bonding and hybridization.
Hypothetical ¹H NMR Data for this compound:
| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl-CH₃ | ~1.4 | Doublet | 6H |
| Isopropyl-CH | ~3.3 | Septet | 1H |
| Thiazole-H | ~7.2 | Singlet | 1H |
Note: These are estimated values. Actual chemical shifts can vary based on the solvent and other experimental conditions.
For comparison, the ¹H NMR spectrum of the closely related 2-isopropyl-4-methylthiazole shows a doublet for the isopropyl methyl groups at approximately 1.38 ppm, a septet for the isopropyl methine proton around 3.29 ppm, and a singlet for the thiazole proton at about 6.70 ppm.[7][8] The presence of the electron-withdrawing bromine atom at the 4-position in our target molecule would be expected to shift the thiazole proton signal further downfield.
Identifying Impurities with NMR:
Impurities will present as additional, unexpected signals in the NMR spectrum. For example:
-
Unreacted 2-isopropylthiazole: Would show a characteristic signal for the proton at the 4-position, likely at a different chemical shift than the brominated product.
-
Over-brominated species (e.g., 4,5-dibromo-2-isopropylthiazole): The singlet for the thiazole proton would be absent.
-
Isomeric impurities (e.g., 5-Bromo-2-isopropylthiazole): Would exhibit a different chemical shift for the thiazole proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to confirm the structure and identify any impurities.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[9] For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: A C18 column is a versatile and widely used stationary phase that provides excellent separation for a broad range of moderately polar to nonpolar compounds like this compound.
-
UV Detection: The thiazole ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.
-
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to ensure the efficient separation of the main compound from both more polar and less polar impurities.
Hypothetical HPLC Purity Data:
| Component | Retention Time (min) | Area (%) | Identity |
| Peak 1 | 3.5 | 0.08 | Potential polar impurity |
| Peak 2 | 8.2 | 99.85 | This compound |
| Peak 3 | 10.1 | 0.07 | Potential non-polar impurity |
Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile (or another suitable solvent) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility and Mass Expert
GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds.[10] The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the individual components, allowing for their identification.
Causality Behind Experimental Choices:
-
GC Separation: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The separation provides quantitative information based on peak area.
-
Mass Spectrometry Detection: The mass spectrometer provides a unique "fingerprint" for each compound in the form of a mass spectrum. The fragmentation pattern can be used to confirm the structure of the target compound and identify unknown impurities.
Expected Mass Fragmentation Pattern:
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity. Common fragmentation pathways for thiazoles involve cleavage of the ring and loss of small neutral molecules.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Visualizing the Workflow and Logic
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a synthesized intermediate like this compound is a critical, multi-step process that demands a rigorous and integrated analytical strategy. By leveraging the complementary strengths of NMR spectroscopy for structural confirmation, HPLC for quantitative separation, and GC-MS for volatile impurity analysis and mass verification, researchers can build a comprehensive and defensible purity profile. This self-validating system, when interpreted within the authoritative framework of ICH guidelines, ensures the quality and safety of the intermediate, thereby safeguarding the integrity of the entire drug development process.
References
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A Technical Guide to 4-Bromo-2-isopropylthiazole Analogs: Structure-Activity Relationship and Therapeutic Potential
In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged structure in numerous FDA-approved drugs. This guide provides an in-depth comparative analysis of analogs based on the 4-bromothiazole core, with a specific focus on elucidating their structure-activity relationships (SAR) as potential anticancer agents. While direct comprehensive studies on 4-bromo-2-isopropylthiazole are limited, we will leverage a well-documented series of 4-(4-bromophenyl)-thiazol-2-amine derivatives as a foundational case study. This allows for a robust exploration of how substitutions on the thiazole ring influence biological activity, offering valuable insights for researchers, scientists, and drug development professionals in the rational design of next-generation thiazole-based therapeutics.
The 4-Bromothiazole Scaffold: A Privileged Core in Anticancer Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore in a variety of biologically active compounds.[1] The introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic distribution. This, in turn, can influence its pharmacokinetic profile and interaction with biological targets. The 2-position of the thiazole ring is a common site for substitution, allowing for the introduction of various functional groups to probe the binding pockets of target proteins.
Comparative Analysis of Anticancer Activity: A Case Study of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives
To delineate the structure-activity relationship of the 4-bromothiazole scaffold, we will analyze a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives for their in vitro anticancer activity against the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values from a key study provide a quantitative measure of their potency.[2]
| Compound ID | R Group (Substituent on 2-imino benzylidene) | IC50 (µM) against MCF-7 Cells[2] |
| p1 | 4-N,N-dimethylaminobenzylidene | 25.3 |
| p2 | 4-Bromo-2-hydroxy-5-methoxybenzylidene | 10.5 |
| p3 | 4-Hydroxy-3-methoxybenzylidene | 15.8 |
| p4 | 2,4-Dichlorobenzylidene | 18.9 |
| p5 | 3,4,5-Trimethoxybenzylidene | 30.2 |
| p6 | 4-Fluorobenzylidene | 22.1 |
| p7 | 2-Hydroxybenzylidene | 35.6 |
| p8 | 2-Nitrobenzylidene | 40.1 |
| p9 | 3-Nitrobenzylidene | 45.7 |
| p10 | 4-Nitrobenzylidene | 50.4 |
| 5-FU | 5-Fluorouracil (Standard) | 5.2 |
Unraveling the Structure-Activity Relationship (SAR)
The data presented in the table above allows for the deduction of several key SAR insights for this class of compounds:
-
Impact of Electron-Donating and Withdrawing Groups: The most potent compound in the series, p2 , possesses a combination of electron-donating (-OH, -OCH3) and electron-withdrawing (-Br) groups on the benzylidene ring. This suggests that a balanced electronic profile on the substituent at the 2-position is crucial for enhanced anticancer activity.[2]
-
Role of Halogen Substitution: The presence of a bromine atom at the 4-position of the thiazole ring is a common feature of these analogs. Furthermore, the dichlorobenzylidene derivative (p4 ) and the fluorobenzylidene derivative (p6 ) exhibit moderate activity, indicating that halogen substitution on the peripheral phenyl ring can be favorable.
-
Influence of Methoxy and Hydroxy Groups: The presence of hydroxyl and methoxy groups, as seen in the most active compounds p2 and p3 , suggests that these groups may be involved in hydrogen bonding interactions with the target protein, thereby enhancing binding affinity.
-
Effect of Nitro Group Position: The position of the nitro group on the benzylidene ring significantly impacts activity. The potency decreases in the order of ortho > meta > para (p8 > p9 > p10 ), suggesting that steric and electronic factors related to the nitro group's position are critical determinants of activity.[2]
-
Steric Hindrance: The bulky 3,4,5-trimethoxybenzylidene substituent in compound p5 leads to a decrease in activity compared to the vanillin derivative p3 , possibly due to steric hindrance at the active site of the biological target.
Proposed Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms of action.[3][4] A prominent mechanism for many 2-aminothiazole-based compounds is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5] Specifically, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets.[3][5]
The binding of these thiazole analogs to the ATP-binding pocket of these kinases can block the downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of tumor growth.
Caption: General synthetic route for 4-(4-bromophenyl)-thiazol-2-amine derivatives.
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)
-
To a mixture of p-bromoacetophenone (0.01 mol) and thiourea (0.02 mol) in ethanol (30 mL), add a catalytic amount of iodine.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure intermediate. [2][4] Step 2: Synthesis of 4-(4-bromophenyl)-N-(substituted benzylidene)thiazol-2-amine Derivatives (Final Products)
-
A mixture of 4-(4-bromophenyl)thiazol-2-amine (0.01 mol) and the appropriate substituted aromatic aldehyde (0.01 mol) in ethanol (25 mL) is prepared.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to yield the final pure compound. [2]
In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. [2]
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for 48 hours.
-
Cell Fixation: Discard the treatment medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: Wash the plates with distilled water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of drug causing 50% inhibition of cell growth, is calculated from the dose-response curve.
Conclusion and Future Perspectives
The 4-bromothiazole scaffold represents a promising framework for the development of novel anticancer agents. The case study of 4-(4-bromophenyl)-thiazol-2-amine derivatives highlights the critical role of substituents at the 2-position in modulating anticancer potency. Specifically, a balanced combination of electronic and steric properties on the benzylidene ring is key to achieving high activity. The proposed mechanism of action through the inhibition of key kinases like EGFR and VEGFR-2 provides a rational basis for the observed anticancer effects.
Future research in this area should focus on the synthesis and evaluation of a broader range of analogs, including those with the 2-isopropyl substitution, to further refine the SAR and optimize for potency and selectivity. Moreover, in-depth mechanistic studies are warranted to validate the proposed molecular targets and to explore other potential pathways involved in the anticancer activity of these compounds. The insights provided in this guide serve as a valuable resource for the continued exploration and development of 4-bromothiazole derivatives as next-generation cancer therapeutics.
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A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-isopropylthiazole
Introduction: The Significance of 2,4-Disubstituted Thiazoles and the Suzuki-Miyaura Reaction
The 2,4-disubstituted thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The ability to efficiently and selectively synthesize derivatives of this heterocycle is paramount for the discovery and development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic halides like 4-Bromo-2-isopropylthiazole.
This guide provides a comparative analysis of various palladium and nickel-based catalyst systems for the Suzuki-Miyaura coupling of this compound with arylboronic acids. We will delve into the nuances of catalyst selection, from traditional palladium-phosphine complexes to modern Buchwald ligands, N-heterocyclic carbenes (NHCs), and cost-effective nickel catalysts. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this crucial step.[3][4]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired 2-isopropyl-4-arylthiazole product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, specifically the ligands attached to the palladium center, significantly influences the efficiency of each step in this cycle, particularly for sterically hindered and electron-rich heteroaryl substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Catalyst Systems
The selection of an optimal catalyst system is crucial for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. The steric hindrance from the isopropyl group and the electronic nature of the thiazole ring can present challenges for some catalysts. Below is a comparative summary of various catalyst systems based on literature data for structurally similar substrates.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 | 12 - 24 | 70 - 85 | A classic, versatile catalyst, but may require longer reaction times and higher temperatures for hindered substrates.[5][6] |
| PdCl₂(dppf) | 1 - 3 | K₃PO₄, K₂CO₃ | Dioxane, DME, THF | 80 - 100 | 2 - 12 | 85 - 95 | Generally more active and stable than Pd(PPh₃)₄, often providing higher yields in shorter times for heteroaryl couplings.[7] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene, Dioxane | 80 - 110 | 1 - 8 | 90 - 99 | A highly active Buchwald ligand system, excellent for sterically hindered and electron-rich heteroaryl bromides.[8][9] |
| Pd₂(dba)₃ / XPhos | 1 - 2 | K₃PO₄ | Toluene, Dioxane | RT - 100 | 1 - 6 | 90 - 99 | Another powerful Buchwald system, known for its high reactivity, even with challenging aryl chlorides.[10][11] |
| PEPPSI-IPr | 1 - 3 | K₂CO₃, Cs₂CO₃ | t-BuOH, Dioxane | 60 - 100 | 2 - 12 | 88 - 97 | An air and moisture-stable Pd-NHC precatalyst, offering high efficiency and ease of handling.[3][12] |
| NiCl₂(PCy₃)₂ | 3 - 5 | K₃PO₄ | Toluene, Dioxane | 100 - 120 | 12 - 24 | 75 - 90 | A cost-effective alternative to palladium, particularly for large-scale synthesis, though may require higher temperatures and loadings.[13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative catalyst systems.
Protocol 1: Suzuki Coupling using PdCl₂(dppf)
This protocol is a robust and generally high-yielding method for the coupling of heteroaryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ (3 mol%) to the flask under a positive pressure of argon.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Buchwald Ligand System (Pd(OAc)₂ / SPhos)
This protocol utilizes a highly active catalyst system, often suitable for more challenging or sterically hindered substrates, and can sometimes be performed at lower temperatures.
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), K₃PO₄ (2.5 equiv.), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to an oven-dried vial equipped with a stir bar.
-
Seal the vial and remove it from the glovebox.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Reactions are often complete in 1-4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the Suzuki-Miyaura coupling of this compound is a critical parameter that dictates the efficiency and success of the synthesis. For routine, small-scale syntheses where cost is not the primary driver, modern catalyst systems are highly recommended.
-
For High Yields and Broad Substrate Scope: The use of Buchwald ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ is often the most reliable choice.[10][11] These systems demonstrate exceptional activity for hindered heteroaryl bromides, often at lower catalyst loadings and temperatures, leading to cleaner reactions and higher yields.
-
For Robustness and Ease of Use: PdCl₂(dppf) is an excellent all-around catalyst that is air-stable and easy to handle, providing a good balance of reactivity and stability for a wide range of substrates.[7] For many applications, this may be the preferred starting point.
-
For Operational Simplicity: N-heterocyclic carbene-based precatalysts like PEPPSI-IPr offer the advantage of being single-component, air- and moisture-stable solids, which simplifies reaction setup while still providing high catalytic activity.[3][12]
-
For Cost-Effectiveness and Scale-Up: While palladium catalysts are highly effective, their cost can be a consideration for large-scale production. Nickel-based catalysts present a more economical alternative.[13] Although they may require more rigorous optimization and potentially higher reaction temperatures, the cost savings can be substantial for industrial applications.
Ultimately, the optimal catalyst will depend on the specific arylboronic acid coupling partner, the desired scale of the reaction, and the available resources. It is often prudent to screen a small set of conditions with different catalyst systems to identify the most efficient protocol for a particular transformation.
References
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- Al-Masum, M., & El-SEraey, A. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Chemistry, 2015, 1-7. [Link]
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4518. [Link]
- Alvarez-Bercedo, P., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic & Biomolecular Chemistry, 7(19), 3998-4006. [Link]
- Szostak, M., et al. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules, 28(15), 5831. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Ghaffari, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17789. [Link]
- Common Organic Chemistry.
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2949. [Link]
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- YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
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- MDPI. Synthesis of 2-(4-Propyloxyphenyl)benzothiazole. [Link]
- PubMed Central. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
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- ResearchGate. Synthesis of Dichlorophosphinenickel(II)
- openresearch.csir.res.in. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. [Link]
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A Researcher's Guide to Assessing the Antimicrobial Spectrum of 4-Bromo-2-isopropylthiazole Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, thiazole derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3] Their versatile scaffold allows for extensive chemical modification, leading to a broad range of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antimicrobial spectrum of a specific subclass: 4-Bromo-2-isopropylthiazole derivatives.
While extensive data on this particular derivative is still emerging, this document will leverage established methodologies and comparative data from structurally related thiazole compounds to provide a robust roadmap for evaluation.[4] We will delve into the synthetic rationale, detailed experimental protocols for antimicrobial testing, and best practices for data interpretation and presentation.
The Rationale: Why this compound?
The thiazole ring is a core component of many clinically significant drugs, including the antibiotic sulfathiazole.[1] The introduction of a bromine atom at the 4-position and an isopropyl group at the 2-position of the thiazole ring is a strategic design choice aimed at enhancing antimicrobial efficacy. The bromine atom, a halogen, can increase the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. The isopropyl group, a small alkyl substituent, can influence the compound's interaction with target enzymes or proteins within the microbe.
Synthetic Pathway: A Plausible Route to this compound Derivatives
A plausible and efficient synthetic route to the target compounds can be adapted from established methods for thiazole synthesis. A common approach is the Hantzsch thiazole synthesis. The following diagram outlines a potential synthetic pathway.
Caption: A potential synthetic route to this compound derivatives.
Assessing the Antimicrobial Spectrum: Key Experimental Protocols
The cornerstone of evaluating a novel antimicrobial agent lies in determining its spectrum of activity against a diverse panel of clinically relevant microorganisms. This includes Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The two most fundamental assays are the determination of the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition test.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] This quantitative measure is crucial for understanding the potency of the compound. The broth microdilution method is a widely accepted and high-throughput technique for MIC determination.[6][7]
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, pick 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for the broth microdilution MIC assay.
Zone of Inhibition (Kirby-Bauer) Assay
The zone of inhibition test is a qualitative method that provides a preliminary assessment of an antimicrobial agent's efficacy.[8][9][10] It involves placing a disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a microorganism.
-
Preparation of Inoculum and Agar Plates:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.[11]
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Test Compound:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative solution.
-
Using sterile forceps, place the disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.
-
Include a control disk impregnated with the solvent used to dissolve the compound.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters.
-
Comparative Data: Antimicrobial Spectrum of Structurally Related Thiazole Derivatives
While specific data for this compound derivatives is not yet widely published, we can draw valuable insights from studies on other substituted thiazoles. The following table summarizes the antimicrobial activity of various thiazole derivatives against a panel of common pathogens. This data serves as a benchmark for what might be expected from novel derivatives and highlights the potential for this class of compounds.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-amino-4-(4-bromophenyl)thiazole derivatives | Staphylococcus aureus | 6.25 - 50 | [12] |
| Escherichia coli | 12.5 - 100 | [12] | |
| Candida albicans | 25 - 100 | [12] | |
| 4,5'-bisthiazole derivatives | Bacillus subtilis | 30.38 | [13] |
| Escherichia coli | >30.38 | [13] | |
| 2-substituted benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA) | 50 - 75 | [14] |
| Escherichia coli | 50 - 75 | [14] | |
| Aspergillus niger | 50 - 75 | [14] |
Note: The above data is for comparative purposes only and the activity of this compound derivatives may vary.
Concluding Remarks for the Research Professional
The assessment of the antimicrobial spectrum of novel compounds such as this compound derivatives is a critical step in the drug discovery pipeline. By employing standardized and validated methods like the broth microdilution MIC and agar disk diffusion assays, researchers can generate reliable and reproducible data. While the journey from a promising scaffold to a clinically approved drug is long and arduous, a systematic and rigorous evaluation of the antimicrobial properties is the foundational first step. The framework provided in this guide, combining established protocols with comparative data, offers a solid starting point for the exploration of this exciting new chemical space.
References
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- Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
- Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. National Institutes of Health (NIH).
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health (NIH).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB).
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- Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar.
- Full article: Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Taylor & Francis Online.
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- Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate.
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- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health (NIH).
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH).
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. National Institutes of Health (NIH).
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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A Comparative Guide to the In Vitro Evaluation of 4-Bromo-2-isopropylthiazole Based Compounds
This guide provides a comprehensive comparison of the in vitro biological performance of 4-Bromo-2-isopropylthiazole based compounds against relevant alternatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document delves into the experimental data supporting the anticancer, antimicrobial, and anti-inflammatory potential of this class of compounds, offering insights into the causal relationships behind experimental choices and ensuring the trustworthiness of the presented protocols.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The introduction of a bromine atom and an isopropyl group at the 4 and 2 positions, respectively, modulates the lipophilicity and electronic properties of the thiazole core, potentially enhancing membrane permeability and target engagement.[5][6] This guide will focus on the in vitro evaluation of representative bromo-substituted thiazole derivatives and compare their efficacy with other relevant compounds.
Part 1: In Vitro Anticancer Activity
Thiazole derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, disruption of microtubule dynamics, and induction of apoptosis.[1][7]
Comparative Cytotoxicity Analysis
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of a representative 4-bromophenyl-thiazole derivative and a comparator compound against various cancer cell lines.
| Compound | Structure | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound A (4-(4-bromophenyl)-thiazol-2-amine derivative) | 4-(4-bromophenyl)-thiazol-2-amine scaffold | MCF-7 | Breast Adenocarcinoma | 10.5 | [9] |
| Compound B (Thiazole-naphthalene derivative 5b) | Thiazole-naphthalene scaffold | MCF-7 | Breast Adenocarcinoma | 0.48 ± 0.03 | [1] |
| A549 | Lung Adenocarcinoma | 0.97 ± 0.13 | [1] | ||
| 5-Fluorouracil (Standard Drug) | Pyrimidine analog | MCF-7 | Breast Adenocarcinoma | 5.2 | [9] |
Expert Analysis: The data indicates that while the 4-bromophenyl-thiazole derivative (Compound A) shows moderate anticancer activity against the MCF-7 cell line, the thiazole-naphthalene derivative (Compound B) exhibits significantly higher potency, with sub-micromolar IC50 values against both MCF-7 and A549 cell lines.[1][9] This highlights how modifications to the thiazole scaffold can dramatically influence cytotoxic efficacy. Compound B's activity is even more potent than the standard chemotherapeutic drug, 5-Fluorouracil, in the MCF-7 cell line.[1][9]
Mechanistic Insights: Tubulin Polymerization Inhibition
One of the established anticancer mechanisms for certain thiazole derivatives is the inhibition of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Part 3: In Vitro Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). [10][11]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of synthesized thiazole derivatives has been assessed using in vivo models, which can be correlated with in vitro enzyme inhibition assays.
| Compound | Assay | Inhibition (%) | Reference |
| Nitro-substituted Thiazole 3c | Carrageenan-induced rat paw edema | 44 | [10] |
| Nitro-substituted Thiazole 3d | Carrageenan-induced rat paw edema | 41 | [10] |
| Nimesulide (Standard Drug) | Carrageenan-induced rat paw edema | Varies | [10] |
Expert Analysis: The data from the in vivo carrageenan-induced edema model suggests that nitro-substituted thiazole derivatives possess significant anti-inflammatory properties, with compound 3c showing the highest inhibition. [10]While this is an in vivo assay, it is often preceded by in vitro screens to identify compounds that inhibit key inflammatory mediators.
Signaling Pathway: Arachidonic Acid Cascade and Inflammation
Caption: Key pathways in arachidonic acid-mediated inflammation.
Conclusion
This comparative guide demonstrates the multifaceted therapeutic potential of this compound based compounds and the broader class of thiazole derivatives. The in vitro data clearly indicates that specific substitutions on the thiazole scaffold are crucial for potent anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols and workflows serve as a foundation for the robust evaluation of novel chemical entities in a drug discovery setting. Further optimization of the this compound core could lead to the development of highly effective therapeutic agents.
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 4-Bromo-2-isopropylthiazole Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating and comparing the cytotoxic potential of novel 4-bromo-2-isopropylthiazole analogs. Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and promising clinical candidates.[1][2][3][4] Their diverse biological activities, including potent anticancer effects, stem from their ability to interact with a wide array of biological targets.[2][3][5][6] This guide moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices and providing a self-validating system for generating robust and comparable cytotoxicity data.
The Rationale for a Standardized Approach
While the literature contains numerous studies on the cytotoxicity of various thiazole derivatives, a direct, comprehensive comparison of this compound analogs is often hampered by a lack of standardized testing parameters.[1][7][8][9] Different studies frequently employ varied cancer cell lines, incubation times, and endpoint assays, making cross-study comparisons challenging. This guide, therefore, proposes a standardized workflow to generate directly comparable data, a crucial step in identifying promising lead compounds for further development.
The core of this guide is built upon established, internationally recognized standards for in vitro cytotoxicity testing, primarily the ISO 10993-5 guidelines.[10][11][12][13][14] Adherence to such standards ensures the reliability and reproducibility of the generated data.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following experimental workflow provides a robust framework for the comparative analysis of this compound analogs.
Figure 1: A standardized experimental workflow for the comparative cytotoxicity analysis of this compound analogs.
Part 1: Compound Synthesis and Characterization
The initial and foundational step is the synthesis of the this compound analogs. The Hantzsch thiazole synthesis is a well-established and versatile method for constructing the thiazole ring.[15] Following synthesis, rigorous structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is imperative to confirm the identity and purity of each analog.[15][16]
Part 2: Cell Line Selection and Culture
The choice of cancer cell lines is critical for a comprehensive cytotoxicity assessment. A panel of cell lines representing different cancer types is recommended to identify broad-spectrum activity or potential selectivity. For instance, a panel could include:
All cell lines should be cultured under standardized conditions as recommended by the supplier (e.g., ATCC) to ensure consistency.
Part 3: Primary Cytotoxicity Screening
The initial screening of the analogs should employ robust and well-validated cytotoxicity assays. A dual-assay approach provides a more comprehensive picture of the cytotoxic effects.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[19][20][21][22] A decrease in the metabolic activity is indicative of cell death or a reduction in cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each analog.
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium.[23][24][25] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[23]
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).
Part 4: Delving into the Mechanism of Action
Analogs that exhibit significant cytotoxicity in the primary screening should be further investigated to elucidate their mechanism of action. Understanding how these compounds induce cell death is crucial for their development as potential therapeutic agents.
Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects.[26][27][28][29] The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[26][27][28]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[26][27][28]
-
Cell Treatment: Treat cells with the test compounds at their approximate IC50 concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[26][28]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Figure 2: A simplified diagram illustrating a potential intrinsic apoptosis pathway induced by thiazole analogs.
Data Presentation and Interpretation
To facilitate a clear comparison of the cytotoxic profiles of the this compound analogs, all quantitative data should be summarized in a structured table.
Table 1: Comparative Cytotoxicity of this compound Analogs
| Analog | Structure | MCF-7 IC50 (µM) | A549 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |
| Parent Compound | This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 1 | Chemical Structure | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Analog 2 | Chemical Structure | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... | ... | ... |
| Doxorubicin | Reference Drug | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
IC50 values represent the mean ± standard deviation from at least three independent experiments.
The structure-activity relationship (SAR) should be a central part of the analysis.[4][18][30][31] By comparing the chemical structures of the analogs with their corresponding cytotoxic activities, it is possible to identify key structural features that contribute to potency. For instance, the presence of specific substituents on the thiazole ring or modifications to the isopropyl group may significantly impact cytotoxicity.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the comparative cytotoxicity analysis of this compound analogs. By adhering to standardized protocols and employing a multi-faceted approach that includes primary screening and mechanistic studies, researchers can generate reliable and comparable data. This, in turn, will facilitate the identification of promising lead compounds for further preclinical and clinical development in the ongoing search for novel and effective anticancer therapeutics. The thiazole scaffold continues to be a rich source of pharmacologically active molecules, and a systematic approach to their evaluation is paramount to unlocking their full therapeutic potential.[1][2][3][5][6]
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4-Bromo-2-isopropylthiazole: A Strategic Scaffold for Modern Medicinal Chemistry
An In-Depth Guide for Drug Development Professionals
In the intricate process of drug discovery, the selection of a core molecular scaffold is a foundational decision that dictates the trajectory of a research program.[1] A scaffold is not merely an inert framework; it is a dynamic component that governs a molecule's three-dimensional orientation, influences its physicochemical properties, and provides the anchor points for pharmacophoric elaboration. Contemporary medicinal chemistry is increasingly moving beyond traditional benzenoid and common heteroaromatic systems to explore novel scaffolds that offer advantages in potency, specificity, and intellectual property.[2][3] Among these, the thiazole ring has long been identified as a "privileged scaffold," a structural motif that appears in numerous biologically active compounds and approved drugs.[4]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of a particularly strategic building block: 4-Bromo-2-isopropylthiazole . We will dissect its inherent advantages over other common heterocyclic scaffolds and provide the practical, data-driven insights necessary for its successful implementation in a drug discovery pipeline.
The Thiazole Motif: A Privileged Player in Drug Design
The five-membered thiazole ring, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[5] Its prevalence in clinically used drugs, from the antibiotic Sulfathiazole to the antiretroviral Ritonavir and the anticancer agent Dasatinib, highlights its versatile nature.[4][6] The thiazole core offers a unique combination of features:
-
Bioisosterism: It can act as a bioisostere for other aromatic rings, such as phenyl or pyridine, while offering a distinct electronic profile.
-
Hydrogen Bonding: The nitrogen atom at position 3 is a competent hydrogen bond acceptor, crucial for anchoring ligands into protein binding sites.
-
Metabolic Stability: The thiazole ring is generally more resistant to metabolic degradation compared to many other aromatic systems.
Dissecting this compound: A Scaffold Built for Optimization
The specific substitution pattern of this compound endows it with a set of highly desirable features for lead optimization.
-
The 2-Isopropyl Group: This small alkyl substituent provides a touchstone of lipophilicity. It is perfectly suited to probe small, hydrophobic pockets within a target protein's active site, often enhancing binding affinity and improving cell permeability without dramatically increasing overall molecular weight.
-
The 4-Bromo Handle: The bromine atom is the scaffold's key strategic element. It is an exceptionally versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid and systematic exploration of chemical space at this position, enabling a data-driven approach to modulating potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitution at this position can significantly impact biological activity.[7][8]
Workflow for Scaffold Elaboration
The utility of the 4-bromo substituent is best illustrated by the workflow it enables for library synthesis and SAR exploration.
Caption: Diversification workflow using this compound as a starting scaffold.
Comparative Analysis: this compound vs. Other Scaffolds
To fully appreciate its advantages, we must compare this scaffold against other heterocyclic mainstays of medicinal chemistry. Nitrogen-containing heterocycles are present in the vast majority of FDA-approved small-molecule drugs, making this a relevant comparison.[9]
| Feature | This compound | Pyridine | Pyrimidine | Thiophene |
| Scaffold Type | 5-membered aromatic (S, N) | 6-membered aromatic (N) | 6-membered aromatic (N, N) | 5-membered aromatic (S) |
| Key Interactions | H-bond acceptor, Halogen bonding potential, Hydrophobic (isopropyl) | Strong H-bond acceptor, π-π stacking | Multiple H-bond acceptors, π-π stacking | Primarily hydrophobic, π-π stacking, potential S-interactions |
| Metabolic Profile | Generally stable; less prone to oxidation than many 6-membered rings. | Susceptible to N-oxidation and ring hydroxylation. | Can undergo ring oxidation; generally more stable than pyridine. | Susceptible to S-oxidation, potentially leading to reactive metabolites. |
| Synthetic Handle | Excellent: Bromine allows for a wide array of proven cross-coupling reactions. | Good: Well-established C-H activation and halogenation chemistry. | Good: Halogenated pyrimidines are common and versatile. | Moderate: C-H activation is possible but can have regioselectivity issues. |
| Intellectual Property | Advantageous: A more distinct and less saturated scaffold compared to pyridine/pyrimidine. | Crowded: Heavily utilized in existing patents.[2] | Crowded: A very common scaffold in approved drugs. | Common: Frequently used as a benzene bioisostere. |
Experimental Protocol: Synthesis of this compound
The most reliable and widely used method for constructing the thiazole ring is the Hantzsch synthesis.[10] This protocol describes a robust procedure for the synthesis of the title compound.
Objective: To synthesize this compound via a one-pot condensation/cyclization reaction.
Materials:
-
2-Methylpropanethioamide (isothiobutyramide)
-
1,3-Dibromoacetone
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylpropanethioamide (1.0 eq) in absolute ethanol (approx. 0.5 M concentration).
-
Reagent Addition: To the stirred solution, add 1,3-dibromoacetone (1.05 eq) portion-wise at room temperature. Causality Note: A slight excess of the dibromoacetone ensures complete consumption of the starting thioamide. 1,3-dibromoacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The reaction is typically complete within 3-5 hours.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Aqueous Work-up: Redissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with 1) saturated aqueous NaHCO₃ solution (2 x 50 mL) and 2) brine (1 x 50 mL). Causality Note: The bicarbonate wash is critical to neutralize the hydrobromic acid byproduct generated during the cyclization, preventing potential side reactions and aiding in purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain) and concentrate to afford this compound as a pale yellow oil.
This protocol is a self-validating system. Successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which should show characteristic peaks for the isopropyl group and the thiazole ring, along with the correct molecular weight corresponding to the brominated product.
Application Case Study: Kinase Inhibitor Design
The this compound scaffold is exceptionally well-suited for developing kinase inhibitors, a major class of anticancer drugs.
Caption: Binding model of a this compound-based kinase inhibitor.
In this model, the thiazole nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region. The 2-isopropyl group fits snugly into a hydrophobic pocket, while the 4-position (occupied by bromine) points out towards the solvent channel. This "vector" is the ideal position to install larger, more complex chemical groups via cross-coupling to engage with other regions of the protein, thereby building potency and achieving selectivity against other kinases.
Conclusion
While a multitude of heterocyclic scaffolds are available to the medicinal chemist, This compound stands out for its combination of a privileged core, strategically placed functional groups, and exceptional synthetic versatility. Its inherent properties provide a robust platform for rapid lead optimization, allowing for a systematic and efficient exploration of structure-activity relationships. For research teams aiming to accelerate their drug discovery programs, particularly in competitive areas like kinase inhibition, adopting this scaffold is a scientifically sound and strategically advantageous decision.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
- Pop, R. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(23), 16999. [Link][8]
- Asija, S. & Asija, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. International Journal of Pharmacy and Biological Sciences, 12(2), 1-12. [Link][11]
- Kaur, H. et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 2(11), 1-11. [Link][17]
- Bhandare, R. R. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link][9]
- Husain, A. et al. (2024). Benzothiazole based potent apoptosis inducers.
- Aly, A. A. et al. (2023). Structure Activity Relationship.
- Al-Hussain, S. A. et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 51. [Link][22]
- Gontijo, J. V. et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(11), 1338. [Link][12]
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A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2-isopropylthiazole
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Bromo-2-isopropylthiazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, grounded in established chemical principles and supported by experimental data from the scientific literature. We will explore two main strategies: a two-step approach via the Hantzsch thiazole synthesis followed by a Sandmeyer reaction, and a more direct route involving the bromination of a 2-isopropylthiazole precursor.
Introduction to this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of an isopropyl group at the 2-position and a bromine atom at the 4-position provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The choice of synthetic route to this compound can significantly impact yield, purity, scalability, and cost-effectiveness. This guide aims to provide the necessary insights to make an informed decision based on the specific needs of your research or development project.
Method 1: Hantzsch Thiazole Synthesis followed by Sandmeyer Bromination
This classic approach builds the thiazole ring first and then introduces the bromine atom in a subsequent step. It is a reliable, albeit longer, route that offers good control over the final product's constitution.
Logical Workflow for Method 1
Caption: Synthetic pathway for Method 1.
Step 1: Synthesis of Thioisobutyramide (Thioamide Formation)
The journey begins with the conversion of an amide, isobutyramide, to its corresponding thioamide, thioisobutyramide. This transformation is crucial as the thioamide provides the sulfur and nitrogen atoms for the thiazole ring. A common and effective method for this thionation is the use of phosphorus pentasulfide (P₄S₁₀).
Experimental Protocol:
-
In a well-ventilated fume hood, a solution of isobutyramide (1.0 eq) in a suitable anhydrous solvent such as dioxane or tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Phosphorus pentasulfide (0.5 eq) is added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of cold water or a saturated sodium bicarbonate solution to quench the excess P₄S₁₀.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude thioisobutyramide can be purified by column chromatography or recrystallization to yield the pure product. A patent describes a similar process where isobutyramide reacts with phosphorus pentasulfide in the presence of an alkali carbonate, achieving a yield of over 90%[1][2]. Another approach involves reacting isobutyronitrile with hydrogen sulfide in the presence of an amine catalyst, yielding thioisobutyramide in 71-85% yield.
Step 2: Hantzsch Thiazole Synthesis of 2-Isopropyl-4-aminothiazole
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. It involves the condensation of a thioamide with an α-haloketone. In this case, thioisobutyramide is reacted with a suitable α-haloketone to form the 2-isopropyl-4-aminothiazole intermediate.
Experimental Protocol:
-
Thioisobutyramide (1.0 eq) and 1,3-dichloro-2-propanone (1.0 eq) are dissolved in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product.
Step 3: Sandmeyer Bromination of 2-Isopropyl-4-aminothiazole
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a variety of other functional groups, including halogens.[4][6] This step involves the diazotization of the amino group on the thiazole ring, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
Experimental Protocol:
-
2-Isopropyl-4-aminothiazole (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr) in a beaker and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
In a separate flask, a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the CuBr solution. The reaction mixture is then allowed to warm to room temperature and may require gentle heating to drive the reaction to completion, which is often evidenced by the evolution of nitrogen gas.
-
After the reaction is complete, the mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography or distillation. The Sandmeyer reaction on aminothiazoles is a known transformation, and while yields can vary depending on the substrate and conditions, it is a reliable method for introducing a bromine atom.[7][8][9]
Method 2: Direct Bromination of 2-Isopropylthiazole
This approach is more convergent, involving the synthesis of the 2-isopropylthiazole core followed by a direct electrophilic bromination to introduce the bromine atom at the 4-position.
Logical Workflow for Method 2
Caption: Synthetic pathway for Method 2.
Step 1: Synthesis of 2-Isopropylthiazole
The synthesis of the 2-isopropylthiazole precursor can also be achieved via a Hantzsch-type reaction, this time between thioisobutyramide and a suitable C2-synthon that does not introduce an amino group at the 4-position, such as 1,3-dihaloacetone.
Experimental Protocol:
-
Thioisobutyramide (1.0 eq) is reacted with 1,3-dichloroacetone or 1,3-dibromoacetone (1.0 eq) in a solvent like ethanol or acetone.
-
The reaction is typically heated to reflux for several hours and monitored by TLC.
-
After completion, the solvent is removed, and the residue is worked up by partitioning between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude 2-isopropylthiazole is then purified by distillation. A patent describes a similar condensation reaction to produce a 2-isopropyl-4-(hydroxymethyl)thiazole, indicating the feasibility of this general approach[10].
Step 2: Direct Bromination of 2-Isopropylthiazole
The final step in this route is the regioselective bromination of the 2-isopropylthiazole ring. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for this purpose, often providing good regioselectivity. The electron-donating isopropyl group at the 2-position is expected to direct the incoming electrophile (bromine) to the 4 or 5-position. Steric hindrance from the isopropyl group may favor substitution at the less hindered 4-position.
Experimental Protocol:
-
2-Isopropylthiazole (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or a chlorinated solvent like dichloromethane or chloroform, in a round-bottom flask.
-
N-Bromosuccinimide (1.0-1.2 eq) is added portion-wise to the solution at room temperature or below, with stirring. The reaction may be performed in the dark to prevent radical side reactions.
-
The reaction progress is monitored by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS and bromine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by column chromatography or distillation. The regioselectivity of bromination on substituted thiazoles can be influenced by the reaction conditions, but for many 2-alkylthiazoles, bromination with NBS preferentially occurs at the 4-position.[11][12]
Performance Benchmark: A Head-to-Head Comparison
To facilitate a clear comparison, the following table summarizes the key aspects of each synthetic route.
| Parameter | Method 1: Hantzsch & Sandmeyer | Method 2: Direct Bromination | Causality and Field-Proven Insights |
| Number of Steps | 3 | 2 | Method 2 is more step-economical, which can be advantageous in terms of time and overall yield. |
| Overall Yield | Moderate to Good | Potentially Higher | Fewer steps in Method 2 may lead to a higher overall yield, although this is highly dependent on the efficiency of each individual reaction. |
| Reagents & Safety | Uses NaNO₂ and CuBr, which require careful handling. Diazonium salts are potentially explosive. | Uses NBS, which is a safer alternative to liquid bromine. | The safety profile of Method 2 is generally more favorable due to the avoidance of highly reactive and potentially hazardous diazonium intermediates. |
| Scalability | The Sandmeyer reaction can be challenging to scale up due to the instability of diazonium salts and the exothermic nature of their decomposition. | Direct bromination is generally more amenable to scale-up. | For larger-scale production, Method 2 presents fewer operational challenges. |
| Purification | Multiple purification steps are required, which can lead to material loss. | Fewer purification steps may be needed, potentially simplifying the overall process. | The reduced number of intermediates in Method 2 can streamline the purification workflow. |
| Control of Regiochemistry | Excellent. The bromine is introduced specifically at the 4-position via the amino group. | Good to Excellent. The regioselectivity of bromination is generally high but can be influenced by reaction conditions. | Method 1 offers unambiguous regiochemical control, while Method 2's selectivity, though typically high, may require more careful optimization. |
Decision-Making Framework for Method Selection
The optimal synthetic route depends on the specific priorities of the project. The following decision-making workflow can guide your choice:
Caption: Decision-making workflow for synthesis method selection.
Conclusion
Both the Hantzsch/Sandmeyer route and the direct bromination strategy offer viable pathways to this compound.
-
Method 1 is a robust and well-established route that provides excellent control over the final product's structure, making it a suitable choice for applications where purity and unambiguous regiochemistry are critical, particularly on a smaller laboratory scale.
-
Method 2 presents a more streamlined and potentially higher-yielding approach with a better safety profile, making it an attractive option for larger-scale synthesis where process efficiency and safety are paramount.
The choice between these methods will ultimately be dictated by a careful consideration of the specific experimental constraints and desired outcomes of your project. This guide provides the foundational knowledge and comparative data to make that choice with confidence.
References
- Google Patents. (n.d.). Preparation of thioamides.
- Google Patents. (n.d.). A kind of preparation method of thioisobutyramide.
- Google Patents. (n.d.). Method for preparing thio-iso-butanamide.
- Google Patents. (n.d.). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Institutes of Health. (n.d.). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts.
- ResearchGate. (n.d.). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 4-Bromo-2-isopropylthiazole
For Immediate Action: In case of a spill or exposure to 4-Bromo-2-isopropylthiazole, immediately evacuate the area, alert personnel, and contact your institution's Environmental Health and Safety (EHS) department. This compound is an irritant to the skin, eyes, and respiratory system. All handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound (CAS No. 376585-97-6). As a brominated heterocyclic compound, it falls under the category of halogenated organic waste, necessitating stringent disposal procedures to protect personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical as part of their laboratory operations.
Understanding the Hazard Profile: The "Why" Behind the Protocol
Before delving into the procedural steps, it is crucial to understand the inherent hazards of this compound. This understanding forms the basis for the rigorous disposal protocols outlined. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[1]
-
Respiratory Irritation (H335): Inhalation of vapors or dust can irritate the respiratory tract.[1]
Core Directive: Segregation and Containerization
The foundational principle for managing this compound waste is meticulous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.
Step-by-Step Waste Handling Protocol:
-
Waste Identification: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired reagent.
-
Reaction mixtures containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Labware (e.g., pipette tips, vials, chromatography columns).
-
Spill cleanup materials.
-
-
Segregation: This waste must be collected in a designated container for halogenated organic waste .[2][3][4][5][6]
-
Do Not Mix: Never combine this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[5]
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.[5]
-
Ensure the container is in good condition and free from cracks or damage.
-
The original product container can be used for waste accumulation if it is in good condition and properly relabeled as "Hazardous Waste."[5]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ."
-
Identify the contents by writing the full chemical name: "This compound ." Avoid using abbreviations or chemical formulas.
-
If it is a mixed waste, list all components and their approximate percentages.
-
Affix any additional hazard labels as required by your institution or local regulations (e.g., irritant).
-
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow outlines the lifecycle of this compound waste within a laboratory setting. Adherence to this process ensures regulatory compliance and a safe working environment.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or the area is poorly ventilated, evacuate the immediate area and restrict access.
-
Don PPE: Before addressing the spill, don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice, but consult your institution's guidelines), safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[5][6]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container.[5]
-
-
Decontamination: Thoroughly clean the spill area with soap and water or an appropriate laboratory decontaminant. Place all cleaning materials (e.g., wipes, paper towels) into the hazardous waste container.
-
Disposal: Label the hazardous waste container with details of the spilled chemical and the cleanup materials. Arrange for disposal through your institution's EHS department.
Quantitative Data and Regulatory Context
| Parameter | Regulation / Guideline | Source(s) |
| Waste Classification | Hazardous Waste (due to being a halogenated organic compound) | [5][6] |
| Primary Disposal Method | High-Temperature Incineration | [5] |
| Landfill Prohibition | Generally prohibited for halogenated organic wastes | [5] |
| Sewer Disposal | Strictly Prohibited | [7][8] |
Final Disposition: The Role of Licensed Professionals
Under no circumstances should this compound or its waste be disposed of via standard trash or down the drain. The only acceptable method of disposal is through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal company. These professionals are equipped to transport and manage the waste in accordance with all federal, state, and local regulations, ensuring its final destruction through methods like high-temperature incineration.
By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operations remain compliant with all applicable regulations.
References
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- P212121 Store. This compound Product Page.
- Washington State University. Halogenated Solvents Safety Information.
- MIT Plasma Science and Fusion Center. Halogenated Solvents Safety Procedures.
- University of Louisville. Halogenated Waste Information.
- Axxence Aromatic GmbH. Safety Data Sheet for natural 2-isopropyl-4-methylthiazole.
- Temple University. Halogenated Solvents Waste Management.
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Navigating the Safe Handling of 4-Bromo-2-isopropylthiazole: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, thiazole derivatives are of significant interest due to their diverse pharmacological activities.[1][2] This guide provides essential safety and logistical information for handling 4-Bromo-2-isopropylthiazole, a halogenated thiazole derivative. By synthesizing technical data with field-proven safety protocols, this document aims to be your preferred resource for ensuring laboratory safety and procedural excellence.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, this compound should be presumed to be hazardous. The primary anticipated risks include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
These hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous handling and disposal procedures.
Engineering Controls: Your First Line of Defense
Before relying on personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is the primary means of protecting the respiratory system.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4]
Personal Protective Equipment (PPE): A Barrier Against Exposure
The selection of appropriate PPE is critical for safeguarding against direct contact with this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Chemical splash goggles | Nitrile gloves (double-gloved recommended) | Fully buttoned lab coat | Not generally required when working in a fume hood |
| High-Volume Handling or Splash Potential | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (double-gloved) | Chemical-resistant apron over a lab coat | Not generally required when working in a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge (if outside a fume hood) |
Glove Selection: A Critical Choice
The choice of glove material is paramount. While specific permeation data for this compound is unavailable, for halogenated organic compounds, nitrile and neoprene gloves generally offer good resistance.[5][6][7][8][9] It is crucial to:
-
Inspect Gloves: Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: When handling hazardous chemicals, wearing two pairs of gloves is a recommended practice. The outer glove can be removed if contaminated, protecting the inner glove and the wearer's hand.
-
Regular Changes: Change gloves frequently, and immediately if you suspect contamination.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Handling Protocol: Weighing and Dissolving
The following is a standard operating procedure for weighing and dissolving this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don the appropriate PPE as outlined in the table above (minimum: chemical splash goggles, double nitrile gloves, and a lab coat).
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood to contain any potential spills.
-
Label all glassware with the chemical name and any other required identifiers.
-
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.
-
Avoid generating dust. If the compound is a solid, handle it gently.
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar in a flask containing the appropriate solvent.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing boat with a small amount of the solvent to ensure a quantitative transfer.
-
Stir the solution until the compound is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing boat and any contaminated materials (e.g., pipette tips, absorbent pads) in the designated halogenated organic solid waste container.
-
Wipe down the spatula and any other reusable equipment with a suitable solvent and dispose of the wipes in the solid waste container.
-
Clean the work area within the fume hood.
-
Disposal Plan: Managing Halogenated Waste
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[10][11][12] Do not mix with non-halogenated waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealable container.
-
Solid Waste: All contaminated solid materials, including gloves, absorbent pads, weighing boats, and pipette tips, must be placed in a designated solid halogenated waste container.
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses can be collected in the same container. Deface the label on the empty container before disposal in the appropriate solid waste stream.
-
Spill Cleanup Materials: All materials used to clean up a spill of this compound must be collected and disposed of as halogenated hazardous waste.
Always follow your institution's specific procedures for hazardous waste disposal and contact your EHS department for waste pickup.
By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing personal exposure and environmental impact, and fostering a culture of safety within the laboratory.
References
- Safety Data Sheet for a related compound (Note: This is for a different, but related, chemical and is used for general guidance).
- 4-Bromoisothiazole Safety D
- 4-Bromothiazole Safety D
- Ethyl 2-bromothiazole-4-carboxylate Safety D
- 6-Bromoindazole Safety D
- 4-Bromo-2-isopropyl-1,3-thiazole - ChemicalBook
- 4-Bromophenol Safety D
- Thiazole Yellow G Safety D
- Halogenated Solvents - Washington St
- Proper Disposal Procedures for 2,7-Dichlorobenzo[d]thiazole - Benchchem
- 2-Bromo-4-(2-thienyl)
- 4-Bromo-2,1,3-benzothiadiazole Safety D
- Chemical Resistance Table for Gloves - Becky Aktsiaselts
- 4-Bromo-2-nitrobenzaldehyde Safety D
- Chemical Glove Resistance Guide - Ansell
- Chemical Resistance & Barrier Guide - AMG Medical
- Gloves Chemical Resistance Chart - Gloves By Web
- Chemical Resistance of Gloves - University of Wisconsin-Madison
- Hazardous Materials Disposal Guide - Nipissing University
- Hazardous Waste Segregation - University of North Carolina
- An In-depth Technical Guide to the Synthesis of 2-Bromo-4-isopropylphenol - Benchchem
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
